molecular formula C192H274N52O60S7 B612419 Snx 482 CAS No. 203460-30-4

Snx 482

Cat. No.: B612419
CAS No.: 203460-30-4
M. Wt: 4495 g/mol
InChI Key: NSUPRLHDCFNOKD-CICZDBDCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

from venom of tarantula, Hysterocrates gigas;  amino acid sequence in first source

Properties

CAS No.

203460-30-4

Molecular Formula

C192H274N52O60S7

Molecular Weight

4495 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(1R,7S,10S,13S,19R,24R,27S,30S,33S,36S,45R,48S,51S,54S,57S,60S,63R,68R,71S,74S,77S,80S,83S,86S)-24-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid

InChI

InChI=1S/C192H274N52O60S7/c1-91(2)57-114-157(270)207-79-146(257)213-135-85-306-307-86-136-183(296)237-133(83-248)179(292)242-153(95(9)10)187(300)231-124(67-141(195)252)170(283)228-126(69-148(260)261)173(286)229-127(70-149(262)263)174(287)239-138(184(297)240-139(189(302)244-55-30-42-140(244)185(298)217-112(161(274)219-114)41-29-54-202-192(198)199)89-311-308-84-134(212-145(256)78-205-155(268)96(11)209-159(272)110(39-26-27-52-193)214-171(284)128(71-150(264)265)232-186(299)152(94(7)8)241-142(253)73-194)181(294)215-111(40-28-53-201-191(196)197)160(273)223-119(63-102-43-47-106(250)48-44-102)164(277)216-113(51-56-305-14)162(275)222-117(60-99-31-18-15-19-32-99)158(271)206-76-143(254)204-77-144(255)211-136)88-310-309-87-137(238-167(280)120(64-103-45-49-107(251)50-46-103)225-177(290)131(81-246)234-165(278)118(61-100-33-20-16-21-34-100)224-163(276)115(58-92(3)4)221-176(289)130(80-245)236-169(282)123(226-182(135)295)66-105-75-200-90-208-105)180(293)210-97(12)156(269)218-122(65-104-74-203-109-38-25-24-37-108(104)109)168(281)227-125(68-147(258)259)172(285)220-116(59-93(5)6)175(288)243-154(98(13)249)188(301)230-121(62-101-35-22-17-23-36-101)166(279)235-132(82-247)178(291)233-129(190(303)304)72-151(266)267/h15-25,31-38,43-50,74-75,90-98,110-140,152-154,203,245-251H,26-30,39-42,51-73,76-89,193-194H2,1-14H3,(H2,195,252)(H,200,208)(H,204,254)(H,205,268)(H,206,271)(H,207,270)(H,209,272)(H,210,293)(H,211,255)(H,212,256)(H,213,257)(H,214,284)(H,215,294)(H,216,277)(H,217,298)(H,218,269)(H,219,274)(H,220,285)(H,221,289)(H,222,275)(H,223,273)(H,224,276)(H,225,290)(H,226,295)(H,227,281)(H,228,283)(H,229,286)(H,230,301)(H,231,300)(H,232,299)(H,233,291)(H,234,278)(H,235,279)(H,236,282)(H,237,296)(H,238,280)(H,239,287)(H,240,297)(H,241,253)(H,242,292)(H,243,288)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H,303,304)(H4,196,197,201)(H4,198,199,202)/t96-,97-,98+,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,152-,153-,154-/m0/s1

InChI Key

NSUPRLHDCFNOKD-CICZDBDCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)NC(=O)[C@@H]4CSSC[C@H]5C(=O)N[C@H]6CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC7=CC=C(C=C7)O)CO)CC8=CC=CC=C8)CC(C)C)CO)CC9=CNC=N9)NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C6=O)CCCNC(=N)N)CC(C)C)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO)CC1=CC=CC=C1)CCSC)CC1=CC=C(C=C1)O)CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CN)O

Canonical SMILES

CC(C)CC1C(=O)NCC(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CNC=N4)CO)CC(C)C)CC5=CC=CC=C5)CO)CC6=CC=C(C=C6)O)C(=O)NC(C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)N3)CC2=CC=CC=C2)CCSC)CC2=CC=C(C=C2)O)CCCNC(=N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CN)C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO

Purity

>98%

sequence

GVDKAGCRYMFGGCSVNDDCCPRLGCHSLFSYCAWDLTFSD(Disulfide bridge between Cys7 and Cys21, Cys14 and Cys26, Cys20 and Cys33)

solubility

Soluble in water

source

Synthetic

storage

-20°C

Origin of Product

United States

Foundational & Exploratory

The Gating Modifier SNX-482: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNX-482 is a 41-amino acid peptide toxin originally isolated from the venom of the African tarantula, Hysterocrates gigas. It has gained significant attention in the neuroscience community as a potent and, for a time, considered highly selective antagonist of the R-type (CaV2.3 or α1E) voltage-gated calcium channel.[1][2] Its ability to discriminate between different calcium channel subtypes made it a valuable pharmacological tool for elucidating the physiological roles of CaV2.3 channels in various neuronal processes. However, recent discoveries of its potent effects on certain potassium channels necessitate a more nuanced understanding of its mechanism of action. This guide provides an in-depth technical overview of the molecular interactions and functional consequences of SNX-482 activity.

Primary Mechanism of Action: Inhibition of CaV2.3 Channels

The principal mechanism of action of SNX-482 is the blockade of R-type voltage-gated calcium channels encoded by the α1E subunit (CaV2.3).[1][3] This inhibition is not a simple pore block but rather a modification of the channel's gating properties.

SNX-482 interacts with the voltage-sensing domains (VSDs) of the CaV2.3 channel, specifically requiring the presence of domains III and IV for its inhibitory effect.[4][5] By binding to these VSDs, the toxin hinders the conformational changes necessary for channel activation in response to membrane depolarization.[2][5] This results in a significant depolarizing shift in the voltage dependence of activation, effectively increasing the threshold for channel opening.[4] Interestingly, the inhibition by SNX-482 can be reversed by strong membrane depolarizations, which is consistent with a model where the toxin preferentially binds to the resting state of the channel's VSD.[4][5]

The binding process itself is thought to be complex, potentially involving an initial partitioning of the toxin into the lipid bilayer of the cell membrane. From there, it diffuses laterally to interact with the channel, a mechanism known as a "reduction in dimensionality".[6][7] This membrane-centric interaction is guided by electrostatic forces.[5][6]

Signaling Pathway: CaV2.3 Inhibition

cluster_membrane Cell Membrane CaV2_3 CaV2.3 Channel (Resting State) CaV2_3_open CaV2.3 Channel (Open State) Blocked Activation Blocked Ca_ion Ca²⁺ CaV2_3_open->Ca_ion Allows entry of SNX482 SNX-482 SNX482->CaV2_3 Binds to VSDs III & IV Influx Ca²⁺ Influx Depolarization Membrane Depolarization Depolarization->CaV2_3 Activates Cellular_Response Downstream Cellular Response Influx->Cellular_Response Triggers

Caption: SNX-482 binds to the resting state of CaV2.3, preventing its activation by depolarization.

Off-Target Effects: Inhibition of Kv4.2 and Kv4.3 Channels

A critical consideration for researchers using SNX-482 is its potent inhibitory effect on A-type potassium channels, specifically those containing Kv4.2 and Kv4.3 subunits.[8][9] In fact, SNX-482 inhibits Kv4.3 channels with a significantly higher potency than its primary target, CaV2.3.[9][10] This off-target activity is not a secondary effect of calcium channel blockade, as it persists even when calcium is removed from the extracellular solution.[9]

Similar to its action on CaV2.3, SNX-482 modifies the gating of Kv4.3 channels. At sub-saturating concentrations, it causes a depolarizing shift in the voltage dependence of activation and slows the activation kinetics.[10][11] This potent inhibition of A-type potassium currents can have significant effects on neuronal excitability and must be accounted for when interpreting experimental results.

Logical Relationship: Target Selectivity

SNX482 SNX-482 CaV2_3 CaV2.3 (R-type Calcium Channel) SNX482->CaV2_3 Inhibits (IC₅₀ ≈ 30 nM) Kv4_3 Kv4.3 (A-type Potassium Channel) SNX482->Kv4_3 Potently Inhibits (IC₅₀ < 3 nM) Kv4_2 Kv4.2 (A-type Potassium Channel) SNX482->Kv4_2 Inhibits (less potent)

Caption: SNX-482's inhibitory profile, highlighting its greater potency for Kv4.3 over CaV2.3.

Quantitative Data Summary

Target ChannelReported IC₅₀Species/Cell TypeExperimental MethodReference
CaV2.3 (α1E) 30 nMRat neurohypophyseal nerve terminalsPatch Clamp Electrophysiology[1]
15-30 nM-K⁺-evoked Ca²⁺ flux[1]
Kv4.3 < 3 nMHEK-293 cells expressing Kv4.3Patch Clamp Electrophysiology[9][10]
Kv4.2 Higher concentrations requiredHEK-293 cells expressing Kv4.2Patch Clamp Electrophysiology[9]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for CaV2.3 Current Measurement

This protocol is adapted from studies investigating the effects of SNX-482 on heterologously expressed CaV2.3 channels.[4]

  • Cell Culture and Transfection:

    • HEK-293 or tsa-201 cells are cultured in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.

    • Cells are transiently transfected with cDNA encoding the human CaV2.3 (α1E), β3, and α2δ subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) is often co-transfected to identify successfully transfected cells.

    • Recordings are typically performed 48-72 hours post-transfection.

  • Solutions:

    • External Solution (in mM): 10 BaCl₂, 140 TEA-Cl, 10 HEPES, adjusted to pH 7.4 with TEA-OH. Barium (Ba²⁺) is used as the charge carrier to avoid calcium-dependent inactivation.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 GTP-Tris, adjusted to pH 7.2 with CsOH. Cesium (Cs⁺) is used to block potassium channels from the inside.

  • Recording Procedure:

    • Obtain whole-cell patch-clamp recordings from transfected cells.

    • Hold the membrane potential at -100 mV.

    • Elicit currents using a voltage step protocol (e.g., 200 ms steps from -80 mV to +60 mV in 10 mV increments).

    • Establish a stable baseline recording of Ba²⁺ currents.

    • Perfuse the recording chamber with the external solution containing the desired concentration of SNX-482.

    • Record currents after application of the toxin to determine the extent of inhibition.

    • To test for voltage-dependent reversal of the block, apply strong depolarizing pulses (e.g., to +150 mV) after inhibition.

Experimental Workflow: Assessing SNX-482 Specificity

cluster_wt Wild-Type (WT) Mice cluster_ko CaV2.3 Knockout (KO) Mice WT_Slices Prepare Hippocampal Slices WT_Record Whole-Cell Recording (CA1 Pyramidal Neuron) WT_Slices->WT_Record WT_Uncage Glutamate Uncaging (Evoke uEPSP) WT_Record->WT_Uncage WT_SNX482 Apply SNX-482 WT_Uncage->WT_SNX482 WT_Result Observe Enhanced uEPSP & Ca²⁺ Influx WT_SNX482->WT_Result KO_Slices Prepare Hippocampal Slices KO_Record Whole-Cell Recording (CA1 Pyramidal Neuron) KO_Slices->KO_Record KO_Uncage Glutamate Uncaging (Evoke uEPSP) KO_Record->KO_Uncage KO_SNX482 Apply SNX-482 KO_Uncage->KO_SNX482 KO_Result No Effect on uEPSP & Ca²⁺ Influx KO_SNX482->KO_Result

Caption: Workflow to confirm SNX-482 acts on CaV2.3 for synaptic effects.[12][13]

Functional Implications and Research Applications

SNX-482 has been instrumental in demonstrating the role of CaV2.3 channels in various physiological and pathophysiological processes:

  • Nociception: SNX-482 has demonstrated antinociceptive effects, particularly in models of neuropathic pain.[1][14] It dose-dependently inhibits nociceptive C-fiber and Aδ-fiber-mediated neuronal responses in the dorsal horn of the spinal cord.[1][14]

  • Synaptic Plasticity: In dendritic spines of hippocampal CA1 pyramidal neurons, SNX-482-sensitive CaV2.3 channels are involved in a signaling cascade that regulates synaptic potentials and calcium transients.[12][13]

  • Neurotransmitter Release: The toxin has been shown to block the release of oxytocin from neurohypophyseal nerve terminals.[2]

Conclusion and Future Directions

SNX-482 is a powerful pharmacological agent for studying voltage-gated ion channels. Its primary action is the gating modification of CaV2.3 channels, an effect that has been leveraged to understand the function of these channels in detail. However, the discovery of its potent, and in some cases more potent, inhibition of Kv4.2 and Kv4.3 channels necessitates careful experimental design and interpretation. Future research should aim to either develop more selective analogs of SNX-482 or to use it in cellular systems where the expression of Kv4 channels is known to be low or absent. For drug development professionals, the dual activity of SNX-482 may present both challenges and opportunities for developing novel therapeutics targeting neuronal excitability. A thorough understanding of its complete pharmacological profile is essential for its effective use in research and its potential translation to clinical applications.

References

SNX-482: A Technical Guide to a Selective R-type (CaV2.3) Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNX-482 is a 41-amino acid peptide toxin originally isolated from the venom of the African tarantula, Hysterocrates gigas.[1][2] It has emerged as a valuable pharmacological tool for the study of R-type calcium channels, specifically the α1E subunit, also known as CaV2.3.[1][2] These channels are voltage-gated ion channels that play crucial roles in various physiological processes within the central nervous system, including neurotransmitter release and neuronal excitability. This document provides a comprehensive technical overview of SNX-482, including its mechanism of action, selectivity, quantitative data, and detailed experimental protocols for its application in research settings.

Mechanism of Action

SNX-482 exerts its inhibitory effect on R-type calcium channels through a direct interaction with the channel protein. It is a potent, high-affinity, and voltage-dependent blocker.[3][4] The toxin is thought to bind to the voltage-sensing domains (VSDs) of repeats III and IV of the CaV2.3 α1 subunit.[1][5] This interaction does not physically occlude the pore but rather modifies the channel's gating properties. Specifically, SNX-482 binding leads to a significant depolarizing shift in the voltage-dependence of activation, making it more difficult for the channel to open in response to membrane depolarization.[6] This effectively inhibits the influx of calcium ions through the channel. The blockade by SNX-482 is poorly reversible with simple washout but can be overcome by strong membrane depolarizations.[6]

Quantitative Data: Potency and Selectivity

The following tables summarize the inhibitory potency (IC50) of SNX-482 on its primary target, the R-type calcium channel (CaV2.3), as well as its off-target effects on other ion channels.

Table 1: Inhibitory Potency of SNX-482 on R-type Calcium Channels (CaV2.3)

PreparationAssay MethodIC50 (nM)Reference
Human CaV2.3 expressed in a mammalian cell linePatch-clamp electrophysiology15-30[2]
Human CaV2.3 expressed in a mammalian cell lineK+-evoked Ca2+ flux15-30[2]
R-type Ca2+ current in rat neurohypophyseal nerve terminalsElectrophysiologyLow nanomolar[2]

Table 2: Selectivity Profile of SNX-482 Against Other Ion Channels

Channel TypeSubtypePreparationAssay MethodEffect (at given concentration)Reference
Calcium Channels
L-typeAnterior pituitary cell line (GH3)Ca2+ fluxNo effect (up to 500 nM)[2]
T-typeAnterior pituitary cell line (GH3)Ca2+ fluxNo effect (up to 500 nM)[2]
P/Q-typeClass AExpressed in Xenopus oocytesElectrophysiologyNo effect (up to 280 nM)[2]
N-typeClass BCloned and stably expressedElectrophysiologyWeak effect (IC50 > 500 nM)[2]
Potassium Channels
A-typeKv4.3Cloned, expressed in HEK-293 cellsElectrophysiologyIC50 < 3 nM[7][8]
A-typeKv4.2Cloned, expressed in HEK-293 cellsElectrophysiologyInhibition at higher concentrations than Kv4.3[7]
Kv1.1Expressed in Xenopus oocytesElectrophysiologyNo effect (up to 140 nM)[2]
Kv1.4Expressed in Xenopus oocytesElectrophysiologyNo effect (up to 140 nM)[2]
Sodium Channels
Cultured cellsElectrophysiologyNo effect (up to 500 nM)[2]

Experimental Protocols

Cell Culture and Transfection for Recombinant Channel Expression

This protocol is suitable for expressing CaV2.3 channels in a heterologous system like Human Embryonic Kidney (HEK-293) cells to study the effects of SNX-482.

Materials:

  • HEK-293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Plasmids encoding the human CaV2.3 α1 subunit, and auxiliary α2δ and β subunits

  • Transfection reagent (e.g., FuGene 6 or calcium phosphate)

  • 35 mm culture dishes

Procedure:

  • Cell Culture: Maintain HEK-293T cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells in 35 mm dishes at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • For FuGene 6: In a sterile tube, mix the transfection reagent with serum-free DMEM. Add the plasmid DNA (e.g., 1 µg of each subunit) to the mixture, incubate at room temperature for 15-20 minutes, and then add the complex dropwise to the cells.

    • For Calcium Phosphate: Prepare a mixture of DNA and calcium chloride, and add it dropwise to a HEPES-buffered saline solution while vortexing to form a fine precipitate. Add this mixture to the cells.

  • Incubation: Incubate the transfected cells for 24-72 hours at 37°C to allow for channel expression. For some channels, incubation at a lower temperature (e.g., 30°C) may improve expression and membrane trafficking.

  • Replating for Electrophysiology: For patch-clamp experiments, it is often beneficial to replate the cells onto glass coverslips at a lower density 12-24 hours before recording. This allows for better isolation of single cells.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the recording of ionic currents through CaV2.3 channels and the assessment of SNX-482's inhibitory effects.

Materials:

  • Transfected HEK-293 cells on coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • External Solution (in mM): 140 TEA-Cl, 10 BaCl2 (or CaCl2), 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH)

  • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH)

  • SNX-482 stock solution

Procedure:

  • Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Selection: Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution. Identify a transfected cell (often co-transfected with a fluorescent marker like GFP).

  • Giga-seal Formation: Approach the cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Recording:

    • Hold the cell at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state.

    • Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium currents.

    • Record baseline currents before applying SNX-482.

  • Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of SNX-482.

  • Data Acquisition and Analysis: Record the currents in the presence of SNX-482. Analyze the data to determine the percentage of current inhibition and construct concentration-response curves to calculate the IC50 value.

Potassium-Evoked Calcium Flux Assay

This is a higher-throughput method to assess the inhibitory effect of SNX-482 on CaV2.3 channels.

Materials:

  • HEK-293 cells stably expressing CaV2.3

  • 96-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • High Potassium Buffer (in mM): 95 NaCl, 50 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • SNX-482

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the stable cell line into 96-well plates and grow to confluency.

  • Dye Loading: Wash the cells with Assay Buffer and then incubate them with the calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with different concentrations of SNX-482 in Assay Buffer for 10-15 minutes.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence using a plate reader.

  • Depolarization and Measurement: Add the High Potassium Buffer to the wells to depolarize the cells and open the voltage-gated calcium channels. Immediately measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon depolarization corresponds to calcium influx. Calculate the inhibition of this influx by SNX-482 at different concentrations to determine the IC50.

Visualizations

SNX482_Mechanism_of_Action cluster_membrane Cell Membrane CaV2_3_resting CaV2.3 (Resting State) CaV2_3_open CaV2.3 (Open State) CaV2_3_resting->CaV2_3_open CaV2_3_blocked CaV2.3 (Blocked State) CaV2_3_resting->CaV2_3_blocked Ca_influx Ca²⁺ Influx CaV2_3_open->Ca_influx No_Ca_influx No Ca²⁺ Influx CaV2_3_blocked->No_Ca_influx Depolarization Membrane Depolarization Depolarization->CaV2_3_resting Activates Depolarization->CaV2_3_blocked Activation Inhibited SNX482 SNX-482 SNX482->CaV2_3_resting Binds to Voltage Sensor

Caption: Mechanism of SNX-482 action on CaV2.3 channels.

Experimental_Workflow_Patch_Clamp cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture HEK-293T Cell Culture Transfection Transfect with CaV2.3 plasmids Cell_Culture->Transfection Replating Replate on coverslips Transfection->Replating Patch Obtain whole-cell patch-clamp configuration Replating->Patch Baseline Record baseline Ca²⁺ currents Patch->Baseline SNX482_application Apply SNX-482 Baseline->SNX482_application Record_inhibition Record inhibited currents SNX482_application->Record_inhibition Analysis Measure current amplitude Record_inhibition->Analysis Dose_response Construct dose-response curve Analysis->Dose_response IC50 Calculate IC50 Dose_response->IC50

References

The Discovery and Origin of the Tarantula Toxin Snx482: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Snx482 is a 41-amino acid peptide toxin isolated from the venom of the African tarantula, Hysterocrates gigas. Initially identified as a potent and selective antagonist of the class E (R-type) voltage-gated calcium channel (CaV2.3), further research has revealed a broader, albeit complex, pharmacological profile. This technical guide provides an in-depth overview of the discovery, origin, and experimental characterization of Snx482, with a focus on the methodologies employed in its isolation and functional analysis. Quantitative data on its activity are summarized, and key experimental workflows and signaling pathways are visualized.

Discovery and Origin

Snx482 was first reported by Newcomb et al. in 1998. The discovery was the result of a screening effort to identify novel modulators of voltage-gated calcium channels from natural sources. The venom of the female African funnel-web spider, Hysterocrates gigas, was identified as a promising source, leading to the isolation and characterization of this novel peptide.

Quantitative Data

The inhibitory activity of Snx482 has been quantified against a variety of ion channels. The following tables summarize the key reported values.

Table 1: Inhibitory Concentration (IC50) of Snx482 on Voltage-Gated Ion Channels

Channel TypeSubtypeCell Line/SystemIC50Reference
Calcium ChannelClass E (CaV2.3)Human CaV2.3 in HEK cells15-30 nM[1][2]
Calcium ChannelR-type (native)Rat neurohypophyseal nerve terminalsLow nM range[1][2]
Calcium ChannelClass B (CaV2.2)Cloned and stably expressed> 500 nM[1][2]
Calcium ChannelP/Q-typeBovine adrenal chromaffin cells30.2 nM (high-affinity), 758.6 nM (low-affinity)
Sodium ChannelNaVBovine adrenal chromaffin cellsPartial block at submicromolar concentrations
Potassium ChannelKv4.3Cloned in HEK-293 cells< 3 nM
Potassium ChannelKv4.2ClonedLess potent than on Kv4.3

Table 2: Binding Affinity (Kd) of Snx482

Channel/ReceptorLigandPreparationKdReference
CaV2.3Not specifiedNot specifiedNot specified

No specific Kd values for Snx482 binding to its target channels were found in the provided search results. Radioligand binding assays are the standard method to determine Kd, but specific data for Snx482 was not available in the initial searches.

Experimental Protocols

Isolation and Purification of Snx482 from Hysterocrates gigas Venom

The isolation of Snx482 is a multi-step process involving venom extraction followed by chromatographic separation.

Protocol:

  • Venom Milking: Venom is obtained from mature female Hysterocrates gigas specimens by electrical stimulation of the chelicerae. The collected venom is then lyophilized and stored at -20°C.

  • Crude Venom Preparation: The lyophilized venom is reconstituted in a suitable buffer (e.g., 0.1% trifluoroacetic acid in water).

  • Size-Exclusion Chromatography (Optional first step): The reconstituted venom can be subjected to size-exclusion chromatography to separate components based on molecular weight.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for purifying Snx482.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the venom components. The exact gradient will vary but generally ranges from 0% to 60% acetonitrile over a period of 60-90 minutes.

    • Detection: Elution is monitored by absorbance at 214 nm and 280 nm.

  • Fraction Collection and Analysis: Fractions corresponding to the absorbance peaks are collected. The biological activity of each fraction is then assessed using a functional assay, such as electrophysiological recording on CaV2.3-expressing cells.

  • Further Purification: Fractions showing activity are often subjected to one or more additional rounds of RP-HPLC with a shallower acetonitrile gradient to achieve homogeneity.

  • Mass Spectrometry: The molecular weight of the purified peptide is confirmed by mass spectrometry.

Heterologous Expression of CaV2.3 Channels

To study the effects of Snx482 on a specific channel type in a controlled environment, the channel is heterologously expressed in a cell line that does not endogenously express it.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) or tsA-201 cells are commonly used. They are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin, and maintained at 37°C in a 5% CO2 incubator.

  • Transfection:

    • The cDNAs encoding the α1E (CaV2.3), β, and α2δ subunits of the calcium channel are co-transfected into the cells.

    • The calcium phosphate transfection method is a common and effective technique. A mixture of the plasmid DNA and calcium chloride is added to a phosphate-buffered saline solution, forming a fine precipitate that is then added to the cell culture.

    • Alternatively, lipid-based transfection reagents (e.g., Lipofectamine) can be used.

  • Expression: The cells are incubated for 24-48 hours post-transfection to allow for the expression of the channel proteins on the cell membrane. Successful transfection can be confirmed by co-transfecting a fluorescent marker protein like GFP.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the expressed channels and to assess the effect of Snx482.

Protocol:

  • Cell Preparation: Transfected cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 BaCl2 (as the charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.3 with TEA-OH.

    • Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. The pH is adjusted to 7.2 with CsOH.

  • Recording:

    • A glass micropipette with a tip diameter of ~1-2 µm and filled with the internal solution is brought into contact with a cell.

    • A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

    • The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • The membrane potential is held at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state.

    • Depolarizing voltage steps (e.g., to +10 mV for 100 ms) are applied to activate the channels and elicit an inward current.

    • To study the voltage-dependence of activation, a series of depolarizing steps to various potentials are applied.

  • Toxin Application: Snx482 is applied to the cell by adding it to the external solution being perfused over the cell. The effect of the toxin on the current amplitude and kinetics is then recorded.

Mandatory Visualizations

Experimental Workflow: Isolation of Snx482

G cluster_0 Venom Processing cluster_1 Chromatographic Purification cluster_2 Activity Screening and Final Purification cluster_3 Characterization venom_milking Venom Milking (Hysterocrates gigas) lyophilization Lyophilization venom_milking->lyophilization reconstitution Reconstitution lyophilization->reconstitution rp_hplc_1 Reversed-Phase HPLC (C18 column, Acetonitrile Gradient) reconstitution->rp_hplc_1 fraction_collection Fraction Collection rp_hplc_1->fraction_collection functional_assay Functional Assay (Electrophysiology on CaV2.3) fraction_collection->functional_assay active_fractions Identification of Active Fractions functional_assay->active_fractions rp_hplc_2 Second RP-HPLC (Shallow Gradient) active_fractions->rp_hplc_2 mass_spec Mass Spectrometry rp_hplc_2->mass_spec pure_snx482 Pure Snx482 mass_spec->pure_snx482

Caption: Workflow for the isolation and purification of Snx482.

Experimental Workflow: Electrophysiological Characterization

G cluster_0 Cellular Preparation cluster_1 Patch-Clamp Recording cluster_2 Toxin Application and Analysis cell_culture HEK293/tsA-201 Cell Culture transfection Transfection with CaV2.3 Subunits cell_culture->transfection expression Channel Expression (24-48h) transfection->expression whole_cell Whole-Cell Configuration expression->whole_cell voltage_clamp Voltage-Clamp Protocol (Depolarizing Steps) whole_cell->voltage_clamp current_recording Record Baseline CaV2.3 Current voltage_clamp->current_recording snx482_application Perfusion with Snx482 current_recording->snx482_application record_effect Record Effect on Current snx482_application->record_effect data_analysis Data Analysis (IC50, Gating Effects) record_effect->data_analysis

Caption: Workflow for electrophysiological analysis of Snx482.

Signaling Pathway: Mechanism of Snx482 Action

G cluster_0 Extracellular Space cluster_2 Intracellular Space snx482 Snx482 Toxin vsd Voltage-Sensing Domain (VSD) snx482->vsd Binds to VSD cav23 CaV2.3 Channel (R-type) ca_influx Ca2+ Influx cav23->ca_influx Blocks vsd->cav23 Inhibits Activation cellular_response Cellular Response ca_influx->cellular_response

Caption: Mechanism of CaV2.3 channel inhibition by Snx482.

References

A Technical Guide to SNX-482: Structure, Sequence, and Cellular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNX-482 is a 41-amino acid peptide toxin originally isolated from the venom of the African tarantula, Hysterocrates gigas. It is a potent and selective blocker of certain voltage-gated calcium and potassium channels, making it a valuable tool in neuroscience and pharmacology research. This document provides a detailed overview of the structure, amino acid sequence, and cellular signaling pathways affected by SNX-482.

Molecular Structure and Amino Acid Sequence

SNX-482 belongs to the inhibitor cystine knot (ICK) family of peptides, characterized by a specific arrangement of three disulfide bonds that confer significant thermal and chemical stability. This structural motif is common among spider toxins and is crucial for their biological activity.

Amino Acid Sequence

The primary structure of SNX-482 consists of 41 amino acid residues. The sequence, as provided by commercial suppliers, is:

G-V-D-K-A-G-C-R-Y-M-F-G-G-C-S-V-N-D-D-C-C-P-R-L-G-C-H-S-L-F-S-Y-C-A-W-D-L-T-F-S-D [1]

Three-Dimensional Structure

The tertiary structure of SNX-482 is defined by its ICK motif, which involves three disulfide bridges. Based on the provided sequence, the cysteine residues at positions 7, 14, 20, 21, 27, and 34 are involved in forming these bonds. The specific disulfide connectivity for SNX-482 is between Cys7-Cys21, Cys14-Cys26, and Cys20-Cys33[1]. This intricate network of disulfide bonds creates a compact, stable structure that is resistant to proteolysis.

Experimental Protocols for Structure and Sequence Elucidation

Amino Acid Sequencing

The determination of the amino acid sequence of a peptide like SNX-482 is typically achieved through a combination of methods:

  • Edman Degradation: This classic method sequentially removes amino acid residues from the N-terminus of a peptide. The released residues are then identified by chromatography. For a 41-amino acid peptide, this process would be repeated multiple times.

  • Mass Spectrometry: Modern protein sequencing heavily relies on mass spectrometry, particularly tandem mass spectrometry (MS/MS). The peptide is first fragmented in the mass spectrometer, and the masses of the resulting fragments are used to deduce the amino acid sequence. This technique is highly sensitive and can handle complex mixtures.

A typical workflow for sequencing a novel peptide toxin would involve:

  • Purification: Isolation of the toxin from the crude venom using techniques like high-performance liquid chromatography (HPLC).

  • Reduction and Alkylation: Cleavage of the disulfide bonds to linearize the peptide.

  • Enzymatic Digestion: Use of proteases to break the peptide into smaller, more manageable fragments.

  • Sequencing: Analysis of the intact peptide and its fragments by Edman degradation and/or mass spectrometry.

  • Sequence Assembly: Overlapping the sequences of the fragments to reconstruct the full-length peptide sequence.

Structure Determination

The three-dimensional structure of a peptide is determined using high-resolution techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for determining the structure of small to medium-sized proteins and peptides in solution, which is closer to their native state. Multidimensional NMR experiments provide information about the distances between atoms, which are then used to calculate a set of 3D structures consistent with the experimental data.

  • X-ray Crystallography: This method requires the peptide to be crystallized. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled. While capable of providing very high-resolution structures, the crystallization of peptides can be a significant challenge.

Quantitative Data

The following table summarizes key quantitative data related to the activity of SNX-482 on its primary targets.

ParameterTarget Ion ChannelValueSpecies/Cell LineReference
IC₅₀ CaV2.3 (R-type)~30 nMRecombinantly expressed[1]
IC₅₀ Kv4.3<3 nMHEK-293 cells[2][3]
Molecular Weight -4495.01 Da-[1]
Number of Amino Acids -41-[4][5]

Signaling Pathways and Mechanism of Action

SNX-482 exerts its effects by binding to and modulating the function of specific voltage-gated ion channels. Its two primary targets are the CaV2.3 (R-type) voltage-gated calcium channels and the Kv4.3 voltage-gated potassium channels.

Inhibition of CaV2.3 Channels

SNX-482 is a potent blocker of CaV2.3 channels.[4] These channels are involved in a variety of neuronal processes, including neurotransmitter release and dendritic calcium signaling. By blocking CaV2.3, SNX-482 can inhibit these processes. The mechanism of action involves the toxin binding to the voltage-sensing domain of the channel, thereby inhibiting its activation.[4]

CaV2_3_Pathway SNX482 SNX-482 CaV23 CaV2.3 Channel SNX482->CaV23 Inhibits Ca_Influx Ca²⁺ Influx CaV23->Ca_Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Gene_Expression Gene Expression Ca_Influx->Gene_Expression

SNX-482 Inhibition of CaV2.3 Signaling
Inhibition of Kv4.3 Channels

SNX-482 is also a highly potent inhibitor of Kv4.3 channels, which are responsible for the A-type potassium current (IA) in many neurons.[2][3] This current plays a critical role in regulating neuronal excitability and the backpropagation of action potentials. Inhibition of Kv4.3 by SNX-482 leads to a broadening of action potentials and increased neuronal excitability. The toxin is thought to act as a gating modifier, shifting the voltage dependence of channel activation.[2]

Kv4_3_Pathway SNX482 SNX-482 Kv43 Kv4.3 Channel (A-type K⁺ Current) SNX482->Kv43 Inhibits Repolarization Action Potential Repolarization Kv43->Repolarization AP_Duration Action Potential Duration Repolarization->AP_Duration Shortens Neuronal_Excitability Neuronal Excitability AP_Duration->Neuronal_Excitability Decreases

SNX-482 Inhibition of Kv4.3 Signaling

Experimental Workflow for Studying SNX-482 Effects

The functional effects of SNX-482 on ion channels are typically investigated using electrophysiological techniques.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK-293 expressing target channel) Patch_Clamp Whole-Cell Patch Clamp Recording Cell_Culture->Patch_Clamp Baseline Record Baseline Ion Channel Currents Patch_Clamp->Baseline SNX482_Application Apply SNX-482 Baseline->SNX482_Application Post_Application Record Currents in presence of SNX-482 SNX482_Application->Post_Application Analysis Data Analysis (e.g., IC₅₀ determination) Post_Application->Analysis

Workflow for Electrophysiological Analysis

Conclusion

SNX-482 is a structurally robust and biologically potent peptide toxin. Its high affinity and selectivity for specific ion channels, particularly CaV2.3 and Kv4.3, make it an indispensable tool for dissecting the roles of these channels in cellular physiology and pathophysiology. A thorough understanding of its structure, sequence, and mechanism of action is crucial for its effective application in research and for the potential development of novel therapeutics.

References

The Physiological Role of Cav2.3 Channels Targeted by Snx482: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated calcium channels (VGCCs) are fundamental in mediating calcium influx into cells, a process that triggers a vast array of physiological events, from neurotransmitter release to gene expression.[1][2] Among the high-voltage activated (HVA) channels, the Cav2.3 channel, also known as the R-type calcium channel, has emerged as a critical player in various physiological and pathophysiological processes.[1][2] Initially characterized by its resistance to common organic calcium channel blockers, the discovery of the potent and selective peptide antagonist, Snx482, has been instrumental in elucidating its specific functions.[3][4][5] This technical guide provides a comprehensive overview of the physiological roles of Cav2.3 channels, the mechanism of action of Snx482, and the experimental methodologies employed in their study.

Physiological Roles of Cav2.3 Channels

Cav2.3 channels are widely expressed throughout the central and peripheral nervous systems, as well as in endocrine, cardiovascular, gastrointestinal, and reproductive tissues.[1][3][4] This widespread distribution underscores their involvement in a multitude of physiological functions.

Nervous System:

In the central nervous system, Cav2.3 channels are densely expressed in the hippocampus, neocortex, and retina.[3][4] They are found on both presynaptic and postsynaptic neurons, where they contribute to:

  • Neurotransmitter Release: While not always the primary driver of fast, single action potential-evoked release, Cav2.3 channels play a significant role in modulating neurotransmission, particularly during high-frequency stimulation, contributing to synaptic plasticity phenomena like long-term potentiation (LTP) and post-tetanic potentiation.[5][6]

  • Neuronal Excitability: These channels are involved in generating action potential burst firing and contribute to after-depolarizations.[2][3][4]

  • Synaptic Integration: Their presence in dendritic spines suggests a role in local calcium signaling and the integration of synaptic inputs.[1][2]

  • Pain Perception: Cav2.3 channels are expressed in nociceptive neurons and have a demonstrated pro-nociceptive role, making them a potential target for analgesic drug development.[7][8]

  • Neurodegeneration: Recent studies have implicated Cav2.3 channels in the loss of dopaminergic neurons in models of Parkinson's disease.[9][10][11]

Other Physiological Systems:

Beyond the nervous system, Cav2.3 channels are implicated in:

  • Endocrine Function: They play a role in hormone secretion, including the second-phase insulin response from pancreatic β-cells.[3][4]

  • Reproductive Function: In sperm, Cav2.3 channels are involved in capacitation, a series of changes required for fertilization.[3][4]

  • Cardiovascular Regulation: These channels contribute to the regulation of heart rate and cardiac conduction.[12]

Despite their broad expression, mice lacking Cav2.3 channels exhibit a surprisingly subtle phenotype, with alterations in nociception, glucose homeostasis, spatial memory, and an increased resistance to seizures.[3][4]

Snx482: A Selective Antagonist of Cav2.3

Snx482 is a 41-amino acid peptide toxin isolated from the venom of the African tarantula Hysterocrates gigas.[13][14] It has been a pivotal tool for isolating and studying R-type currents.

Mechanism of Action:

Snx482 potently and selectively blocks Cav2.3 channels in a voltage-dependent manner.[7][13] It is thought to interact with the voltage-sensing domains (VSDs) of repeats three and four of the Cav2.3 α1 subunit.[7][13][14][15] This interaction inhibits the activation gating of the channel, effectively preventing calcium influx.[7][13][15] Specifically, Snx482 induces a significant depolarizing shift in the half-activation potential of the channel.[15]

Specificity and Considerations:

While Snx482 is highly selective for Cav2.3 over other calcium channel subtypes, it is important to note that it can also inhibit certain A-type potassium channels (Kv4.2 and Kv4.3) with high potency.[16][17] This off-target effect necessitates careful experimental design and interpretation of results, particularly in tissues where these potassium channels are expressed.

Data Presentation: Quantitative Effects of Snx482

The following table summarizes the quantitative data on the inhibitory effects of Snx482 on Cav2.3 channels from various studies.

ParameterValueCell Type/PreparationReference
IC₅₀ 30 nMRecombinant α1E channels in tsa-201 cells[7][13]
IC₅₀ 15-30 nMNot specified[1]
Inhibition ~30%Voltage-gated Ca²⁺ currents in wildtype mouse SN dopaminergic neurons (at 100 nM)[9]
Inhibition CompleteR-type α1E calcium channels (at 200 nM)[15]
Shift in V₁/₂ act ~70 mV (depolarizing)Recombinant α1E channels in tsa-201 cells[15]

Signaling Pathways Involving Cav2.3

Cav2.3 channels are modulated by and participate in various intracellular signaling cascades.

Muscarinic Receptor Signaling:

Activation of M1, M3, and M5 muscarinic receptors can lead to a biphasic modulation of Cav2.3 channels.[1] An initial inhibition is mediated by Gβγ subunits, followed by a stimulation involving Gαq/11, diacylglycerol (DAG), and a calcium-independent protein kinase C (PKC).[1]

Muscarinic_Signaling cluster_receptor Muscarinic Receptor Activation cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effectors cluster_channel Channel Modulation M_Receptor M1/M3/M5 Receptor G_Protein Gq/11 M_Receptor->G_Protein G_alpha Gαq/11 G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma PLC Phospholipase C G_alpha->PLC Cav2_3 Cav2.3 Channel G_beta_gamma->Cav2_3 Inhibition DAG Diacylglycerol PLC->DAG PKC Protein Kinase C DAG->PKC PKC->Cav2_3 Stimulation

Muscarinic receptor modulation of Cav2.3 channels.

Calcium-Dependent Modulation:

Cav2.3 channels exhibit a form of auto-regulation dependent on intracellular calcium concentrations. Low cytosolic calcium can lead to enhanced channel activity through a PKC-mediated mechanism, representing a positive feedback loop.[1]

Experimental Protocols

The study of Cav2.3 channels and the effects of Snx482 primarily relies on electrophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology:

This is the gold standard for characterizing the biophysical and pharmacological properties of ion channels.

  • Cell Preparation: Experiments can be performed on acutely dissociated neurons, cultured neurons, or heterologous expression systems (e.g., HEK-293 or tsa-201 cells) transiently or stably transfected with the Cav2.3 α1 subunit and auxiliary subunits (e.g., β3 and α2δ-1).

  • Recording Solutions:

    • External Solution (in mM): Typically contains a charge carrier like BaCl₂ (e.g., 5-20 mM) to increase current amplitude and reduce calcium-dependent inactivation, along with a buffer like HEPES, and other salts to maintain osmolarity and physiological pH (e.g., TEA-Cl, CsCl).

    • Internal (Pipette) Solution (in mM): Usually contains a cesium-based salt (e.g., Cs-methanesulfonate) to block potassium channels, a calcium buffer like EGTA or BAPTA, Mg-ATP to support channel function, and GTP for G-protein coupled signaling studies.

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: A series of depolarizing voltage steps from a holding potential (e.g., -80 mV) to various test potentials (e.g., -50 to +60 mV) are applied to determine the voltage at which the current is maximal.

    • Steady-State Inactivation: A pre-pulse of varying voltages is applied before a test pulse to a fixed potential to determine the voltage at which half of the channels are inactivated.

  • Pharmacology: Snx482 is applied to the external solution via a perfusion system. The effect of the toxin is measured as the percentage of current inhibition or as a shift in the voltage-dependence of activation or inactivation.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_pharma Pharmacology cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., HEK-293 expressing Cav2.3) Patch_Pipette Patch Pipette with Internal Solution Cell_Prep->Patch_Pipette Whole_Cell_Config Establish Whole-Cell Configuration Patch_Pipette->Whole_Cell_Config Apply_Voltage Apply Voltage Protocol (e.g., I-V relationship) Whole_Cell_Config->Apply_Voltage Record_Current Record Baseline Cav2.3 Current Apply_Voltage->Record_Current Apply_Snx482 Apply Snx482 via External Solution Perfusion Record_Current->Apply_Snx482 Record_Blocked_Current Record Cav2.3 Current in presence of Snx482 Apply_Snx482->Record_Blocked_Current Washout Washout of Snx482 Record_Blocked_Current->Washout Analyze_Data Analyze Current Amplitude, Kinetics, and Voltage-Dependence Washout->Analyze_Data Calculate_Inhibition Calculate % Inhibition and IC₅₀ Analyze_Data->Calculate_Inhibition

Workflow for an electrophysiological experiment.

In Vivo Studies:

  • Animal Models: Cav2.3 knockout mice are invaluable for studying the physiological roles of this channel.[3][4] Disease models, such as the spinal nerve ligation model for neuropathic pain or neurotoxin-induced models of Parkinson's disease, are used to investigate the channel's role in pathology.[10][18]

  • Drug Administration: Snx482 can be administered locally (e.g., intrathecally) to assess its effects on specific neuronal circuits and behaviors.[18]

  • Behavioral Assays: A range of behavioral tests are used to evaluate the effects of Cav2.3 modulation, including tests for nociception (e.g., von Frey filaments), motor function, and learning and memory.

Conclusion

The Cav2.3 voltage-gated calcium channel is a multifaceted protein involved in a wide array of physiological processes, from synaptic transmission to hormone secretion. The availability of the selective antagonist Snx482 has been crucial in dissecting the specific contributions of this channel. While a powerful tool, the off-target effects of Snx482 on certain potassium channels must be considered in experimental design. Future research focusing on the development of even more specific modulators of Cav2.3 will be essential for further clarifying its physiological roles and for exploring its potential as a therapeutic target for a range of disorders, including chronic pain, epilepsy, and neurodegenerative diseases.

References

A Technical Guide to the Effects of SNX-482 on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNX-482 is a 41-amino acid peptide toxin isolated from the venom of the African tarantula, Hysterocrates gigas.[1] It has emerged as a critical pharmacological tool for investigating the role of specific calcium channels in neuronal function. This document provides a comprehensive overview of the mechanism of action of SNX-482, its detailed effects on neuronal excitability, and the experimental protocols used to elucidate these effects. While primarily known as a selective blocker of Cav2.3 (R-type) voltage-gated calcium channels (VGCCs), recent evidence reveals a more complex pharmacological profile, necessitating careful interpretation of experimental results.[2]

Core Mechanism of Action

SNX-482 is a potent and selective blocker of the α1E subunit of VGCCs, which corresponds to the Cav2.3 channel that conducts R-type calcium currents.[1] The toxin interacts with the voltage-sensing domains (VSDs) of repeats III and IV of the Cav2.3 channel.[1][3] This interaction does not physically occlude the pore but instead inhibits channel activation. It dramatically shifts the voltage dependence of activation to more depolarized potentials, effectively preventing the channel from opening at physiological membrane potentials.[3]

However, the selectivity of SNX-482 is not absolute and is a critical consideration in experimental design. Studies have revealed that SNX-482 can also potently inhibit certain voltage-gated potassium channels, particularly Kv4.2 and Kv4.3, which are responsible for A-type potassium currents (IA).[2][4] Furthermore, at submicromolar concentrations, it has been shown to block P/Q-type calcium channels and delay the inactivation of sodium channels in some preparations.[5]

Diagram: SNX-482 Mechanism of Action

SNX482_Mechanism cluster_membrane Neuronal Membrane cluster_downstream Downstream Effects Ca_out Ca²⁺ Cav2_3 Cav2.3 Channel (R-Type) Ca_out->Cav2_3 Influx Ca_in Ca²⁺ Excitability Decreased Neuronal Excitability Ca_in->Excitability Neurotransmission Altered Neurotransmission Ca_in->Neurotransmission Cav2_3->Ca_in SNX482 SNX-482 SNX482->Cav2_3 Blocks Activation

Caption: SNX-482 blocks Cav2.3 channel activation, inhibiting Ca²⁺ influx and modulating neuronal activity.

Effects on Neuronal Electrophysiology

The blockade of Cav2.3 channels by SNX-482 leads to distinct changes in neuronal firing patterns and excitability. These effects vary depending on the neuronal subtype and the specific contribution of R-type currents to its overall electrical behavior.

  • Reduction of Calcium Currents: The primary effect is a reduction in the whole-cell calcium current. The degree of inhibition depends on the proportion of R-type current present in the neuron.[6]

  • Modulation of Action Potential Firing: In neurons where Cav2.3 channels are highly expressed, such as thalamic neurons, SNX-482 can reduce both tonic firing frequencies and rebound burst firing.[7] This is because R-type channels contribute to the depolarizing currents necessary to sustain repetitive firing and generate low-threshold calcium spikes.

  • Afterhyperpolarization (AHP) and Spike Frequency Adaptation: R-type channels can contribute to the calcium influx that activates calcium-dependent potassium channels responsible for the medium and slow AHPs. By blocking this influx, SNX-482 can reduce the AHP amplitude, which may paradoxically increase firing frequency in some neurons by reducing spike frequency adaptation.

  • Synaptic Transmission and Plasticity: At the presynaptic terminal, Cav2.3 channels can participate in neurotransmitter release.[8] Application of SNX-482 can, therefore, reduce synaptic transmission at specific synapses. Postsynaptically, in dendritic spines of hippocampal CA1 neurons, Cav2.3 channels are linked to the activation of SK-type potassium channels.[9] Blockade by SNX-482 in these neurons enhances synaptic potentials and calcium transients, demonstrating a role in the local regulation of synaptic integration.[9]

  • Nociceptive Processing: In the dorsal horn of the spinal cord, SNX-482 has been shown to dose-dependently inhibit neuronal responses to noxious stimuli, particularly in models of neuropathic pain.[10] This suggests that Cav2.3 channels play a role in central sensitization and pain signaling.

Quantitative Data Summary

The following tables summarize the quantitative effects of SNX-482 across different experimental preparations.

Table 1: Inhibitory Concentrations (IC₅₀) of SNX-482 on Ion Channels

Channel Type Preparation IC₅₀ Reference
Cav2.3 (R-type) Recombinantly expressed ~30 nM
Cav2.3 (R-type) Human NT2-N cells 119 nM [6]
P/Q-type Bovine Chromaffin Cells 30.2 nM (high-affinity) [5]
P/Q-type Bovine Chromaffin Cells 758.6 nM (low-affinity) [5]

| Kv4.3 (A-type K⁺) | Recombinantly expressed | < 3 nM |[2] |

Table 2: Electrophysiological Effects of SNX-482

Neuron/Cell Type Parameter Measured SNX-482 Concentration Observed Effect Reference
Human NT2-N Cells Whole-cell Ba²⁺ current 1.1 µM 34-38% inhibition [6]
Cerebellar Granule Neurons R-type current component 1 µM ~30% inhibition [11]
Thalamic Neurons Rebound burst firing threshold 0.5 µM Significant increase [7]
Dorsal Horn Neurons (Neuropathic Rat) C-fibre evoked responses 0.5 - 4 µg (spinal) Dose-dependent inhibition [10]
Hippocampal CA1 Neurons (WT mice) uEPSP amplitude 0.3 µM Increase [9]
Hippocampal CA1 Neurons (Cav2.3 KO mice) uEPSP amplitude 0.3 µM No effect [9]

| SNc Dopamine Neurons | A-type K⁺ current | 500 nM | Complete inhibition |[2] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a standard method for assessing the effect of SNX-482 on neuronal ion currents and firing properties.

1. Preparation:

  • Acutely slice or culture neurons of interest (e.g., hippocampal, thalamic, or dorsal horn neurons).

  • Prepare artificial cerebrospinal fluid (aCSF) for slicing and recording, typically containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.

  • Prepare an internal pipette solution, for example (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

2. Recording Procedure:

  • Transfer the preparation to a recording chamber continuously perfused with aCSF at a physiological temperature (e.g., 32-34°C).

  • Visualize neurons using DIC microscopy and establish a gigaohm seal with a borosilicate glass pipette (3-5 MΩ).

  • Rupture the membrane to achieve the whole-cell configuration.

  • In voltage-clamp mode, hold the neuron at a negative potential (e.g., -80 mV) to ensure channels are available for activation.

  • To isolate calcium currents, block Na⁺ channels with tetrodotoxin (TTX, ~1 µM) and K⁺ channels with internal Cs⁺ and external tetraethylammonium (TEA). Use Ba²⁺ as the charge carrier instead of Ca²⁺ to reduce calcium-dependent inactivation.

  • Apply depolarizing voltage steps (e.g., to 0 mV for 300 ms) to elicit baseline currents.

  • In current-clamp mode, inject current steps of varying amplitudes to elicit action potential firing and measure baseline properties (resting potential, firing frequency, AHP).

3. Application of SNX-482:

  • Dissolve SNX-482 in the external recording solution to the desired final concentration (e.g., 30 nM - 1 µM).

  • Perfuse the SNX-482-containing solution into the recording chamber.

  • Allow several minutes for the toxin to equilibrate and exert its effect.

  • Repeat the voltage-clamp or current-clamp protocols to measure the changes in currents or firing properties.

  • Perform a washout by perfusing with the control aCSF to test for reversibility of the block.

Diagram: Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Analysis A1 Prepare Neuronal Slice or Culture A2 Prepare Recording Solutions (aCSF, Internal) A1->A2 B1 Obtain Whole-Cell Patch-Clamp Recording A2->B1 B2 Record Baseline Activity (Voltage or Current Clamp) B1->B2 C1 Bath Apply SNX-482 Solution B2->C1 C2 Record Post-Toxin Activity C1->C2 D1 Washout with Control aCSF C2->D1 D2 Compare Baseline vs. Toxin vs. Washout Data D1->D2

Caption: Workflow for a whole-cell electrophysiology experiment testing the effects of SNX-482.

Signaling Pathways and Functional Implications

The modulation of neuronal excitability by SNX-482 is a direct consequence of its interaction with ion channels. The resulting change in intracellular calcium concentration, however, has significant downstream implications.

Diagram: Downstream Signaling Cascade

Signaling_Pathway SNX482 SNX-482 Cav2_3 Cav2.3 Channel SNX482->Cav2_3 Ca_Influx Ca²⁺ Influx Cav2_3->Ca_Influx Gating Ca_Dep_K Ca²⁺-Dependent K⁺ Channels (e.g., SK) Ca_Influx->Ca_Dep_K Activation Release Neurotransmitter Release Ca_Influx->Release Triggering AHP Afterhyperpolarization (AHP) Ca_Dep_K->AHP Generation Firing Action Potential Firing AHP->Firing Modulation

Caption: SNX-482's block of Cav2.3 alters Ca²⁺-dependent signaling, affecting firing and release.

Conclusion

SNX-482 is a powerful, though not perfectly selective, pharmacological agent for probing neuronal function. Its primary action is the inhibition of Cav2.3 R-type calcium channels, which leads to significant alterations in neuronal excitability, including changes in firing patterns, synaptic transmission, and pain signaling. However, its potent off-target effects on Kv4 potassium channels necessitate careful controls, such as using Cav2.3 knockout models, to definitively attribute an observed physiological effect to the blockade of R-type channels.[2][9] For drug development professionals, understanding this complex profile is crucial for interpreting preclinical data and designing targeted therapeutics for channels involved in neurological disorders.

References

SNX-482: A Pharmacological Tool for Ion Channel Interrogation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SNX-482 is a potent peptide toxin isolated from the venom of the African tarantula, Hysterocrates gigas. It has emerged as a valuable pharmacological tool for the study of voltage-gated calcium channels, particularly the CaV2.3 subtype, also known as R-type calcium channels. This guide provides a comprehensive overview of SNX-482, including its mechanism of action, selectivity profile, experimental protocols for its use, and its application in dissecting cellular signaling pathways. This document is intended to serve as a technical resource for researchers utilizing SNX-482 in their ion channel studies.

Mechanism of Action

SNX-482 is a 41-amino acid peptide that acts as a potent and selective blocker of CaV2.3 voltage-gated calcium channels.[1] Its mechanism of action involves binding to the voltage-sensing domains (VSDs) of the channel, specifically interacting with domains III and IV.[2] This interaction inhibits the activation gating of the channel, effectively preventing the influx of calcium ions in response to membrane depolarization.

Data Presentation: Selectivity Profile of SNX-482

A critical aspect of any pharmacological tool is its selectivity. While SNX-482 is a potent blocker of CaV2.3 channels, it is essential to be aware of its potential off-target effects. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of SNX-482 for its primary target and other ion channels.

Ion Channel SubtypeCommon NameIC50 (nM)Species/Cell LineReference(s)
Primary Target
CaV2.3 (α1E)R-type Calcium Channel15-60Recombinant (HEK-293, tsa-201)
Off-Target Effects
KV4.3A-type Potassium Channel< 3Recombinant (HEK-293)[3]
KV4.2A-type Potassium Channel~60 (partial block)Recombinant (HEK-293)[3]
P/Q-type Ca2+ Channels30.2 (high-affinity), 758.6 (low-affinity)Bovine Chromaffin Cells[4]
Na+ ChannelsPartial block and delayed inactivation at ≥ 0.3 µMBovine Chromaffin Cells[4]
N-type Ca2+ ChannelsWeak block (30-50%) at 300-500 nM

Note: The potency and selectivity of SNX-482 can vary depending on the experimental conditions, cell type, and specific splice variants of the ion channels. Researchers should exercise caution and perform appropriate controls when interpreting data obtained using SNX-482, especially in tissues where off-target channels are expressed.

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This protocol describes the use of SNX-482 to isolate and characterize CaV2.3 currents in cultured neurons (e.g., dorsal root ganglion or hippocampal neurons).

Materials:

  • Cultured neurons on coverslips

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

  • SNX-482 stock solution (e.g., 10 µM in water or appropriate buffer)

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Fabricate a patch pipette with a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a target neuron.

  • Switch the amplifier to voltage-clamp mode and hold the cell at a negative holding potential (e.g., -80 mV) to ensure channels are in a closed state.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit voltage-gated calcium currents.

  • To isolate R-type currents, other high-voltage activated calcium channels can be blocked using specific antagonists (e.g., nifedipine for L-type, ω-conotoxin GVIA for N-type, and ω-agatoxin IVA for P/Q-type).

  • After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of SNX-482 (e.g., 30-100 nM).

  • Repeat the voltage-step protocol to record currents in the presence of SNX-482.

  • Wash out the toxin by perfusing with the external solution alone and record recovery of the current.

  • Analyze the data by measuring the peak current amplitude at each voltage step before, during, and after SNX-482 application.

Calcium Imaging

This protocol outlines the use of SNX-482 in conjunction with calcium imaging to investigate the role of CaV2.3 channels in cellular calcium signaling.

Materials:

  • Cultured cells (e.g., primary neurons) on glass-bottom dishes

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded calcium indicator)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence microscope with a suitable camera and light source

  • SNX-482 stock solution

  • Stimulating agent (e.g., high KCl solution to induce depolarization)

Procedure:

  • Load the cells with the chosen calcium indicator according to the manufacturer's instructions.

  • Wash the cells with imaging buffer to remove excess dye.

  • Mount the dish on the microscope stage and acquire baseline fluorescence images.

  • Perfuse the cells with imaging buffer containing a specific concentration of SNX-482 and incubate for a sufficient period to allow for channel block.

  • Stimulate the cells to induce a calcium influx (e.g., by perfusing with a high KCl solution).

  • Acquire a time-lapse series of fluorescence images to monitor the change in intracellular calcium concentration.

  • As a control, perform the same stimulation protocol on cells not treated with SNX-482.

  • Analyze the data by quantifying the change in fluorescence intensity over time in response to the stimulus in both control and SNX-482-treated cells.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow cluster_electrophysiology Whole-Cell Electrophysiology Workflow cluster_calcium_imaging Calcium Imaging Workflow A Establish Whole-Cell Configuration B Record Baseline Ca2+ Currents A->B C Apply SNX-482 B->C D Record Currents in Presence of SNX-482 C->D E Washout D->E F Record Recovery E->F G Load Cells with Calcium Indicator H Acquire Baseline Fluorescence G->H I Apply SNX-482 H->I J Stimulate Cells I->J K Acquire Time-Lapse Images J->K

Caption: Experimental workflows for studying SNX-482 effects.

signaling_pathway cluster_presynaptic Presynaptic Terminal AP Action Potential CaV2_3 CaV2.3 (R-type) Channel AP->CaV2_3 Depolarization Ca_influx Ca2+ Influx CaV2_3->Ca_influx SNX482 SNX-482 SNX482->CaV2_3 Inhibition Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release

Caption: SNX-482 inhibits presynaptic neurotransmitter release.

sk_channel_pathway cluster_postsynaptic Postsynaptic Spine Depolarization Depolarization CaV2_3_post CaV2.3 Channel Depolarization->CaV2_3_post Ca_influx_post Ca2+ Influx CaV2_3_post->Ca_influx_post SNX482_post SNX-482 SNX482_post->CaV2_3_post Inhibition SK_channel SK Channel Ca_influx_post->SK_channel Activation Hyperpolarization Hyperpolarization SK_channel->Hyperpolarization K+ Efflux

References

The Selectivity Profile of SNX-482: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SNX-482, a 41-amino acid peptide toxin isolated from the venom of the African tarantula Hysterocrates gigas, has been widely utilized as a pharmacological tool to investigate the function of voltage-gated calcium channels.[1][2][3] Initially characterized as a potent and selective blocker of Cav2.3 (R-type) voltage-gated calcium channels, subsequent research has revealed a more complex selectivity profile, including significant off-target effects on certain potassium channel subtypes.[4][5][6] This guide provides an in-depth overview of the selectivity of SNX-482, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and the workflows used to characterize them.

Core Selectivity and Off-Target Effects

SNX-482 is a potent inhibitor of the pore-forming α1E subunit of the Cav2.3 channel, also known as the R-type calcium channel.[3][7] However, its utility as a specific Cav2.3 blocker is compromised by its potent inhibition of A-type potassium currents mediated by Kv4.3 and, to a lesser extent, Kv4.2 channels.[4][6]

Quantitative Selectivity Profile

The following table summarizes the inhibitory concentrations (IC50) of SNX-482 for its primary and secondary targets, as well as its effects on other ion channels.

Ion Channel TargetSubtypeIC50Notes
Voltage-Gated Calcium Channels (Cav) Cav2.3 (α1E, R-type)15-60 nMPotent inhibition; shifts the voltage dependence of activation.[2][4][6]
Cav2.2 (N-type)> 300-500 nMWeakly blocked at high concentrations.[2][3]
Cav1.2 (L-type)Incomplete inhibitionA small shift in half-activation potential was observed at saturating concentrations.[7]
Cav2.1 (P/Q-type)30.2 nM (high-affinity) & 758.6 nM (low-affinity)Selectively blocks P/Q channels in bovine chromaffin cells.[8]
T-typeNo effect up to 500 nM[2]
Voltage-Gated Potassium Channels (Kv) Kv4.3< 3 nMHighly potent inhibition; more potent than for Cav2.3.[4][5][6]
Kv4.2Higher concentrations required than for Kv4.3Less pronounced inhibition compared to Kv4.3.[4][6]
Kv1.1No effect up to 140 nM[2]
Kv1.4No effect up to 140 nM[2]
Voltage-Gated Sodium Channels (Nav) -Partial block at ≥ 0.3 µMDelays the inactivation of Na+ channels.[8]

Mechanism of Action

SNX-482 acts as a gating modifier for both Cav2.3 and Kv4 channels.[1][9] Instead of physically occluding the ion-conducting pore, it binds to the voltage-sensing domains (VSDs) of the channels.[1][9][10] This interaction with the VSDs is thought to stabilize the channels in their resting state, leading to a depolarizing shift in the voltage dependence of activation and a reduction in the current.[4][7][9] For Cav2.3, SNX-482's interaction is believed to involve domains III and IV of the α1E subunit.[7]

cluster_membrane Cell Membrane cluster_cav23 Cav2.3 Channel cluster_kv4 Kv4.3/4.2 Channel Cav23 Cav2.3 (α1E) Ca_influx Cav23->Ca_influx Inhibits Ca²⁺ Influx VSD_Cav Voltage-Sensing Domains (III & IV) VSD_Cav->Cav23 Stabilizes resting state Kv4 Kv4.3 / Kv4.2 K_efflux Kv4->K_efflux Inhibits K⁺ Efflux (A-type current) VSD_Kv Voltage-Sensing Domain VSD_Kv->Kv4 Stabilizes resting state SNX482 SNX-482 SNX482->VSD_Cav Binds to SNX482->VSD_Kv Binds to

Mechanism of SNX-482 Action

Experimental Protocols

The selectivity of SNX-482 has been primarily characterized using electrophysiological techniques, particularly the whole-cell patch-clamp method.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the measurement of ion channel currents from an entire cell.

1. Cell Preparation:

  • Cell Lines: Human Embryonic Kidney (HEK-293) or tsA-201 cells are commonly used. These cells are transiently or stably transfected with the cDNA encoding the specific ion channel subunit of interest (e.g., Cav2.3, Kv4.3).[4]

  • Primary Neurons: Acutely dissociated neurons, such as those from the substantia nigra pars compacta, are used to study the effects on native channels.[4]

  • Plating: Cells are plated onto glass coverslips and allowed to adhere before recording.[4]

2. Recording Solutions:

  • External Solution (Tyrode's solution): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, glucose, and a buffer like HEPES, adjusted to a physiological pH. To isolate specific currents, channel blockers are often added (e.g., tetrodotoxin to block sodium channels, or cobalt to replace calcium and block calcium currents).[4]

  • Internal Solution (Pipette solution): Contains a primary salt (e.g., K-gluconate or CsCl), a calcium chelator (e.g., EGTA), Mg-ATP, and a buffer (e.g., HEPES), with the pH adjusted. The composition is designed to mimic the intracellular environment and control the intracellular calcium concentration.

3. Electrophysiological Recording:

  • A glass micropipette filled with the internal solution is pressed against the cell membrane to form a high-resistance seal (a "gigaohm seal").

  • A brief suction is applied to rupture the cell membrane, establishing a whole-cell configuration.

  • The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • Voltage steps are applied to elicit ion channel activation, and the resulting currents are recorded.

4. Data Analysis:

  • Current amplitudes are measured at the peak of the response.

  • Dose-response curves are generated by applying increasing concentrations of SNX-482 and measuring the corresponding inhibition of the current.

  • The IC50 value is determined by fitting the dose-response data with a Hill equation.

  • Changes in the voltage-dependence of activation and inactivation are analyzed by applying a series of voltage steps and fitting the resulting current-voltage relationships with a Boltzmann function.

A Cell Preparation (Transfected HEK-293 or primary neurons) B Whole-Cell Patch Clamp (Gigaohm seal formation) A->B C Establish Whole-Cell Configuration B->C D Voltage Clamp at Holding Potential (e.g., -80 mV) C->D E Apply Voltage-Step Protocol D->E F Record Ion Channel Currents E->F G Apply SNX-482 F->G H Repeat Voltage-Step Protocol & Record G->H I Data Analysis (IC50, Voltage-Dependence) H->I

Electrophysiological Workflow

Implications for Research and Drug Development

The dual activity of SNX-482 on both Cav2.3 and Kv4.3 channels necessitates careful interpretation of experimental results.[4][6] When using SNX-482 to investigate the role of Cav2.3, it is crucial to consider and control for its potent effects on A-type potassium currents, especially in tissues where Kv4.3 is expressed. For drug development professionals, the structure of SNX-482 could serve as a scaffold for designing more selective Cav2.3 inhibitors, or conversely, as a starting point for developing novel dual-channel modulators. The detailed understanding of its selectivity profile is paramount for its effective use as a research tool and for any future therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Snx 482 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Snx 482 is a 41-amino acid peptide toxin originally isolated from the venom of the African tarantula, Hysterocrates gigas. It is a potent and selective blocker of voltage-gated R-type calcium channels (CaV2.3), exhibiting an IC50 in the nanomolar range.[1][2] These channels are involved in a variety of physiological processes, including neurotransmitter release, synaptic plasticity, and nociception.[3][4] The unique properties of this compound make it a valuable tool for investigating the role of CaV2.3 channels in cellular and systemic physiology and as a potential therapeutic agent.

These application notes provide a comprehensive guide for the use of this compound in patch-clamp electrophysiology, including its mechanism of action, pharmacological properties, and detailed protocols for its application.

Mechanism of Action

This compound selectively binds to the voltage-sensing domains (VSDs) of repeats III and IV of the CaV2.3 α1 subunit.[5] This interaction inhibits the activation of the channel, thereby blocking the influx of Ca2+ into the cell. The blockade is voltage-dependent, and depolarization has been reported to reverse the association of the toxin with the channel.

Data Presentation

Pharmacological Profile of this compound
Target ChannelIC50Cell TypeCommentsReference
CaV2.3 (R-type) ~30 nMVarious (e.g., rat neurohypophyseal nerve terminals, HEK-293 cells)Primary target. Potent and selective blockade.[1][2]
Kv4.3 (A-type K+ channel) < 3 nMMouse substantia nigra pars compacta dopamine neurons, HEK-293 cellsHigher potency than for CaV2.3. Shifts voltage dependence and slows activation.[6]
Kv4.2 (A-type K+ channel) Higher concentrations than Kv4.3HEK-293 cellsLess pronounced inhibition compared to Kv4.3.[1]
P/Q-type Ca2+ channels High-affinity phase: 30.2 nMBovine adrenal medullary chromaffin cellsBiphasic inhibition curve observed.[7]
Na+ channels Submicromolar concentrationsBovine adrenal medullary chromaffin cellsDelays inactivation.[7]

Note: The off-target effects of this compound are a critical consideration in experimental design and data interpretation. Appropriate controls are essential to ensure that the observed effects are mediated by the blockade of CaV2.3 channels.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

a. Reconstitution of Lyophilized this compound:

  • It is recommended to briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Reconstitute the peptide in sterile, deionized water or a suitable buffer (e.g., HEPES-buffered saline). The choice of solvent may depend on the specific experimental requirements and the manufacturer's recommendations.

  • To prepare a 100 µM stock solution, for example, of a 50 µg vial of this compound (M.Wt: ~4495 g/mol ), add 111.2 µL of solvent.

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

b. Aliquoting and Storage:

  • Aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL) to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.

c. Preparation of Working Solutions:

  • On the day of the experiment, thaw an aliquot of the stock solution on ice.

  • Dilute the stock solution to the desired final concentration in the extracellular (bath) solution.

  • Crucially, to prevent the peptide from adhering to the perfusion tubing, especially at low nanomolar concentrations, it is recommended to add a carrier protein such as 0.1% bovine serum albumin (BSA) or cytochrome C to the extracellular solution containing this compound.

Whole-Cell Patch-Clamp Protocol for Studying CaV2.3 Currents

This protocol provides a general framework for recording CaV2.3 currents in either cultured cells or acute brain slices. Specific parameters may need to be optimized for the cell type of interest.

a. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm. To isolate Ca2+ currents, other voltage-gated channels should be blocked. For example, use tetrodotoxin (TTX) to block Na+ channels and appropriate blockers for K+ channels (e.g., Cs+ in the internal solution, TEA in the external solution).

  • Intracellular (Pipette) Solution (in mM): 120 Cs-Methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm. Cesium is used to block potassium channels from the inside.

b. Recording Procedure:

  • Prepare the cell or slice for recording in the patch-clamp setup.

  • Establish a whole-cell patch-clamp configuration.

  • Record baseline CaV2.3 currents. A typical voltage protocol to elicit R-type currents involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing steps (e.g., to 0 mV).

  • After obtaining a stable baseline, perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 30-100 nM).

  • Monitor the blockade of the CaV2.3 current until a steady-state effect is reached. The time to effect will depend on the perfusion system and the concentration of the toxin.

  • To test for reversibility, wash out the toxin by perfusing with the control extracellular solution.

Control Experiments for Off-Target Effects

Given the known off-target effects of this compound, the following control experiments are highly recommended:

  • To control for effects on Kv4 channels:

    • Record A-type potassium currents in the absence and presence of this compound. A-type currents can be isolated using specific voltage protocols and pharmacological tools.

    • If studying the role of CaV2.3 in neuronal firing, be aware that blockade of Kv4 channels by this compound could independently alter excitability.

  • To control for effects on P/Q-type calcium channels:

    • In preparations where P/Q-type channels are present, pre-apply a saturating concentration of a specific P/Q-type channel blocker (e.g., ω-agatoxin IVA) before applying this compound to occlude any potential effects on these channels.[7]

  • To control for effects on Na+ channels:

    • Record sodium currents in the absence and presence of this compound to determine if it alters their kinetics in your preparation.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound inhibition of CaV2.3 channels.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow A Prepare Cell/Slice and Solutions B Establish Whole-Cell Patch-Clamp A->B C Record Baseline CaV2.3 Currents B->C D Perfuse with this compound C->D E Record Blocked CaV2.3 Currents D->E F Washout this compound E->F G Record Recovered CaV2.3 Currents F->G H Data Analysis G->H

Caption: Workflow for a typical this compound patch-clamp experiment.

Logical Relationship of this compound and its Targets

Snx482_Targets cluster_targets Molecular Targets Snx482 This compound CaV2_3 CaV2.3 (Primary) Snx482->CaV2_3 High Affinity (IC₅₀ ~30 nM) Kv4_3 Kv4.3 (Off-target) Snx482->Kv4_3 Very High Affinity (IC₅₀ < 3 nM) PQ_Ca P/Q-type Ca²⁺ (Off-target) Snx482->PQ_Ca High Affinity (IC₅₀ ~30 nM) Na_Ch Na⁺ Channels (Off-target) Snx482->Na_Ch Lower Affinity

Caption: Primary and off-target interactions of this compound.

References

Application Notes and Protocols for In Vivo Studies of Neuropathic Pain Using SNX-482

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for utilizing SNX-482, a selective R-type voltage-gated calcium channel (CaV2.3) antagonist, in preclinical in vivo models of neuropathic pain. This document is intended for researchers, scientists, and drug development professionals investigating novel analgesics for neuropathic pain.

Introduction

Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. A key mechanism underlying neuropathic pain is central sensitization, characterized by neuronal hyperexcitability in the spinal cord's dorsal horn. Voltage-gated calcium channels (VGCCs), particularly the R-type (CaV2.3) channels, play a crucial role in neurotransmitter release and neuronal excitability.[1][2] Altered expression and function of these channels are implicated in the pathophysiology of neuropathic pain.[3]

SNX-482, a peptide toxin isolated from the venom of the African tarantula Hysterocrates gigas, is a potent and selective blocker of CaV2.3 channels.[4][5] Its targeted action on these channels makes it a valuable tool for investigating the role of R-type calcium currents in neuropathic pain and for evaluating the therapeutic potential of CaV2.3 blockade. In vivo studies have demonstrated that SNX-482 can attenuate nociceptive transmission in the dorsal horn of animals with induced neuropathy, suggesting its potential as an analgesic agent.[3][6]

Mechanism of Action

SNX-482 selectively binds to the CaV2.3 α1 subunit, inhibiting the influx of calcium ions into presynaptic nerve terminals in the spinal cord. This reduction in calcium influx dampens the release of excitatory neurotransmitters, such as glutamate and substance P, which are crucial for the transmission of pain signals.[1][2] In neuropathic pain states, where CaV2.3 channel activity may be upregulated, SNX-482 can help to normalize neuronal excitability and reduce hypersensitivity to sensory stimuli.[3]

SNX_482_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron NP Nerve Impulse / Action Potential Cav23 CaV2.3 (R-type) Calcium Channel NP->Cav23 Depolarization Ca_influx Ca²⁺ Influx Cav23->Ca_influx Vesicles Synaptic Vesicles (Glutamate, Substance P) Ca_influx->Vesicles Triggers NT_release Neurotransmitter Release Vesicles->NT_release Receptors Neurotransmitter Receptors NT_release->Receptors Pain_signal Pain Signal Propagation Receptors->Pain_signal SNX482 SNX-482 SNX482->Block Block->Cav23 Experimental_Workflow cluster_setup Phase 1: Model Induction and Baseline cluster_testing Phase 2: Post-Injury Assessment and Treatment cluster_outcome Phase 3: Outcome Measurement A Animal Acclimation B Baseline Behavioral Testing (von Frey & Hargreaves) A->B C Spared Nerve Injury (SNI) Surgery B->C D Post-SNI Behavioral Testing (Confirm Neuropathy) C->D Recovery Period (e.g., 7 days) E Randomize into Groups (Vehicle vs. SNX-482) D->E F Intrathecal Administration of SNX-482 or Vehicle E->F G Post-Treatment Behavioral Testing (von Frey & Hargreaves at various time points) F->G H Data Analysis G->H

References

Application of SNX-482 in Studying Synaptic Transmission: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNX-482 is a potent and selective peptide antagonist of R-type (CaV2.3) voltage-gated calcium channels (VGCCs), originally isolated from the venom of the African tarantula, Hysterocrates gigas.[1][2] These channels are involved in a variety of physiological processes, including the regulation of neurotransmitter release and postsynaptic signaling. This document provides detailed application notes and protocols for the use of SNX-482 as a tool to investigate synaptic transmission.

Mechanism of Action

SNX-482 primarily targets the α1E (CaV2.3) subunit of VGCCs, leading to a blockade of calcium influx.[2][3][4][5] This inhibition is voltage-dependent and highly selective for R-type channels over other VGCC subtypes such as L-, N-, and P/Q-types in many neuronal preparations.[1][2] By blocking CaV2.3 channels, SNX-482 allows for the functional dissection of their role in both presynaptic and postsynaptic events.

Presynaptic Inhibition: At the presynaptic terminal, CaV2.3 channels contribute to the influx of calcium that triggers neurotransmitter vesicle fusion and release.[6] Application of SNX-482 can therefore be used to assess the contribution of R-type channels to the release of specific neurotransmitters at a given synapse.

Postsynaptic Modulation: Postsynaptically, CaV2.3 channels located on dendritic spines are involved in regulating synaptic potentials and calcium transients.[2][3][4][5] They are often coupled to small conductance calcium-activated potassium (SK) channels. Blockade of these CaV2.3 channels by SNX-482 can prevent the activation of SK channels, leading to an enhancement of synaptic potentials and spine calcium influx.[2][3][4]

Data Presentation: Quantitative Effects of SNX-482

The following tables summarize the quantitative data on the effects of SNX-482 on various ion channels and synaptic parameters.

Table 1: Inhibitory Potency of SNX-482 on Voltage-Gated Calcium Channels

Channel TypePreparationIC50Reference(s)
CaV2.3 (R-type)Recombinant expression30 nM[7][8]
CaV2.3 (R-type)Bovine adrenal chromaffin cells (high-affinity component)30.2 nM[3]
P/Q-typeBovine adrenal chromaffin cells (low-affinity component)758.6 nM[3]

Table 2: Off-Target Effects of SNX-482

Channel TypePreparationEffectIC50 / ConcentrationReference(s)
Kv4.3HEK-293 cellsInhibition< 3 nM[9][10][11][12]
Kv4.2HEK-293 cellsInhibition (less potent than on Kv4.3)60 nM (reduced peak current to 84%)[9][10]
Na+ ChannelsBovine adrenal chromaffin cellsDelayed inactivation0.3 - 0.5 µM[3]

Table 3: Functional Effects of SNX-482 on Synaptic Transmission

ParameterPreparationSNX-482 ConcentrationObserved EffectReference(s)
uEPSP AmplitudeHippocampal CA1 neurons (Alpha-1E KO mice)0.3 µMNo significant effect[2][4]
Spine ΔG/GsatHippocampal CA1 neurons (Alpha-1E KO mice)0.3 µMNo significant effect[2][4]
EPSP AmplitudeMotoneurons2-80 nM (dose-dependent)Inhibition[13]
Noxious C-fibre and Aδ-fibre neuronal responsesRat spinal cord (neuropathic pain model)0.5-4 µg/50 µL (spinal application)Dose-related inhibition[14]

Experimental Protocols

Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is designed to measure the effect of SNX-482 on synaptic currents (EPSCs or IPSCs) in neurons within acute brain slices.

Materials:

  • SNX-482 Stock Solution: Prepare a 1 mM stock solution in water and store at -20°C.[8] Dilute to the final working concentration in artificial cerebrospinal fluid (aCSF) on the day of the experiment.

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 127 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 2.0 CaCl2, 1.0 MgCl2, and 25 glucose, equilibrated with 95% O2/5% CO2.[2]

  • Internal Solution (for K-based recordings): (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to 270-280 mOsm/L.[15]

  • Slicing Equipment: Vibratome, dissection tools.

  • Electrophysiology Rig: Microscope, micromanipulators, amplifier, digitizer, and data acquisition software.

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution (a modified aCSF with low Ca2+ and high Mg2+).

    • Rapidly dissect the brain and prepare 300 µm thick slices using a vibratome in ice-cold, oxygenated slicing solution.[2]

    • Transfer slices to a holding chamber with aCSF bubbled with 95% O2/5% CO2 and allow them to recover at 32°C for 30-45 minutes, then at room temperature for at least 1 hour before recording.[2]

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.[15]

    • Visualize neurons using a microscope with DIC optics.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[15]

    • Approach a target neuron and establish a gigaohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.[15][16]

  • Data Acquisition:

    • Record baseline synaptic activity (e.g., spontaneous EPSCs, evoked EPSCs by stimulating afferent fibers) for at least 5-10 minutes.

    • Bath-apply SNX-482 at the desired concentration (e.g., 30-100 nM for selective CaV2.3 block).

    • Record synaptic activity in the presence of SNX-482 for 10-20 minutes to allow for drug equilibration and to observe its effect.

    • If possible, perform a washout by perfusing with aCSF without SNX-482 to check for reversibility.

Calcium Imaging in Cultured Neurons

This protocol allows for the visualization of changes in intracellular calcium concentrations in response to neuronal activity and the effect of SNX-482.

Materials:

  • SNX-482 Stock Solution: As described above.

  • Cultured Neurons: Primary hippocampal or cortical neurons cultured on glass coverslips.

  • Calcium Indicator: Fluo-4 AM or a genetically encoded calcium indicator like GCaMP6.

  • Imaging Buffer (Tyrode's solution): (in mM) 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Imaging Setup: Inverted fluorescence microscope with a high-speed camera and appropriate filter sets.

Procedure:

  • Loading with Calcium Indicator (for chemical dyes):

    • Prepare a loading solution of Fluo-4 AM (e.g., 1-5 µM) in imaging buffer containing a small amount of Pluronic F-127.

    • Incubate the cultured neurons with the loading solution for 20-30 minutes at 37°C.

    • Wash the cells with fresh imaging buffer and allow them to de-esterify for at least 20 minutes at room temperature.

  • Imaging:

    • Place the coverslip with the loaded neurons in a recording chamber on the microscope stage and perfuse with imaging buffer.

    • Acquire baseline fluorescence images at a suitable frame rate.

    • Stimulate the neurons to evoke calcium transients (e.g., using high KCl solution or electrical field stimulation).

    • Record the baseline calcium activity.

  • Application of SNX-482:

    • Perfuse the chamber with imaging buffer containing the desired concentration of SNX-482.

    • After a 5-10 minute incubation period, stimulate the neurons again and record the calcium transients in the presence of the toxin.

    • Analyze the changes in the amplitude and frequency of calcium transients before and after SNX-482 application.

Neurotransmitter Release Assay

This protocol provides a method to quantify the effect of SNX-482 on the release of neurotransmitters from cultured neurons or synaptosomes.

Materials:

  • SNX-482 Stock Solution: As described above.

  • Cultured Neurons or Synaptosome Preparation.

  • Depolarization Buffer: A buffer with an elevated K+ concentration (e.g., 50 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity).

  • Assay Kit: A commercially available kit for quantifying the neurotransmitter of interest (e.g., ELISA or HPLC-based methods).

Procedure:

  • Preparation:

    • Pre-incubate the cultured neurons or synaptosomes with SNX-482 at the desired concentration for 10-20 minutes in a non-depolarizing buffer.

  • Stimulation of Release:

    • Remove the pre-incubation buffer and replace it with the depolarization buffer (containing SNX-482) to stimulate neurotransmitter release.

    • Incubate for a short period (e.g., 2-5 minutes).

  • Sample Collection and Analysis:

    • Collect the supernatant, which contains the released neurotransmitters.

    • Quantify the amount of neurotransmitter in the supernatant using the appropriate assay kit.

    • Compare the amount of neurotransmitter released in the presence of SNX-482 to a control condition without the toxin.

Mandatory Visualizations

Signaling Pathway of Postsynaptic Modulation by SNX-482

cluster_presynapse Presynaptic Terminal cluster_postsynapse Postsynaptic Spine AP Action Potential CaV2_3_pre CaV2.3 AP->CaV2_3_pre Depolarization Vesicle Synaptic Vesicle CaV2_3_pre->Vesicle Ca²⁺ Influx NT Neurotransmitter Vesicle->NT Exocytosis Receptor Neurotransmitter Receptor NT->Receptor Depol Depolarization Receptor->Depol CaV2_3_post CaV2.3 Depol->CaV2_3_post Activation SK_channel SK Channel CaV2_3_post->SK_channel Ca²⁺ Influx EPSP_boost EPSP Boost K_efflux K⁺ Efflux SK_channel->K_efflux Activation SK_channel->EPSP_boost Inhibition of K⁺ Efflux K_efflux->Depol Hyperpolarization (Negative Feedback) SNX482 SNX-482 SNX482->CaV2_3_post Block

Caption: Postsynaptic signaling cascade affected by SNX-482.

Experimental Workflow for Electrophysiology

cluster_prep Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis Slice_Prep Prepare Acute Brain Slices Recovery Slice Recovery in aCSF Slice_Prep->Recovery Whole_Cell Establish Whole-Cell Patch-Clamp Configuration Recovery->Whole_Cell Baseline Record Baseline Synaptic Activity Whole_Cell->Baseline SNX482_app Bath Apply SNX-482 Baseline->SNX482_app Analysis Analyze Changes in Synaptic Current (Amplitude, Frequency) Baseline->Analysis Effect_Rec Record During SNX-482 Application SNX482_app->Effect_Rec Washout Washout with aCSF Effect_Rec->Washout Effect_Rec->Analysis cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcomes Functional Outcomes SNX482 SNX-482 CaV2_3 CaV2.3 (R-type) Channels SNX482->CaV2_3 High Affinity Block Off_Targets Off-Targets (e.g., Kv4.2/4.3) SNX482->Off_Targets Lower Affinity Interaction Reduced_Ca Reduced Ca²⁺ Influx CaV2_3->Reduced_Ca Altered_K Altered K⁺ Conductance Off_Targets->Altered_K Mod_NT_Release Modulation of Neurotransmitter Release Reduced_Ca->Mod_NT_Release Mod_Postsyn_Pot Modulation of Postsynaptic Potentials Reduced_Ca->Mod_Postsyn_Pot Altered_Excitability Altered Neuronal Excitability Altered_K->Altered_Excitability

References

Using SNX-482 to Isolate R-type Calcium Currents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNX-482, a peptide toxin isolated from the venom of the tarantula Hysterocrates gigas, is a valuable pharmacological tool for the study of R-type calcium channels.[1][2] These channels, encoded by the CACNA1E gene (Cav2.3), are high-voltage activated calcium channels that play crucial roles in various physiological processes, including neurotransmitter release, gene expression, and neuronal excitability.[3][4][5] This document provides detailed application notes and protocols for utilizing SNX-482 to isolate and characterize R-type calcium currents in experimental settings.

R-type calcium channels are often characterized as being resistant to classical calcium channel blockers such as dihydropyridines (L-type), ω-conotoxin GVIA (N-type), and ω-agatoxin IVA (P/Q-type).[4][6] SNX-482 was initially identified as a potent and selective blocker of Cav2.3 channels, making it a key tool for isolating the "residual" or "R-type" current remaining after the pharmacological blockade of other high-voltage activated calcium channels.[1][3][7]

Mechanism of Action

SNX-482 is a 41-amino acid peptide that acts as a potent, high-affinity, and voltage-dependent blocker of R-type (Cav2.3) calcium channels.[8] It is thought to interact with the voltage-sensing domains of the Cav2.3 channel, thereby inhibiting its activation.[2] The toxin binds to the channel in a state-dependent manner, with its inhibitory effect being influenced by the membrane potential.

Data Presentation

Table 1: Potency of SNX-482 on Cav2.3 Channels
ParameterValueCell Type/Expression SystemReference
IC₅₀~30 nMHEK-293 cells expressing Cav2.3[1]
IC₅₀15-30 nMNot specified[3][8]
IC₅₀119 nMNT2-N cells[9]
IC₅₀30.2 nM (high-affinity)Bovine adrenal medullary chromaffin cells[10]
IC₅₀758.6 nM (low-affinity)Bovine adrenal medullary chromaffin cells[10]
Table 2: Selectivity of SNX-482
Channel TypeEffectConcentrationNotesReference
Cav2.3 (R-type)Potent blockIC₅₀ ~30 nMPrimary target[1]
Kv4.3 (A-type K⁺)Potent blockIC₅₀ <3 nMSignificantly more potent than on Cav2.3[1]
P/Q-type Ca²⁺Selective blockSubmicromolarHigh-affinity phase IC₅₀ of 30.2 nM in chromaffin cells[10]
Na⁺ ChannelsPartial block and delayed inactivation≥ 0.3 µMCan affect sodium currents at higher concentrations[10]
N-type Ca²⁺Inhibition> 500 nMOff-target effect at higher concentrations[6]
L-type Ca²⁺~25% inhibition200 nMOff-target effect at higher concentrations[6]

Note: The off-target effects of SNX-482, particularly on Kv4.3 potassium channels, are a critical consideration in experimental design and data interpretation.[1] When isolating R-type currents, it is essential to block potassium currents to avoid confounding results.[1]

Experimental Protocols

Protocol 1: Electrophysiological Recording of R-type Calcium Currents

This protocol describes the isolation of R-type calcium currents using whole-cell patch-clamp electrophysiology.

1. Cell Preparation:

  • Culture the cells of interest (e.g., neurons, HEK-293 cells expressing Cav2.3) on glass coverslips suitable for microscopy and electrophysiology.

  • For transient transfections of HEK-293 cells, co-transfect with the Cav2.3 α1 subunit and auxiliary α2δ and β subunits to ensure proper channel expression and function.[1]

2. Solutions:

  • External Solution (in mM): 130 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.

  • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium and TEA are used to block potassium currents.

  • Pharmacological Blockers: Prepare stock solutions of blockers for L-, N-, and P/Q-type calcium channels (e.g., nifedipine, ω-conotoxin GVIA, ω-agatoxin IVA).

  • SNX-482 Stock Solution: Prepare a concentrated stock solution of SNX-482 in the external solution or a suitable buffer.

3. Electrophysiology:

  • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

  • Perfuse the chamber with the external solution.

  • Obtain a whole-cell patch-clamp recording from a selected cell.

  • Apply a voltage protocol to elicit calcium channel currents. A typical protocol would be a step depolarization from a holding potential of -80 mV to a test potential of +10 mV.

4. Isolation of R-type Current:

  • To isolate the R-type current, first block the other high-voltage activated calcium channels by adding a cocktail of selective blockers to the external solution. For example:

    • 10 µM nifedipine (L-type)

    • 1 µM ω-conotoxin GVIA (N-type)

    • 200 nM ω-agatoxin IVA (P/Q-type)

  • After obtaining a stable recording of the remaining "toxin-resistant" current, apply SNX-482 to the external solution at a concentration sufficient to block R-type channels (e.g., 30-100 nM).

  • The SNX-482-sensitive component of the current is considered the R-type current.

5. Data Analysis:

  • Measure the peak current amplitude before and after the application of SNX-482.

  • The difference in current amplitude represents the contribution of the R-type current.

  • Construct dose-response curves to determine the IC₅₀ of SNX-482 in your specific cell type.

Protocol 2: Calcium Imaging using SNX-482

This protocol outlines the use of SNX-482 in calcium imaging experiments to assess the contribution of R-type channels to intracellular calcium dynamics.

1. Cell Preparation and Dye Loading:

  • Plate cells on glass-bottom dishes.

  • Load the cells with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.

2. Solutions:

  • Imaging Buffer (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4.

  • Pharmacological Blockers: Prepare stock solutions as described in Protocol 1.

  • SNX-482 Stock Solution: Prepare as described in Protocol 1.

3. Calcium Imaging:

  • Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).

  • Perfuse the cells with the imaging buffer.

  • Stimulate the cells to induce calcium influx. This can be achieved by depolarization with a high potassium solution or by electrical field stimulation.

4. Isolating the R-type Component:

  • To determine the contribution of R-type channels, first record the calcium response to stimulation in the presence of a cocktail of blockers for L-, N-, and P/Q-type channels.

  • Subsequently, add SNX-482 (e.g., 100 nM) to the perfusion solution and record the calcium response again.

  • The reduction in the calcium signal in the presence of SNX-482 indicates the contribution of R-type channels to calcium entry.

5. Data Analysis:

  • Quantify the change in intracellular calcium concentration or fluorescence intensity.

  • Compare the amplitude and kinetics of the calcium transients before and after the application of SNX-482.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Depolarization Depolarization Cav2_3 Cav2.3 (R-type) Channel Depolarization->Cav2_3 Activates Ca_influx Ca²⁺ Influx Cav2_3->Ca_influx Mediates Downstream Downstream Cellular Responses Ca_influx->Downstream SNX_482 SNX-482 SNX_482->Cav2_3 Blocks

Caption: Signaling pathway of R-type calcium channel activation and its inhibition by SNX-482.

Experimental_Workflow cluster_protocol Isolation of R-type Calcium Current A 1. Whole-cell patch clamp recording B 2. Apply cocktail of L, N, & P/Q-type channel blockers (e.g., nifedipine, ω-conotoxin GVIA, ω-agatoxin IVA) A->B C 3. Record remaining 'toxin-resistant' calcium current B->C D 4. Apply SNX-482 C->D E 5. Record SNX-482-sensitive current (R-type current) D->E F 6. Data Analysis: Compare current before and after SNX-482 E->F

Caption: Experimental workflow for isolating R-type calcium currents using SNX-482.

References

SNX-482 Application Notes: A Guide for Effective Blockade of Cav2.3 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SNX-482, a potent peptide toxin, for the effective and selective blockade of R-type voltage-gated calcium channels (Cav2.3). This document outlines the critical concentrations for achieving optimal results, details potential off-target effects, and provides step-by-step protocols for key experimental applications.

Introduction to SNX-482

SNX-482 is a 41-amino acid peptide toxin originally isolated from the venom of the African tarantula, Hysterocrates gigas. It has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of Cav2.3 channels due to its high affinity and selectivity. These channels are implicated in a variety of neuronal processes, including neurotransmitter release, and are being investigated as potential therapeutic targets for conditions such as chronic pain and epilepsy.[1]

Quantitative Data Summary

The effective concentration of SNX-482 is paramount for achieving selective blockade of Cav2.3 channels while minimizing off-target effects. The following tables summarize the key quantitative data for SNX-482 activity.

Table 1: Potency of SNX-482 on Cav2.3 Channels

ParameterValueCell Type/Experimental ModelReference
IC5015-30 nMRecombinant α1E channels[2]
IC5030.2 nMBovine adrenal chromaffin cells (high-affinity phase)[3]

Table 2: Selectivity Profile of SNX-482 Against Various Ion Channels

ChannelIC50 / Effective ConcentrationSpecies/Cell TypeNotesReference
Cav2.3 (R-type) 15-30 nM Recombinant, various native preparationsPrimary Target [2][4]
Kv4.3 (A-type K+)< 3 nMCloned Kv4.3 channels in HEK-293 cellsSignificantly more potent inhibition than on Cav2.3. Caution is advised.
Kv4.2 (A-type K+)Higher concentrations than Kv4.3Cloned Kv4.2 channels in HEK-293 cellsLess pronounced inhibition compared to Kv4.3.
Cav2.1 (P/Q-type)758.6 nM (low-affinity phase)Bovine adrenal chromaffin cellsSNX-482 can block P/Q-type channels at higher concentrations.[3]
Na+ ChannelsDelays inactivation at ≥ 0.3 µMBovine adrenal chromaffin cellsPartial block and delayed inactivation at higher concentrations.[3]
K+ Channels (general)No effect up to ~500 nMSeveral cultured cell typesGenerally selective against other K+ channels at concentrations effective for Cav2.3 block.[2]

Mandatory Visualizations

To aid in the conceptual understanding of SNX-482's application, the following diagrams illustrate key processes and workflows.

cluster_0 SNX-482 Signaling Pathway SNX482 SNX-482 Cav23 Cav2.3 Channel SNX482->Cav23 Binds & Blocks Ca_influx Ca²⁺ Influx Cav23->Ca_influx Prevents Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Inhibits

Caption: Signaling pathway of Cav2.3 channel blockade by SNX-482.

cluster_1 Experimental Workflow: Determining SNX-482 Efficacy A Prepare Cells Expressing Cav2.3 Channels B Establish Baseline Cav2.3 Current (Patch-Clamp) A->B C Apply Increasing Concentrations of SNX-482 B->C D Record Channel Activity at Each Concentration C->D E Analyze Data to Determine IC50 D->E

Caption: Workflow for determining SNX-482 efficacy using patch-clamp.

cluster_2 Concentration-Dependent Effects of SNX-482 Low_Conc < 3 nM Kv43_block Primary Effect: Kv4.3 Blockade Low_Conc->Kv43_block Mid_Conc 15-100 nM Cav23_block Primary Effect: Cav2.3 Blockade Mid_Conc->Cav23_block High_Conc > 200 nM Off_target Potential Off-Target Effects: Cav2.1, Na+ channels High_Conc->Off_target

Caption: Logical relationship of SNX-482 concentration and channel effects.

Experimental Protocols

Reconstitution and Storage of SNX-482

Proper handling of SNX-482 is crucial for maintaining its activity.

  • Reconstitution: Reconstitute lyophilized SNX-482 in high-quality sterile water or a suitable buffer to a stock concentration of 10-100 µM. Vortex gently to ensure complete dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.

  • Storage: Store the stock solution aliquots at -20°C.[2] Stock solutions are generally stable for up to 3 months at this temperature.[2] Protect from light.[2]

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the steps for measuring the blocking effect of SNX-482 on Cav2.3 channels in a heterologous expression system (e.g., HEK-293 cells) or cultured neurons.

1. Solutions and Reagents:

  • External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.

  • Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

  • SNX-482 Working Solutions: Prepare serial dilutions of the SNX-482 stock solution in the external solution to achieve the desired final concentrations (e.g., 1 nM to 1 µM).

2. Cell Preparation:

  • Culture cells expressing Cav2.3 channels on glass coverslips.

  • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a target cell.

  • Hold the cell at a membrane potential of -80 mV.

  • To elicit Cav2.3 currents, apply depolarizing voltage steps (e.g., to 0 mV for 100 ms) every 10-20 seconds.

  • Record a stable baseline current for at least 3-5 minutes.

  • Perfuse the recording chamber with the external solution containing the lowest concentration of SNX-482.

  • Allow the effect of the toxin to reach a steady state (typically 2-5 minutes).

  • Repeat the perfusion with increasing concentrations of SNX-482, allowing for equilibration at each concentration.

  • After the highest concentration, perform a washout by perfusing with the control external solution to assess the reversibility of the block.

4. Data Analysis:

  • Measure the peak current amplitude at each SNX-482 concentration.

  • Normalize the current amplitude at each concentration to the baseline current.

  • Plot the normalized current as a function of the SNX-482 concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Calcium Imaging

This protocol describes how to use SNX-482 to investigate the contribution of Cav2.3 channels to intracellular calcium dynamics in cultured neurons.

1. Solutions and Reagents:

  • Imaging Buffer (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4.

  • Calcium Indicator: Fluo-4 AM (e.g., 2-5 µM).

  • Pluronic F-127: 20% solution in DMSO.

  • Depolarizing Solution: Imaging buffer with an elevated KCl concentration (e.g., 50 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity).

  • SNX-482 Working Solution: Prepare a working solution of SNX-482 in the imaging buffer at the desired final concentration (e.g., 100 nM).

2. Cell Preparation and Dye Loading:

  • Culture neurons on glass-bottom dishes or coverslips.

  • Prepare the Fluo-4 AM loading solution by adding the dye and a small amount of Pluronic F-127 to the imaging buffer.

  • Incubate the cells with the loading solution for 30-45 minutes at 37°C.

  • Wash the cells three times with fresh imaging buffer and allow them to de-esterify for at least 30 minutes at room temperature before imaging.

3. Imaging Procedure:

  • Mount the dish/coverslip on the stage of a fluorescence microscope equipped for live-cell imaging.

  • Acquire a baseline fluorescence image or time-lapse series.

  • Stimulate the cells to induce calcium influx through voltage-gated calcium channels by perfusing with the depolarizing solution.

  • Record the resulting change in fluorescence intensity.

  • Wash the cells with the normal imaging buffer to allow the calcium levels to return to baseline.

  • Incubate the cells with the SNX-482 working solution for 5-10 minutes.

  • Repeat the stimulation with the depolarizing solution in the presence of SNX-482 and record the fluorescence change.

4. Data Analysis:

  • Select regions of interest (ROIs) over individual cell bodies.

  • Measure the average fluorescence intensity within each ROI over time.

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence during stimulation.

  • Express the response as ΔF/F₀.

  • Compare the ΔF/F₀ in the absence and presence of SNX-482 to determine the degree of inhibition of calcium influx by the toxin.

Conclusion and Recommendations

SNX-482 is a potent and selective blocker of Cav2.3 channels, with an IC50 in the low nanomolar range. However, researchers must be aware of its potent off-target effects on Kv4.3 channels at even lower concentrations. For selective blockade of Cav2.3, it is recommended to use SNX-482 in the concentration range of 30-100 nM. When interpreting data, especially in native systems where Kv4.3 channels are present, it is crucial to consider the potential contribution of Kv4.3 channel blockade to the observed effects. The protocols provided herein offer a starting point for the effective use of SNX-482 in studying the role of Cav2.3 channels in various physiological and pathological contexts.

References

Application Notes and Protocols for Calcium Imaging Experiments Using SNX-482

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNX-482 is a peptide toxin isolated from the venom of the African tarantula, Hysterocrates gigas. It is a potent and selective blocker of voltage-gated R-type calcium channels (Cav2.3). These channels are widely expressed in the central and peripheral nervous systems and are implicated in a variety of physiological processes, including neurotransmitter release, synaptic plasticity, and pain perception.[1][2] SNX-482 serves as a critical pharmacological tool for elucidating the specific roles of Cav2.3 channels in cellular function and for screening potential therapeutic agents that target these channels.

These application notes provide detailed protocols for utilizing SNX-482 in calcium imaging experiments, data on its inhibitory concentrations, and important considerations regarding its use.

Mechanism of Action

SNX-482 selectively inhibits the activation gating of Cav2.3 channels.[1] It is thought to interact with the voltage-sensing domains of repeats III and IV of the Cav2.3 α1 subunit, thereby preventing the conformational changes required for channel opening in response to membrane depolarization.[3] This blockade leads to a reduction in calcium influx into the cell.

Quantitative Data Summary

The following tables summarize the inhibitory potency of SNX-482 on its primary target, Cav2.3, as well as its effects on other ion channels. This information is crucial for designing experiments and interpreting results.

Table 1: Inhibitory Potency (IC50) of SNX-482 on Voltage-Gated Calcium Channels

Channel TypeCell TypeIC50Reference
Cav2.3 (R-type)Recombinantly expressed in tsa-201 cells~30 nM[2]
P/Q-typeBovine adrenal chromaffin cells30.2 nM (high-affinity), 758.6 nM (low-affinity)[4]

Table 2: Off-Target Effects of SNX-482 on Other Ion Channels

Channel TypeCell TypeEffectIC50 / ConcentrationReference
Kv4.3 (A-type K+ channel)Recombinantly expressed in HEK-293 cellsInhibition< 3 nM[5][6]
Kv4.2 (A-type K+ channel)Recombinantly expressed in HEK-293 cellsInhibitionHigher concentrations than for Kv4.3[5]
Na+ ChannelsBovine adrenal chromaffin cellsDelayed inactivation0.3 - 0.5 µM[4]

Table 3: Effect of SNX-482 on Presynaptic Calcium Influx in Hippocampal Neurons

Channel Contribution to Ca2+ InfluxBlockerConcentration Used% Inhibition of Total InfluxReference
R-typeSNX-4820.5 µM8.2 ± 0.9%[7]
P/Q-typeω-agatoxin IVA400 nM38.4 ± 1.5%[7]
N-typeω-conotoxin GVIA2 µM36.9 ± 1.3%[7]
L-typeNifedipine20 µM16.5 ± 1.1%[7]

Experimental Protocols

Protocol 1: Calcium Imaging Using Fura-2 AM in Cultured Neurons

This protocol describes the use of the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to depolarization and the inhibitory effect of SNX-482.

Materials:

  • Cultured neurons on glass coverslips

  • SNX-482

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline

  • High potassium chloride (KCl) solution (e.g., 50 mM KCl in HBSS)

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

  • Fura-2 AM Loading:

    • Prepare a stock solution of Fura-2 AM in cell-culture grade DMSO.

    • Prepare a loading solution by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µg/mL.[8]

    • Add Pluronic F-127 (0.02-0.05%) to the loading solution to aid in dye solubilization.

    • Incubate the cultured neurons on coverslips in the Fura-2 AM loading solution for 30-60 minutes at 37°C.[9]

    • Wash the cells with HBSS for 30 minutes to allow for de-esterification of the dye.[10]

  • Baseline Calcium Measurement:

    • Mount the coverslip onto the microscope stage in a perfusion chamber with HBSS.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.

    • Establish a stable baseline for the 340/380 nm fluorescence ratio.

  • Application of SNX-482:

    • Prepare the desired concentration of SNX-482 in HBSS. A concentration of 100-500 nM is typically sufficient to block R-type channels.[1][7]

    • Perfuse the cells with the SNX-482 solution and incubate for a sufficient time to allow for channel blockade (e.g., 5-10 minutes).

  • Depolarization and Calcium Measurement:

    • Stimulate the cells with the high KCl solution to induce membrane depolarization and activate voltage-gated calcium channels.

    • Continuously record the 340/380 nm fluorescence ratio to measure the change in intracellular calcium concentration.

    • Compare the KCl-induced calcium transient in the presence and absence of SNX-482 to quantify the contribution of R-type channels.

Protocol 2: High-Throughput Calcium Imaging in a Plate Reader

This protocol is suitable for screening compounds that modulate Cav2.3 channels in a higher throughput format.

Materials:

  • Cells expressing Cav2.3 channels seeded in a 96- or 384-well black-walled, clear-bottom plate

  • SNX-482 (as a positive control)

  • Test compounds

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit)

  • Plate reader with fluorescence detection capabilities and liquid handling

Procedure:

  • Cell Plating and Dye Loading:

    • Plate cells at an appropriate density to achieve a confluent monolayer on the day of the experiment.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition:

    • Add test compounds and SNX-482 (as a positive control for inhibition) to the wells at the desired concentrations.

    • Incubate for a sufficient time for the compounds to exert their effects.

  • Depolarization and Signal Detection:

    • Use the plate reader's injection system to add a depolarizing stimulus (e.g., high KCl solution) to all wells simultaneously.

    • Immediately begin kinetic reading of the fluorescence signal to capture the calcium transient.

  • Data Analysis:

    • Calculate the response to the depolarizing stimulus for each well (e.g., peak fluorescence or area under the curve).

    • Normalize the data to control wells (vehicle-treated) and determine the inhibitory effect of the test compounds and SNX-482.

Important Considerations

  • Off-Target Effects: Be aware of the potential off-target effects of SNX-482, particularly on Kv4.2 and Kv4.3 potassium channels, which can be inhibited at concentrations similar to or even lower than those used to block Cav2.3.[5][6] Effects on P/Q-type calcium channels and sodium channels have also been reported at higher concentrations.[4] It is advisable to use the lowest effective concentration of SNX-482 and to perform control experiments to rule out off-target effects in your specific system.

  • Solubility and Stability: SNX-482 is a peptide and should be handled with care to avoid degradation. Reconstitute in a suitable buffer and store aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Cell Type Variability: The expression levels and contribution of Cav2.3 channels to total calcium influx can vary significantly between different cell types and even between different neuronal populations. It is important to characterize the specific system under investigation.

Visualizations

Signaling Pathway

Cav2_3_Signaling cluster_membrane Plasma Membrane Cav2_3 Cav2.3 (R-type) Channel Ca_influx Ca²⁺ Influx Cav2_3->Ca_influx GPCR G-Protein Coupled Receptor (e.g., Muscarinic) G_protein Gαq/11 or Gβγ GPCR->G_protein G_protein->Cav2_3 Modulates Depolarization Membrane Depolarization Depolarization->Cav2_3 Activates Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release Synaptic_Plasticity Synaptic Plasticity (e.g., LTP/LTD) Ca_influx->Synaptic_Plasticity Gene_Expression Gene Expression (e.g., via CREB) Ca_influx->Gene_Expression SNX482 SNX-482 SNX482->Cav2_3 Inhibits Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR

Caption: Signaling pathway of the Cav2.3 calcium channel and its inhibition by SNX-482.

Experimental Workflow

Calcium_Imaging_Workflow start Start: Culture cells on coverslips load_dye Load cells with Fura-2 AM start->load_dye wash_cells Wash to remove excess dye and allow de-esterification load_dye->wash_cells baseline Acquire baseline fluorescence (340/380 nm ratio) wash_cells->baseline add_snx482 Incubate with SNX-482 baseline->add_snx482 depolarize Stimulate with high KCl solution add_snx482->depolarize record Record fluorescence changes depolarize->record analyze Analyze data: Compare Ca²⁺ transients with and without SNX-482 record->analyze end End: Quantify R-type channel contribution analyze->end

References

Application Notes and Protocols: SNX-482 for Investigating Neurotransmitter Release Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNX-482 is a 41-amino acid peptide toxin isolated from the venom of the African tarantula, Hysterocrates gigas. It is a potent and selective blocker of R-type (CaV2.3) voltage-gated calcium channels (VGCCs) and serves as a critical pharmacological tool for elucidating the role of these channels in various physiological processes, particularly in neurotransmitter release.[1][2] This document provides detailed application notes and experimental protocols for utilizing SNX-482 to investigate the mechanisms of neurotransmitter release.

Pharmacological Data of SNX-482

SNX-482 exhibits high affinity for CaV2.3 channels. However, it is crucial to be aware of its potential off-target effects, especially at higher concentrations. The following table summarizes the quantitative data on SNX-482's interactions with various ion channels.

Target ChannelIC50Cell TypeCommentsReference
Primary Target
CaV2.3 (R-type)15-30 nMRecombinantly expressedPotent and selective blockade.[2][2]
CaV2.3 (R-type)30.2 nMBovine adrenal chromaffin cellsHigh-affinity binding component.[3][3]
CaV2.3 (R-type)119 nMNT2-N cells[4]
CaV2.3 (R-type)347 ± 12 nMMouse neuromuscular junction[5]
Off-Target Effects
P/Q-type Ca2+ Channels758.6 nMBovine adrenal chromaffin cellsLow-affinity binding component.[3][3]
Kv4.3 K+ Channels<3 nMHEK-293 cellsPotent inhibition, higher than for CaV2.3.[6][6]
Kv4.2 K+ Channels60 nM (reduced peak current to 84%)HEK-293 cellsLess potent than for Kv4.3.[6][6]
Na+ ChannelsDelays inactivation at ≥ 0.3 µMBovine adrenal chromaffin cells[3]
L-type Ca2+ ChannelsIncomplete inhibition at saturating concentrationstsa-201 cells[7]

Signaling Pathway of SNX-482 in Neurotransmitter Release

The primary mechanism by which SNX-482 modulates neurotransmitter release is through the blockade of CaV2.3 channels located on the presynaptic terminal. The influx of calcium through these channels is a critical step in the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.

SNX482_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives Depolarization Membrane Depolarization Action_Potential->Depolarization CaV2_3 CaV2.3 Channel (R-type) Depolarization->CaV2_3 Opens Ca_Influx Ca²⁺ Influx CaV2_3->Ca_Influx SNX_482 SNX-482 SNX_482->CaV2_3 Blocks Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Neurotransmitter_Release->Neurotransmitter Receptor Postsynaptic Receptors Neurotransmitter->Receptor Bind to Postsynaptic_Effect Postsynaptic Effect Receptor->Postsynaptic_Effect Activates

Caption: SNX-482 blocks CaV2.3 channels, inhibiting neurotransmitter release.

Experimental Protocols

Electrophysiological Recording of CaV2.3 Currents

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of SNX-482 on CaV2.3 currents in cultured neurons or heterologous expression systems.

Materials:

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Cell culture of interest (e.g., HEK293 cells expressing CaV2.3, cultured hippocampal neurons)

  • External (extracellular) solution (in mM): 130 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH)

  • Internal (intracellular) solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.2 with CsOH)

  • SNX-482 stock solution (e.g., 10 µM in water with 0.1% BSA)

Procedure:

  • Prepare cells on coverslips for recording.

  • Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Record baseline CaV2.3 currents. Elicit currents with a voltage step protocol (e.g., from a holding potential of -80 mV to a test potential of +10 mV for 200 ms).

  • Perfuse the cell with the external solution containing the desired concentration of SNX-482 (e.g., 30 nM for specific blockade).

  • Record currents in the presence of SNX-482 until a steady-state block is achieved.

  • To test for reversibility, perfuse the cell with the control external solution (washout).

  • Analyze the data by measuring the peak current amplitude before, during, and after SNX-482 application.

Electrophysiology_Workflow start Start cell_prep Prepare Cells on Coverslip start->cell_prep pipette Pull Patch Pipette cell_prep->pipette patch Establish Whole-Cell Configuration pipette->patch baseline Record Baseline CaV2.3 Currents patch->baseline snx_application Apply SNX-482 via Perfusion baseline->snx_application snx_recording Record Currents in Presence of SNX-482 snx_application->snx_recording washout Washout with Control Solution snx_recording->washout data_analysis Analyze Peak Current Amplitude washout->data_analysis end End data_analysis->end

Caption: Workflow for electrophysiological recording of CaV2.3 currents.

Calcium Imaging of Presynaptic Terminals

This protocol outlines a method for using calcium imaging to visualize the effect of SNX-482 on calcium influx in presynaptic terminals.

Materials:

  • Fluorescence microscope with a high-speed camera

  • Cultured neurons or brain slices

  • Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • SNX-482 stock solution

  • Field stimulation electrodes

Procedure:

  • Load cells with a calcium indicator dye according to the manufacturer's protocol. For example, incubate cells with 2-5 µM Fluo-4 AM for 30-45 minutes at 37°C.

  • Wash the cells with imaging buffer to remove excess dye.

  • Mount the coverslip or brain slice in the imaging chamber.

  • Acquire a baseline fluorescence recording.

  • Stimulate the neurons with a brief electrical pulse to elicit action potentials and record the resulting calcium transient.

  • Perfuse the chamber with imaging buffer containing SNX-482 (e.g., 100 nM).

  • After a brief incubation period, stimulate the neurons again and record the calcium transient in the presence of SNX-482.

  • Analyze the data by measuring the change in fluorescence intensity (ΔF/F₀) before and after SNX-482 application.

Neurotransmitter Release Assay

This protocol provides a general framework for measuring the effect of SNX-482 on the release of a specific neurotransmitter (e.g., glutamate, oxytocin).

Materials:

  • Cell culture or tissue preparation known to release the neurotransmitter of interest.

  • Assay-specific reagents for detecting the neurotransmitter (e.g., ELISA kit, HPLC with electrochemical detection).

  • High-potassium stimulation buffer (e.g., standard external solution with elevated KCl, maintaining osmolarity by reducing NaCl).

  • SNX-482 stock solution.

Procedure:

  • Pre-incubate the cells or tissue with either control buffer or buffer containing SNX-482 for a defined period (e.g., 15-30 minutes).

  • Wash the preparation to remove the pre-incubation buffer.

  • Add a basal release buffer and collect the supernatant after a set time to measure basal neurotransmitter release.

  • Replace the basal buffer with a high-potassium stimulation buffer (with or without SNX-482) to depolarize the cells and trigger neurotransmitter release.

  • Collect the supernatant after a defined stimulation period.

  • Quantify the amount of neurotransmitter in the collected samples using the chosen detection method.

  • Compare the amount of neurotransmitter released in the control and SNX-482-treated groups.

Logical Relationship of SNX-482's Effect

The application of SNX-482 leads to a predictable cascade of events, culminating in the reduction of neurotransmitter release. This logical relationship is fundamental to its use as a research tool.

Logical_Relationship SNX_482_Application Application of SNX-482 CaV2_3_Blockade Blockade of Presynaptic CaV2.3 Channels SNX_482_Application->CaV2_3_Blockade Leads to Reduced_Ca_Influx Reduced Ca²⁺ Influx upon Depolarization CaV2_3_Blockade->Reduced_Ca_Influx Results in Inhibited_Vesicle_Fusion Inhibition of Synaptic Vesicle Fusion Reduced_Ca_Influx->Inhibited_Vesicle_Fusion Causes Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Inhibited_Vesicle_Fusion->Reduced_Neurotransmitter_Release Leads to

Caption: Logical flow of SNX-482's inhibitory action on neurotransmission.

Conclusion

SNX-482 is an invaluable tool for dissecting the contribution of R-type calcium channels to neurotransmitter release. By employing the protocols outlined in these application notes, researchers can effectively investigate the specific roles of CaV2.3 in synaptic transmission and neuronal signaling. Careful consideration of SNX-482's off-target effects and the use of appropriate controls are essential for the accurate interpretation of experimental results.

References

Application Notes and Protocols for the In Vitro Use of Snx-482 on Cultured Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro application of Snx-482, a potent and selective blocker of R-type (Cav2.3) voltage-gated calcium channels, on cultured neurons.[1][2][3] This document includes detailed protocols for the preparation and application of Snx-482, as well as methods for assessing its effects on neuronal viability, cytotoxicity, and electrophysiological properties.

Introduction

Snx-482 is a 41-amino acid peptide toxin isolated from the venom of the African tarantula, Hysterocrates gigas.[2][4][5] It is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Cav2.3 channels in the central and peripheral nervous systems. These channels are implicated in a variety of neuronal processes, including neurotransmitter release, dendritic calcium signaling, and neuronal excitability.

Data Presentation

Table 1: In Vitro Efficacy and Specificity of Snx-482
TargetIC₅₀Cell TypeCommentsReference
Primary Target
Cav2.3 (R-type) Ca²⁺ Channel15-30 nMRecombinantly expressed in tsa-201 cellsPotent and selective voltage-dependent blocker.[1][2][3][1][2][3]
Off-Target Effects
Kv4.3 K⁺ Channel<3 nMCloned channels expressed in HEK-293 cellsSignificantly more potent inhibition than on Cav2.3.[6][7] Caution is advised in interpreting results in cells expressing Kv4.3.[6][7][6][7]
Kv4.2 K⁺ ChannelInhibition at higher concentrationsCloned channels expressed in HEK-293 cellsLess pronounced inhibition compared to Kv4.3.[7][7]
P/Q-type Ca²⁺ Channels30.2 nM (high-affinity phase)Bovine adrenal medullary chromaffin cellsExhibits a high-affinity blocking phase on a subpopulation of P/Q-type channels.[8]
Na⁺ ChannelsPartial block at ≥0.3 µMBovine adrenal medullary chromaffin cellsDelays the inactivation of Na⁺ channels at submicromolar concentrations.[8][8]

Experimental Protocols

Preparation and Application of Snx-482

1.1. Reconstitution of Lyophilized Snx-482:

  • It is recommended to briefly centrifuge the vial of lyophilized Snx-482 to ensure the peptide is at the bottom.

  • Reconstitute the peptide in sterile, deionized water (H₂O).[9] To enhance solubility, the solution can be gently warmed to 37°C and sonicated.[9]

  • For a 1 mM stock solution, refer to the manufacturer's certificate of analysis for the exact molecular weight to calculate the required volume of solvent.

1.2. Stock Solution Storage:

  • Following reconstitution, it is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][5]

  • Store stock solutions at -20°C for up to 3 months or at -80°C for up to 6 months.[1][5]

1.3. Preparation of Working Solutions:

  • On the day of the experiment, thaw an aliquot of the Snx-482 stock solution.

  • Dilute the stock solution to the desired final concentration in the appropriate neuronal culture medium or extracellular recording solution. Ensure thorough mixing.

1.4. Application to Cultured Neurons:

  • For acute applications, especially in electrophysiology, the working solution of Snx-482 can be perfused directly onto the cultured neurons.

  • For longer-term studies, the culture medium can be replaced with medium containing the desired concentration of Snx-482.

  • The optimal incubation time will vary depending on the experimental goals. For blocking Cav2.3 channels, incubation times can range from a few minutes for electrophysiological recordings to several hours for cell viability assays.

Assessment of Neuronal Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

2.1. Materials:

  • Cultured neurons in a 96-well plate.

  • Snx-482 working solutions.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

2.2. Protocol:

  • Plate neurons at an optimal density in a 96-well plate and allow them to adhere and grow.

  • Treat the neurons with various concentrations of Snx-482 for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • Following treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Assessment of Cytotoxicity (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

3.1. Materials:

  • Cultured neurons in a 96-well plate.

  • Snx-482 working solutions.

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye).

  • Lysis solution (for positive control).

  • Microplate reader.

3.2. Protocol:

  • Plate neurons in a 96-well plate and culture them to the desired confluency.

  • Treat the neurons with different concentrations of Snx-482 for the specified time. Include untreated (negative control) and lysis solution-treated (positive control) wells.

  • After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

Electrophysiological Recording

Whole-cell patch-clamp is a powerful technique to study the effects of Snx-482 on the electrophysiological properties of individual neurons.

4.1. Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

4.2. Protocol:

  • Culture neurons on glass coverslips suitable for electrophysiology.

  • Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.

  • Obtain a gigaseal and establish a whole-cell recording configuration using a glass micropipette filled with intracellular solution.

  • Record baseline neuronal activity, such as resting membrane potential, action potentials, and voltage-gated currents.

  • Apply Snx-482 at the desired concentration by adding it to the perfusion solution.

  • Record the changes in electrophysiological properties in the presence of Snx-482.

  • Wash out the Snx-482 by perfusing with the control extracellular solution to assess the reversibility of the effects.

Immunocytochemistry

Immunocytochemistry can be used to visualize the expression and localization of specific neuronal markers or to assess morphological changes in neurons following treatment with Snx-482.

5.1. Materials:

  • Cultured neurons on coverslips.

  • Snx-482 working solutions.

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% normal goat serum in PBS).

  • Primary antibodies (e.g., anti-MAP2 for neurons, anti-Cav2.3).

  • Fluorescently labeled secondary antibodies.

  • DAPI for nuclear staining.

  • Mounting medium.

  • Fluorescence microscope.

5.2. Protocol:

  • Treat cultured neurons with Snx-482 for the desired duration.

  • Fix the neurons with 4% PFA for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize the staining using a fluorescence microscope.

Mandatory Visualization

snx482_pathway cluster_membrane Neuronal Membrane cav23 Ca(v)2.3 calcium Ca²⁺ Influx cav23->calcium Mediates kv42 K(v)4.2 potassium K⁺ Efflux kv42->potassium kv43 K(v)4.3 kv43->potassium snx482 Snx-482 snx482->cav23 Blocks (High Affinity) snx482->kv42 Blocks (Lower Affinity) snx482->kv43 Blocks (Very High Affinity) response Neuronal Response calcium->response Modulates potassium->response Modulates

Caption: Signaling pathway of Snx-482's interaction with neuronal ion channels.

experimental_workflow cluster_assays Assess Effects prep Prepare Snx-482 Working Solution treat Treat Neurons with Snx-482 prep->treat culture Culture Neurons culture->treat viability Viability Assay (MTT) treat->viability cytotoxicity Cytotoxicity Assay (LDH) treat->cytotoxicity electrophysiology Electrophysiology (Patch-Clamp) treat->electrophysiology imaging Immunocytochemistry treat->imaging

Caption: General experimental workflow for the in vitro application of Snx-482.

References

Application Notes and Protocols for SNX-482 Administration in Animal Models of Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNX-482 is a potent peptide toxin isolated from the venom of the African tarantula, Hysterocrates gigas. It has garnered significant interest in neuroscience research due to its specific mechanism of action. Primarily known as a selective blocker of Cav2.3 (R-type) voltage-gated calcium channels, emerging evidence also points to its potent inhibition of Kv4.3 A-type potassium channels.[1][2] This dual activity suggests a complex modulatory role in neuronal excitability. Notably, SNX-482 has been reported to possess antiseizure activity in several animal models of epilepsy, making it a valuable tool for investigating the underlying mechanisms of epileptogenesis and for the preclinical assessment of novel anti-epileptic drug targets.[3]

These application notes provide a comprehensive overview and detailed protocols for the administration of SNX-482 in various rodent models of epilepsy. The information is intended to guide researchers in designing and executing experiments to evaluate the anticonvulsant potential of SNX-482.

Mechanism of Action of SNX-482

The primary mechanism of action of SNX-482 is the blockade of Cav2.3 (R-type) voltage-gated calcium channels. These channels are involved in neurotransmitter release and dendritic calcium signaling. By inhibiting these channels, SNX-482 can reduce neuronal excitability.

However, research has revealed that SNX-482 is also a highly potent inhibitor of Kv4.2 and Kv4.3 A-type potassium channels.[1][2] These channels play a critical role in regulating the frequency and waveform of action potentials. The inhibition of these potassium channels can lead to a broadening of the action potential and an increase in neurotransmitter release, which may seem counterintuitive for an anticonvulsant. This complex pharmacology underscores the importance of careful dose-response studies and thorough investigation of its effects in different neuronal circuits.

SNX-482_Mechanism_of_Action SNX482 SNX-482 Cav23 Cav2.3 (R-type) Calcium Channel SNX482->Cav23 Inhibits Kv43 Kv4.3 (A-type) Potassium Channel SNX482->Kv43 Potently Inhibits NeuronalExcitability Neuronal Excitability Cav23->NeuronalExcitability Increases ActionPotential Action Potential Repolarization Kv43->ActionPotential Mediates NeurotransmitterRelease Neurotransmitter Release NeuronalExcitability->NeurotransmitterRelease Influences ActionPotential->NeurotransmitterRelease Regulates ICV_Cannulation_Workflow cluster_surgery Surgical Procedure cluster_post_op Post-Operative Care cluster_injection SNX-482 Administration Anesthesia Anesthesia Stereotaxic_Fixation Stereotaxic_Fixation Anesthesia->Stereotaxic_Fixation Incision Incision Stereotaxic_Fixation->Incision Craniotomy Craniotomy Incision->Craniotomy Cannula_Implantation Cannula_Implantation Craniotomy->Cannula_Implantation Cementation Cementation Cannula_Implantation->Cementation Recovery Recovery & Analgesia Cementation->Recovery SNX482_Prep Prepare SNX-482 Solution Recovery->SNX482_Prep Injection Injection SNX482_Prep->Injection Dummy_Replacement Dummy_Replacement Injection->Dummy_Replacement Epilepsy_Model_Workflow Animal_Prep Animal Preparation (ICV Cannulation if needed) SNX482_Admin SNX-482 Administration (or Vehicle Control) Animal_Prep->SNX482_Admin Seizure_Induction Seizure Induction (PTZ, Kainic Acid, Pilocarpine, or Electrical Stimulation) SNX482_Admin->Seizure_Induction Behavioral_Obs Behavioral Observation & Video Recording Seizure_Induction->Behavioral_Obs Data_Analysis Data Analysis (Latency, Duration, Severity) Behavioral_Obs->Data_Analysis

References

Application Notes and Protocols for Studying Dendritic Spine Signaling with SNX-482

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SNX-482, a potent peptide toxin, for the investigation of dendritic spine signaling. The protocols outlined below, along with the summarized data and signaling pathway diagrams, are intended to facilitate the design and execution of experiments aimed at understanding the intricate roles of R-type (CaV2.3) calcium channels in synaptic function and plasticity.

Introduction to SNX-482

SNX-482 is a 41-amino acid peptide toxin originally isolated from the venom of the African tarantula, Hysterocrates gigas. It is a selective blocker of R-type voltage-gated calcium channels (CaV2.3), which are key regulators of neuronal excitability and synaptic transmission.[1][2] In dendritic spines, CaV2.3 channels are critically involved in a signaling cascade that modulates synaptic strength. By blocking these channels, SNX-482 provides a powerful tool to dissect their contribution to dendritic spine physiology.

Mechanism of Action in Dendritic Spines

In dendritic spines, the depolarization caused by glutamate receptor activation (AMPA and NMDA receptors) leads to the opening of voltage-gated calcium channels, including CaV2.3. The influx of calcium through CaV2.3 channels activates small-conductance calcium-activated potassium (SK) channels. The opening of SK channels leads to hyperpolarization of the spine membrane, which in turn reduces the overall synaptic response and calcium entry.

SNX-482 blocks the CaV2.3 channels, thereby preventing the influx of calcium required to activate SK channels.[1][3] This disinhibition leads to a larger and more prolonged depolarization of the spine head, resulting in an potentiation of the excitatory postsynaptic potential (EPSP) and an increase in the amplitude of calcium transients within the spine.[1] It is important to note that SNX-482 has been shown to be a potent inhibitor of Kv4.3 and, to a lesser extent, Kv4.2 A-type potassium channels, an off-target effect that should be considered in experimental design and data interpretation.[4]

Data Presentation

Quantitative Effects of SNX-482 on Dendritic Spine Signaling
ParameterControl ConditionWith SNX-482 (300 nM)Fold ChangeReference
uEPSP Amplitude (Wild-Type)~1.5 mV~3.0 mV~2-fold increase[1]
Spine Ca2+ Transient (ΔG/Gsat) (Wild-Type)~12%~24%~2-fold increase[1]
uEPSP Amplitude (CaV2.3 KO)1.47 ± 0.14 mV1.3 ± 0.2 mVNo significant change[1]
Spine Ca2+ Transient (ΔG/Gsat) (CaV2.3 KO)12.6 ± 0.8%11.4 ± 0.58%No significant change[1]
SNX-482 Potency (IC50 Values)
ChannelIC50Reference
On-Target
CaV2.3 (R-type)30 nM[1][2]
Off-Target
Kv4.3< 3 nM[4]
Kv4.2Higher concentrations required[4]

Signaling Pathways and Experimental Workflows

SNX482_Signaling_Pathway cluster_0 Dendritic Spine Head Glutamate Glutamate AMPAR_NMDAR AMPA/NMDA Receptors Glutamate->AMPAR_NMDAR binds Depolarization Membrane Depolarization AMPAR_NMDAR->Depolarization activates CaV2_3 CaV2.3 (R-type) Channel Depolarization->CaV2_3 opens Kv4 Kv4.x Channels Depolarization->Kv4 activates Ca_Influx Ca²⁺ Influx CaV2_3->Ca_Influx mediates SK_Channel SK Channel Ca_Influx->SK_Channel activates K_Efflux K⁺ Efflux SK_Channel->K_Efflux mediates Hyperpolarization Hyperpolarization/ Shunting K_Efflux->Hyperpolarization causes EPSP_Modulation Reduced EPSP & Ca²⁺ Transient Hyperpolarization->EPSP_Modulation leads to SNX482 SNX-482 SNX482->CaV2_3 blocks SNX482->Kv4 blocks (off-target) Kv4_Inhibition Inhibition of A-type K⁺ current Kv4->Kv4_Inhibition mediates Increased_Depolarization Increased Depolarization Kv4_Inhibition->Increased_Depolarization contributes to

Caption: Signaling pathway in a dendritic spine illustrating the mechanism of action of SNX-482.

Experimental_Workflow cluster_1 Experimental Preparation cluster_2 Data Acquisition cluster_3 Data Analysis prep Prepare Acute Brain Slices or Neuronal Culture patch Establish Whole-Cell Patch-Clamp Recording prep->patch fill Fill Neuron with Ca²⁺ Indicator (e.g., Fluo-4) & Morphological Dye (e.g., Alexa Fluor 594) patch->fill baseline Record Baseline: - Electrophysiology (EPSPs) - Two-Photon Ca²⁺ Imaging fill->baseline application Bath Apply SNX-482 (e.g., 100-300 nM for 15-30 min) baseline->application post_drug Record Post-SNX-482: - Electrophysiology (EPSPs) - Two-Photon Ca²⁺ Imaging application->post_drug analysis_ephys Analyze EPSP Amplitude and Kinetics post_drug->analysis_ephys analysis_ca Analyze Ca²⁺ Transient Amplitude and Dynamics post_drug->analysis_ca analysis_morph Analyze Dendritic Spine Morphology (optional) post_drug->analysis_morph

Caption: General experimental workflow for studying dendritic spine signaling with SNX-482.

Experimental Protocols

Protocol 1: Electrophysiological Recording of Synaptic Potentials in Acute Brain Slices

Objective: To measure the effect of SNX-482 on excitatory postsynaptic potentials (EPSPs) in dendritic spines.

Materials:

  • SNX-482 stock solution (100 µM in water, store at -20°C)

  • Artificial cerebrospinal fluid (aCSF), saturated with 95% O2 / 5% CO2

  • Patch pipettes (3-5 MΩ)

  • Internal solution for patch pipette

  • Vibratome

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

Procedure:

  • Brain Slice Preparation: Prepare 300 µm thick coronal or sagittal brain slices (e.g., hippocampus or cortex) from a rodent model using a vibratome in ice-cold, oxygenated slicing solution.

  • Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, followed by at least 1 hour at room temperature.

  • Patch-Clamp Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF (2-3 ml/min).

    • Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron).

    • Record baseline EPSPs by stimulating afferent fibers with a bipolar electrode.

  • SNX-482 Application:

    • After obtaining a stable baseline recording for at least 10 minutes, switch the perfusion to aCSF containing the desired concentration of SNX-482 (typically 100-300 nM).

    • Continue recording for 15-30 minutes to allow for the full effect of the toxin.

  • Data Analysis:

    • Measure the amplitude and kinetics of the EPSPs before and after SNX-482 application.

    • Calculate the percentage change in EPSP amplitude to quantify the effect of SNX-482.

Protocol 2: Two-Photon Calcium Imaging in Dendritic Spines

Objective: To visualize and quantify the effect of SNX-482 on calcium transients in individual dendritic spines.

Materials:

  • SNX-482 stock solution

  • aCSF

  • Internal solution containing a calcium indicator (e.g., 200-300 µM Fluo-4) and a fluorescent morphological dye (e.g., 20 µM Alexa Fluor 594).

  • Two-photon laser scanning microscope

  • Glutamate uncaging system (optional)

Procedure:

  • Preparation: Follow steps 1-3 of Protocol 1, ensuring the internal solution contains the fluorescent dyes.

  • Imaging Setup:

    • Locate a dendrite of interest and acquire a high-resolution z-stack of the dendritic segment to visualize individual spines using the morphological dye.

    • Select a spine for analysis.

  • Baseline Calcium Imaging:

    • Induce synaptic activity by either stimulating afferent fibers or by two-photon glutamate uncaging at the selected spine.

    • Perform line scans across the spine head and adjacent dendrite to record calcium transients.

    • Acquire baseline data for several minutes.

  • SNX-482 Application:

    • Bath apply SNX-482 (100-300 nM) and allow it to perfuse for 15-30 minutes.

  • Post-Drug Calcium Imaging:

    • Repeat the stimulation and imaging protocol to record calcium transients in the presence of SNX-482.

  • Data Analysis:

    • Calculate the change in fluorescence over baseline (ΔF/F) for the calcium indicator.

    • Compare the amplitude and duration of calcium transients before and after SNX-482 application.

Protocol 3: Analysis of Dendritic Spine Morphology

Objective: To investigate the potential effects of SNX-482 on dendritic spine morphology. Note: The direct effects of SNX-482 on spine morphology have not been extensively quantified in the literature, and this protocol outlines a potential approach for such an investigation.

Materials:

  • Fixed brain tissue or cultured neurons previously treated with SNX-482 or a vehicle control.

  • Fluorescent labeling of neurons (e.g., via genetic labeling like Thy1-YFP mice or dye filling).

  • Confocal or two-photon microscope.

  • Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, Imaris).

Procedure:

  • Image Acquisition:

    • Acquire high-resolution z-stacks of dendritic segments from both control and SNX-482 treated samples.

    • Ensure consistent imaging parameters (e.g., laser power, gain, pixel size) across all samples.

  • Image Processing:

    • Deconvolve images to improve resolution and signal-to-noise ratio.

    • Generate maximum intensity projections for 2D analysis or use the full z-stack for 3D reconstruction.

  • Quantitative Analysis:

    • Spine Density: Manually or semi-automatically count the number of spines per unit length of dendrite.

    • Spine Morphology:

      • Using image analysis software, measure the following parameters for each spine:

        • Head Diameter: The widest part of the spine head.

        • Neck Length: The distance from the base of the head to the parent dendrite.

        • Spine Length: The total length from the tip of the head to the dendrite.

    • Spine Classification: Categorize spines into morphological classes (e.g., thin, stubby, mushroom) based on the measured parameters.

  • Statistical Analysis:

    • Compare the spine density, morphological parameters, and the distribution of spine types between control and SNX-482 treated groups using appropriate statistical tests.

Concluding Remarks

SNX-482 is an invaluable tool for probing the role of CaV2.3 channels in dendritic spine signaling. By carefully designing experiments and considering its known off-target effects, researchers can gain significant insights into the molecular mechanisms underlying synaptic integration and plasticity. The protocols provided here serve as a starting point for these investigations, and further optimization may be required depending on the specific experimental system and research question. The potential impact of SNX-482 on dendritic spine morphology remains an open and intriguing area for future studies.

References

Troubleshooting & Optimization

Navigating the Challenges of SNX-482: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center – SNX-482

Researchers utilizing the potent and selective R-type calcium channel (CaV2.3) blocker, SNX-482, often encounter challenges related to its solubility and stability, which can impact experimental outcomes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address these common issues, ensuring reliable and reproducible results in your research.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the handling and use of SNX-482.

ProblemPotential CauseRecommended Solution
Precipitation observed upon reconstitution of lyophilized SNX-482. Improper solvent selection or technique.Reconstitute lyophilized SNX-482 in high-purity water or a buffer with a slightly basic pH. For hydrophobic peptides, a minimal amount of an organic solvent like DMSO can be used initially to aid dissolution before adding the aqueous buffer.[1][2][3]
Cloudiness or precipitation in the stock solution during storage. Aggregation of the peptide.Store the reconstituted stock solution in small aliquots at -20°C or preferably -80°C to minimize freeze-thaw cycles.[2] If aggregation is suspected, sonication may help to redissolve the peptide.[4][5]
Formation of precipitate when diluting DMSO stock solution into aqueous buffer for experiments. Poor solubility of the peptide in the final aqueous buffer.It is common for compounds dissolved in DMSO to precipitate when diluted in aqueous media.[1] To mitigate this, vortex or sonicate the solution for a few minutes.[1] Gentle heating in a 37°C water bath can also aid in redissolution.[1] Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects in biological assays.[1]
Inconsistent or weaker than expected biological activity in assays. Degradation of the peptide due to improper storage or handling.Reconstituted stock solutions of SNX-482 are generally stable for up to 3 months when stored at -20°C.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect from light.
Inaccurate concentration of the working solution due to incomplete dissolution.Visually inspect the solution to ensure it is clear and free of particulates before use. If necessary, centrifuge the vial before reconstitution to collect all the lyophilized powder at the bottom.[6]

Frequently Asked Questions (FAQs)

Solubility

  • Q1: What is the recommended solvent for reconstituting lyophilized SNX-482? A1: While water is a common solvent for many peptides, the solubility of SNX-482 can be sequence-dependent.[4] For acidic peptides like SNX-482, sterile water or a slightly basic buffer can be effective.[2][4] If solubility in aqueous solutions is limited, a small initial volume of dimethyl sulfoxide (DMSO) can be used to dissolve the peptide, followed by dilution with the desired aqueous buffer.[1][2][3]

  • Q2: What is the approximate solubility of SNX-482 in common solvents? A2: While specific quantitative data (mg/mL or molarity) for SNX-482 solubility is not readily available in public literature, a general guideline for peptides is to aim for a stock solution concentration of 1-2 mg/mL.[2][3] It is recommended to perform a small-scale solubility test with a portion of the peptide before dissolving the entire stock.[2][4]

  • Q3: My SNX-482, dissolved in DMSO, precipitated when I diluted it in my aqueous experimental buffer. What should I do? A3: This is a common occurrence.[1] You can try to redissolve the precipitate by vortexing or sonicating the solution for a few minutes.[1] Gentle warming in a 37°C water bath may also be helpful.[1] It is crucial to ensure the precipitate is fully redissolved before proceeding with your experiment to have an accurate final concentration.

Stability and Storage

  • Q4: How should I store lyophilized SNX-482? A4: Lyophilized SNX-482 should be stored at -20°C for long-term stability.[2]

  • Q5: What are the recommended storage conditions for reconstituted SNX-482? A5: After reconstitution, it is best to prepare single-use aliquots and store them at -20°C or, for longer-term storage, at -80°C.[2] Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[1] Avoid repeated freeze-thaw cycles.[2]

  • Q6: Is SNX-482 sensitive to light? A6: While not explicitly stated for SNX-482, it is a general good practice to protect peptide solutions from light.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving SNX-482.

Protocol 1: Reconstitution of Lyophilized SNX-482

  • Equilibration: Allow the vial of lyophilized SNX-482 and the chosen solvent (e.g., sterile water or DMSO) to come to room temperature before opening.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.[6]

  • Solvent Addition: Carefully add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1 mM).

  • Dissolution: Gently agitate or vortex the vial to dissolve the peptide completely. For peptides that are difficult to dissolve, sonication can be applied.[4][5] Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots. Store these aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Electrophysiology (Patch-Clamp)

  • Thawing: Thaw a single aliquot of the SNX-482 stock solution (e.g., 1 mM in DMSO) at room temperature.

  • Dilution: Dilute the stock solution into the external recording solution (extracellular fluid, aCSF) to the final desired working concentration (e.g., 100 nM). It is crucial to add the stock solution to the external solution while vortexing to minimize precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is minimal (ideally ≤0.1%) to avoid off-target effects on ion channels.

  • Application: The working solution can be applied to the cells via the bath perfusion system.

Protocol 3: Formulation of SNX-482 for In Vivo Administration

  • Vehicle Selection: Choose a biocompatible vehicle for injection, such as sterile saline or phosphate-buffered saline (PBS).

  • Solubilization: If the required concentration for the in vivo dose cannot be achieved by direct dissolution in the aqueous vehicle, a co-solvent system may be necessary. A common approach is to first dissolve the SNX-482 in a small amount of DMSO and then slowly add this solution to the saline or PBS while vortexing.

  • Final Formulation: The final formulation should be a clear, sterile solution. The concentration of any organic co-solvents should be kept to a minimum and be demonstrated to be non-toxic at the administered volume.

  • Administration: The formulated SNX-482 solution can be administered via the desired route (e.g., intravenous, intraperitoneal, or intracerebroventricular injection).

Visualizations

Diagram 1: SNX-482 Signaling Pathway

SNX482_Signaling_Pathway SNX482 SNX-482 CaV2_3 CaV2.3 (R-type) Calcium Channel SNX482->CaV2_3 Blocks Ca_Influx Ca²⁺ Influx CaV2_3->Ca_Influx Mediates Cellular_Response Downstream Cellular Responses Ca_Influx->Cellular_Response Triggers

Caption: Mechanism of SNX-482 action on CaV2.3 channels.

Diagram 2: Experimental Workflow for SNX-482 Reconstitution and Use

SNX482_Workflow start Start reconstitute Reconstitute Lyophilized SNX-482 start->reconstitute dissolve_check Check for Complete Dissolution reconstitute->dissolve_check dissolve_check->reconstitute No, troubleshoot (sonicate, etc.) aliquot Aliquot into Single-Use Vials dissolve_check->aliquot Yes store Store at -20°C / -80°C aliquot->store prepare_working Prepare Working Solution store->prepare_working experiment Perform Experiment (In Vitro / In Vivo) prepare_working->experiment end End experiment->end

Caption: Recommended workflow for handling SNX-482.

Diagram 3: Troubleshooting Logic for SNX-482 Precipitation

SNX482_Troubleshooting precipitate Precipitation Observed check_solvent Is the solvent appropriate? precipitate->check_solvent check_dilution Was the dilution performed correctly? check_solvent->check_dilution Yes reassess_protocol Re-evaluate protocol (e.g., co-solvent) check_solvent->reassess_protocol No vortex_sonicate Vortex or Sonicate check_dilution->vortex_sonicate Yes check_dilution->reassess_protocol No gentle_heat Gentle Warming (37°C) vortex_sonicate->gentle_heat resolved Issue Resolved gentle_heat->resolved

Caption: Troubleshooting steps for SNX-482 precipitation issues.

References

SNX-482 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SNX-482 treatment. This resource is designed for researchers, scientists, and drug development professionals who are utilizing SNX-482 in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and unexpected outcomes that may arise during experiments involving SNX-482.

Q1: I applied SNX-482 to my neuronal culture to block R-type calcium channels (CaV2.3), but I'm observing a significant decrease in neuronal firing frequency that seems disproportionate to only blocking R-type channels. What could be happening?

A1: This is a well-documented off-target effect of SNX-482. While SNX-482 is a potent blocker of CaV2.3 channels, it is an even more potent inhibitor of A-type potassium currents mediated by Kv4.3 and, to a lesser extent, Kv4.2 channels.[1][2][3][4][5] The A-type potassium current plays a crucial role in regulating neuronal excitability and the frequency of action potential firing. By inhibiting these channels, SNX-482 can significantly alter neuronal firing patterns, an effect that is independent of its action on R-type calcium channels.

Troubleshooting Steps:

  • Verify the Off-Target Effect: To confirm if the observed effect is due to the blockade of A-type potassium channels, you can perform experiments in the presence of a known A-type potassium channel blocker (e.g., 4-Aminopyridine at a low concentration) and see if the effect of SNX-482 is occluded.

  • Dose-Response Analysis: Conduct a careful dose-response study. The IC50 for Kv4.3 inhibition is significantly lower than for CaV2.3. You may be able to find a concentration window where you see a more selective effect on R-type channels, although complete separation of these two effects might be challenging.

  • Alternative Blockers: Consider using alternative strategies to block R-type calcium channels, such as using different pharmacological agents if available for your specific preparation, or employing genetic knockout models for CaV2.3 if feasible.[6]

  • Control Experiments: In your experimental design, include control groups to specifically assess the contribution of A-type potassium channel inhibition to your observed phenotype.

Q2: My data shows that SNX-482 is altering the shape of the action potential, specifically causing a broadening. Is this expected?

A2: Yes, this is a likely consequence of SNX-482's effect on A-type potassium channels. A-type currents contribute to the repolarization phase of the action potential. By inhibiting these currents, SNX-482 can slow down the repolarization, leading to a broader action potential. This effect is not directly related to the blockade of R-type calcium channels.

Q3: I am performing electrophysiology recordings and noticed that the effect of SNX-482 on the current I'm studying is voltage-dependent. Why is this happening?

A3: SNX-482's mechanism of action on both CaV2.3 and Kv4.3 channels involves a modification of their voltage-dependent gating.[1][7] It causes a depolarizing shift in the voltage-dependence of activation for both channel types.[1][7] This means that a stronger depolarization is required to open these channels in the presence of the toxin. Therefore, the degree of inhibition you observe will depend on the membrane potential and the voltage protocol you are using in your experiment.

Data Presentation: Quantitative Comparison of SNX-482 Targets

The following table summarizes the inhibitory concentrations of SNX-482 on its primary target and a key off-target channel.

Target ChannelReported IC50Cell TypeReference
CaV2.3 (R-type) ~30 nMHEK-293 cells[1][8]
Kv4.3 (A-type) <3 nMHEK-293 cells[1][2][3][5]
Kv4.2 (A-type) Inhibition less pronounced, requires higher concentrationsHEK-293 cells[2][3]

Experimental Protocols

Below are detailed methodologies for key experiments to investigate the effects of SNX-482.

Protocol 1: Whole-Cell Patch-Clamp Recording to Isolate A-type Potassium Currents

Objective: To determine if SNX-482 is affecting A-type potassium currents in your specific cell type.

Materials:

  • Standard whole-cell patch-clamp setup

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH)

  • SNX-482 stock solution

  • Tetrodotoxin (TTX) to block voltage-gated sodium channels

  • Cadmium chloride (CdCl2) to block voltage-gated calcium channels

Procedure:

  • Prepare cells on coverslips for recording.

  • Establish a whole-cell patch-clamp configuration.

  • Perfuse the cell with the external solution containing TTX (e.g., 500 nM) and CdCl2 (e.g., 200 µM) to block sodium and calcium channels, respectively.

  • To isolate A-type currents, use a voltage protocol that involves a hyperpolarizing prepulse to remove inactivation, followed by a series of depolarizing steps. For example, from a holding potential of -80 mV, apply a 500 ms prepulse to -110 mV, followed by 500 ms test pulses from -60 mV to +40 mV in 10 mV increments.

  • Record baseline A-type currents.

  • Perfuse the cell with the external solution containing the desired concentration of SNX-482.

  • Repeat the voltage protocol and record the currents in the presence of SNX-482.

  • Analyze the data to determine the percentage of inhibition and any changes in channel kinetics (e.g., activation and inactivation curves).

Visualizations

Signaling Pathway and Off-Target Effects

SNX482_Effects cluster_target Intended Target cluster_off_target Unexpected Off-Target Effect SNX482 SNX-482 CaV23 CaV2.3 (R-type) Calcium Channel SNX482->CaV23 Inhibits Kv4 Kv4.3 / Kv4.2 (A-type) Potassium Channel SNX482->Kv4 Inhibits (Potently) Ca_influx Decreased Ca2+ Influx CaV23->Ca_influx K_efflux Decreased K+ Efflux Kv4->K_efflux Altered_Firing Altered Neuronal Firing K_efflux->Altered_Firing

Caption: Mechanism of SNX-482 action on its intended and off-target channels.

Experimental Workflow for Troubleshooting

Caption: A logical workflow for troubleshooting unexpected results with SNX-482.

References

Navigating the Nuances of SNX-482 Reversibility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the reversibility of calcium channel block by SNX-482, a peptide toxin derived from the venom of the tarantula Hysterocrates gigas. Understanding the kinetics and context-dependency of SNX-482's interaction with its target channels is critical for accurate experimental design and data interpretation. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Is the block of calcium channels by SNX-482 reversible?

The reversibility of the SNX-482 block is highly dependent on the experimental conditions, particularly the membrane potential of the cell. While some studies report full reversibility upon washout[1], others have found the block to be poorly reversible with simple perfusion[2][3]. However, rapid and complete recovery from inhibition can be achieved by applying strong membrane depolarizations[2][4][5].

Q2: What is the mechanism behind the voltage-dependent reversibility of SNX-482?

SNX-482 acts as a "gating modifier." Instead of physically occluding the channel pore, it binds to the voltage-sensing domains (VSDs) of the channel, specifically domains III and IV of the α1E subunit (CaV2.3)[2][4]. This binding stabilizes the channel in a resting or closed state, making it less likely to open at normal physiological potentials. This is observed as a significant depolarizing shift in the voltage-dependence of activation, by approximately +70 mV[2][5]. Strong depolarization forces the VSDs to move, which is thought to decrease the affinity of SNX-482 for its binding site, leading to its dissociation and reversal of the block.

Q3: Is SNX-482 a selective blocker for R-type (CaV2.3) calcium channels?

While SNX-482 is a potent blocker of R-type calcium channels (CaV2.3)[6][7][8][9][10][11], it is not entirely selective. Researchers should be aware of its potential off-target effects:

  • P/Q-type Calcium Channels: SNX-482 has been shown to block P/Q-type calcium channels, albeit with a lower affinity than for R-type channels[1].

  • Sodium Channels: At submicromolar concentrations, SNX-482 can delay the inactivation of Na+ channels[1].

  • Potassium Channels: SNX-482 is a very potent inhibitor of Kv4.3 and, to a lesser extent, Kv4.2 potassium channels[12]. In fact, its affinity for Kv4.3 channels can be higher than for CaV2.3 channels[12].

Q4: What are the typical concentrations of SNX-482 used, and what is its potency?

The half-maximal inhibitory concentration (IC50) for SNX-482 block of R-type (CaV2.3) channels is typically in the range of 15-30 nM[8]. However, its potency can be even greater for other channel types, such as Kv4.3 potassium channels, where the IC50 is less than 3 nM[12]. It is crucial to use the lowest effective concentration to minimize off-target effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete or no recovery from SNX-482 block after washout. The block is poorly reversible at negative membrane potentials.1. Implement a voltage protocol that includes strong depolarizing pulses (e.g., to +80 mV or higher) to facilitate the unbinding of the toxin. 2. Increase the duration and frequency of the washout perfusion.
Observed effects of SNX-482 are inconsistent with R-type channel blockade. Off-target effects on other ion channels (e.g., P/Q-type Ca2+ channels, Na+ channels, or Kv4.x K+ channels).1. Perform control experiments using specific blockers for other potential targets to isolate the effect on R-type channels. 2. Use the lowest possible concentration of SNX-482 that still provides a clear block of the current of interest. 3. If studying potassium currents, be particularly cautious, as SNX-482 is a potent Kv4 channel blocker.
Variability in the degree of block and reversibility between experiments. 1. Differences in the expression levels of target and off-target channels in the experimental system. 2. Variations in the membrane potential during the experiment.1. Use a stable and well-characterized expression system. 2. Carefully control and monitor the holding potential throughout the experiment.

Quantitative Data Summary

Parameter Value Channel Type Reference
IC50 15-30 nMR-type (CaV2.3)[8]
IC50 30.2 nM (high-affinity)P/Q-type[1]
IC50 758.6 nM (low-affinity)P/Q-type[1]
IC50 < 3 nMKv4.3[12]
Voltage Shift in Activation ~+70 mVR-type (CaV2.3)[2]

Experimental Protocols

Protocol for Assessing the Reversibility of SNX-482 Block Using Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a method to assess the reversibility of SNX-482 block on voltage-gated calcium channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.

1. Cell Preparation and Recording Configuration:

  • Culture cells expressing the calcium channel of interest.

  • Establish a whole-cell patch-clamp configuration.

  • Use an internal solution containing a cesium-based salt (e.g., Cs-methanesulfonate) to block potassium currents and an appropriate calcium buffer (e.g., EGTA or BAPTA).

  • Use an external solution containing a charge carrier for the calcium channels (e.g., BaCl2 or CaCl2) and blockers for other conductances (e.g., TTX for sodium channels, TEA and 4-AP for potassium channels).

2. Baseline Current Recording:

  • Hold the cell at a negative potential (e.g., -80 mV).

  • Elicit calcium channel currents by applying a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments).

  • Record stable baseline currents for at least 5 minutes to ensure the recording is stable.

3. Application of SNX-482:

  • Prepare a solution of SNX-482 in the external solution at the desired concentration (e.g., 30-100 nM).

  • Apply the SNX-482 solution to the cell using a perfusion system.

  • Continuously monitor the current amplitude at a specific test potential to observe the development of the block.

4. Washout and Assessment of Reversibility:

  • After the block has reached a steady state, switch the perfusion back to the control external solution (without SNX-482).

  • Washout at Holding Potential: Continue to apply the test pulse and monitor the current amplitude for 10-15 minutes to assess the degree of recovery at the negative holding potential.

  • Voltage-Dependent Reversal:

    • Following the initial washout period, apply a series of strong depolarizing pulses (e.g., 5-10 pulses to +100 mV for 100 ms each).

    • After the depolarizing train, return to the test pulse protocol and monitor the recovery of the current.

    • Repeat the depolarizing train and recovery monitoring until the current amplitude stabilizes.

5. Data Analysis:

  • Measure the peak current amplitude at each test potential before SNX-482 application (baseline), after SNX-482 application (block), and after washout and depolarizing protocols (recovery).

  • Calculate the percentage of block and the percentage of recovery.

  • Plot the current-voltage (I-V) relationship for each condition.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_recording 2. Recording Protocol cluster_analysis 3. Data Analysis cell_prep Cell Culture & Patch-Clamp Setup baseline Record Baseline Currents cell_prep->baseline apply_snx Apply SNX-482 baseline->apply_snx washout Washout with Control Solution apply_snx->washout depolarize Apply Strong Depolarizing Pulses washout->depolarize analyze Analyze Block & Recovery depolarize->analyze

Caption: Experimental workflow for assessing SNX-482 reversibility.

signaling_pathway cluster_channel CaV2.3 Channel VSD_resting VSD (Resting) VSD_active VSD (Active) channel_closed Channel (Closed) VSD_resting->channel_closed Maintains channel_open Channel (Open) VSD_active->channel_open Opens SNX482 SNX-482 SNX482->VSD_resting Binds Depolarization Strong Depolarization Depolarization->VSD_resting Activates Depolarization->SNX482 Promotes Unbinding Washout Washout Washout->SNX482 Removes Unbound Toxin

Caption: Mechanism of voltage-dependent reversibility of SNX-482.

References

Optimizing Snx 482 dosage for specific neuronal populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing Snx 482 in their experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key applications.

Troubleshooting Guides

This section provides solutions to common problems encountered during the application of this compound.

Problem 1: Inconsistent or No Effect of this compound on R-type Calcium Currents

Possible Causes and Solutions:

Cause Troubleshooting Steps
Incorrect Dosage - Verify the final concentration of this compound in your preparation. Recommended starting concentrations vary by application (see Table 1).- Perform a dose-response curve to determine the optimal concentration for your specific neuronal population and experimental conditions.
Peptide Instability/Degradation - Reconstitute this compound in high-quality, nuclease-free water or a recommended buffer. Avoid repeated freeze-thaw cycles.[1]- Prepare fresh aliquots for each experiment. Stock solutions are generally stable for up to 3 months when stored at -20°C.[1]- To minimize loss of the peptide due to binding to plasticware, especially at low concentrations (<100 nM), add a carrier protein like bovine serum albumin (BSA) or cytochrome C (1 mg/ml) to your solutions.[2]
Neuronal Population Variability - Be aware that the sensitivity of R-type currents to this compound can differ significantly between neuronal populations. For instance, R-type currents in neurohypophyseal terminals are highly sensitive, while those in some central neurons show less sensitivity.[3][4][5]- In dorsal root ganglion (DRG) neurons, two distinct populations have been identified: one sensitive to this compound and another that is insensitive.[6]
Presence of Splice Variants - The α1E subunit of the CaV2.3 channel, the target of this compound, can have different splice variants, which may exhibit varying sensitivities to the toxin.[6]
Problem 2: Unexpected Electrophysiological Effects Observed

Possible Causes and Solutions:

Cause Troubleshooting Steps
Off-Target Effects on Potassium Channels - this compound is a potent blocker of A-type potassium channels, particularly Kv4.2 and Kv4.3, with an IC50 of <3 nM for Kv4.3, which is significantly more potent than its effect on CaV2.3 channels (IC50 ~30 nM).[2][7][8][9]- To mitigate this, use the lowest effective concentration of this compound for blocking R-type currents.- In voltage-clamp experiments, pharmacologically isolate calcium currents by using a cocktail of potassium channel blockers in your internal and external solutions.
Off-Target Effects on Other Calcium and Sodium Channels - At higher concentrations, this compound can also affect other voltage-gated calcium channels (L-type, P/Q-type) and sodium channels.[5][10]- Avoid using concentrations above the established selective range for CaV2.3 channels whenever possible.
Experimental Conditions - Ensure the pH and osmolarity of your internal and external solutions are correct and stable throughout the experiment.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

The optimal concentration of this compound is highly dependent on the specific neuronal population and experimental paradigm. For blocking R-type calcium channels (CaV2.3), a concentration range of 30-100 nM is a common starting point. However, due to its high potency on Kv4.3 channels (IC50 < 3nM), careful dose-response experiments are crucial.

Q2: How should I prepare and store this compound?

It is recommended to reconstitute lyophilized this compound in high-purity water or a suitable buffer. To maintain its activity, aliquot the reconstituted solution into single-use volumes and store them at -20°C for up to three months.[1] Avoid repeated freeze-thaw cycles. For experiments using low nanomolar concentrations, the addition of a carrier protein like BSA (0.1%) to the working solution can help prevent the peptide from adhering to container surfaces.

Q3: Why am I not seeing an effect of this compound in my specific neuronal cell type?

The expression and sensitivity of CaV2.3 channels to this compound can vary significantly across different neuronal populations.[3][6] Some neurons may express R-type currents that are resistant to this compound. It is also possible that the contribution of R-type channels to the total calcium current in your cells of interest is minor. Consider using other pharmacological tools or genetic approaches to confirm the presence and role of CaV2.3 channels.

Q4: I am observing changes in neuronal excitability that are inconsistent with only blocking R-type calcium channels. What could be the cause?

This is likely due to the off-target effects of this compound, particularly its potent inhibition of A-type potassium channels (Kv4.2 and Kv4.3).[2][7][8][9] Blocking these channels can lead to a broadening of action potentials and an increase in neuronal firing, which might be misinterpreted as a direct consequence of R-type channel blockade. To dissect these effects, it is essential to use appropriate controls and, if possible, validate findings with alternative methods that do not rely on this compound.

Quantitative Data Summary

Table 1: Potency of this compound on Voltage-Gated Ion Channels

Channel Type Subtype IC50 Neuronal Population/Expression System
Calcium Channel CaV2.3 (R-type)~30 nMRecombinant expression systems
CaV2.3 (R-type)15-30 nMGeneral
P/Q-typeHigh-affinity: 30.2 nMLow-affinity: 758.6 nMBovine adrenal chromaffin cells
Potassium Channel Kv4.3 (A-type)< 3 nMHEK-293 cells
Kv4.2 (A-type)Higher concentrations than Kv4.3HEK-293 cells

Table 2: Recommended Working Concentrations for this compound in Different Experimental Paradigms

Experimental Paradigm Neuronal Preparation Recommended Concentration Reference
In vivo electrophysiologyRat dorsal horn neurons (spinal application)0.5-4 µg/50 µL[13]
In vitro electrophysiologyHippocampal slices (glutamate uncaging)0.3 µM
In vitro electrophysiologyNeurohypophysial terminals20-40 nM[3]
In vitro electrophysiologyDissociated substantia nigra pars compacta neurons500 nM (for complete IA block)[2]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Isolate R-type Calcium Currents

This protocol is designed for researchers aiming to pharmacologically isolate and characterize R-type calcium currents in cultured neurons or acute brain slices.

1. Preparation of Solutions:

  • External Solution (in mM): 130 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. The use of Barium (Ba²⁺) as the charge carrier helps to enhance current amplitude and reduce calcium-dependent inactivation.
  • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium (Cs⁺) in the internal solution blocks most potassium channels from the inside.
  • Pharmacological Blockers: Prepare stock solutions of blockers for other high-voltage activated calcium channels (e.g., Nimodipine for L-type, ω-conotoxin GVIA for N-type, ω-agatoxin IVA for P/Q-type).

2. Cell Preparation:

  • For acute brain slices, prepare 300-400 µm thick slices using a vibratome in ice-cold, oxygenated cutting solution.[14][15][16] Allow slices to recover for at least 1 hour before recording.
  • For cultured neurons, ensure they are healthy and at an appropriate density.

3. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration.
  • Perfuse the cell with the external solution containing the cocktail of calcium channel blockers (excluding the R-type blocker).
  • Apply a voltage protocol to elicit calcium channel currents (e.g., step depolarizations from a holding potential of -80 mV).
  • Once a stable baseline current is established, apply this compound at the desired concentration.
  • Record the remaining current, which represents the this compound-insensitive component. The difference between the current before and after this compound application represents the R-type current.

Protocol 2: Preparation of Acute Brain Slices for Electrophysiology

This protocol provides a general guideline for preparing viable acute brain slices from rodents.

1. Anesthesia and Perfusion:

  • Deeply anesthetize the animal according to approved institutional protocols.
  • Perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG-based or sucrose-based protective cutting solution.[16]

2. Brain Extraction and Slicing:

  • Rapidly dissect the brain and immerse it in ice-cold cutting solution.
  • Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 300-400 µm).

3. Recovery:

  • Transfer the slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C, continuously bubbled with carbogen, for at least 30 minutes.
  • After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until use.

Visualizations

Signaling_Pathway Snx482 This compound CaV2_3 CaV2.3 (R-type) Calcium Channel Snx482->CaV2_3 Ca_Influx Ca²⁺ Influx CaV2_3->Ca_Influx Mediates Downstream Downstream Cellular Effects Ca_Influx->Downstream

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_0 Pharmacological Isolation of R-type Currents A 1. Establish Whole-Cell Patch-Clamp Recording B 2. Apply Cocktail of L, N, P/Q-type Calcium Channel Blockers A->B C 3. Record Baseline Total Calcium Current B->C D 4. Apply this compound C->D E 5. Record Remaining (this compound-insensitive) Current D->E F 6. Subtract to Isolate R-type Current E->F

Caption: Workflow for isolating R-type currents.

Troubleshooting_Logic Start Inconsistent/Unexpected This compound Effect Check_Dosage Verify Dosage and Perform Dose-Response Start->Check_Dosage Check_Stability Check Peptide Stability and Preparation Start->Check_Stability Consider_Off_Target Consider Off-Target Effects (e.g., on Kv4 channels) Start->Consider_Off_Target Consider_Population Assess Neuronal Population Heterogeneity Start->Consider_Population Outcome1 Optimize Concentration Check_Dosage->Outcome1 Outcome2 Prepare Fresh Aliquots/ Use Carrier Protein Check_Stability->Outcome2 Outcome3 Use Lowest Effective Dose/ Pharmacologically Isolate Consider_Off_Target->Outcome3 Outcome4 Characterize Subpopulation Sensitivity Consider_Population->Outcome4

Caption: Troubleshooting flowchart for this compound experiments.

References

Potential neurotoxic effects of high Snx 482 concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SNX-482. The information addresses potential issues related to its application, particularly concerning its neurotoxic effects at high concentrations and its off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SNX-482?

SNX-482 is a peptide toxin originally isolated from the venom of the African tarantula, Hysterocrates gigas.[1][2] It is widely recognized as a potent and selective blocker of voltage-gated calcium channels of the Cav2.3 subtype, also known as R-type calcium channels.[1][2][3] The toxin is thought to interact with the voltage-sensing domains of repeats three and four of the Cav2.3 channel, which inhibits channel activation and shifts the voltage dependence by approximately +60 mV.[1]

Q2: Are there known off-target effects of SNX-482?

Yes, and this is a critical consideration for experimental design. SNX-482 has been shown to be a highly potent inhibitor of A-type potassium currents, specifically those mediated by Kv4.3 and, to a lesser extent, Kv4.2 channels.[4][5][6][7] The inhibition of these potassium channels occurs at concentrations lower than those required to block Cav2.3 channels, with an IC50 of less than 3 nM for Kv4.3.[4][5][6][7] This off-target activity can lead to significant alterations in neuronal excitability.

Q3: What are the potential neurotoxic effects of high concentrations of SNX-482?

The term "neurotoxic" in the context of SNX-482 primarily refers to its ability to alter neuronal function rather than inducing cell death. At high concentrations, the potent blockade of both Cav2.3 and Kv4.x channels can lead to:

  • Altered Neuronal Excitability: Inhibition of Kv4.x channels, which are crucial for repolarizing the membrane and regulating firing frequency, can lead to uncontrolled or altered firing patterns.

  • Disrupted Calcium Homeostasis: While SNX-482 blocks Cav2.3 channels, the overall effect on calcium signaling can be complex, especially when considering the interplay with other voltage-gated ion channels.

  • Changes in Neurotransmitter Release: Cav2.3 channels are involved in neurotransmitter release at some synapses.[8]

It is crucial to distinguish these functional effects from cytotoxicity, as there is limited evidence to suggest that SNX-482 directly causes neuronal death.

Q4: How can I be sure that the effects I'm observing are due to Cav2.3 blockade and not off-target effects on Kv4 channels?

This is a key experimental challenge. To address this, consider the following controls:

  • Use the lowest effective concentration of SNX-482: Titrate the concentration to find the minimum required to see an effect, which may help to minimize off-target effects.

  • Use a structurally unrelated Kv4 channel blocker: If a known Kv4 blocker mimics the effect of SNX-482, it suggests the involvement of these channels.

  • Utilize a genetic approach: If possible, use Cav2.3 knockout models. In such models, any remaining effect of SNX-482 would be attributable to off-target interactions.[9][10]

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Unexpected increase in neuronal firing frequency or excitability. The concentration of SNX-482 may be high enough to cause significant blockade of Kv4.3/Kv4.2 channels, leading to reduced membrane repolarization.1. Lower the concentration of SNX-482 to the low nanomolar range (e.g., 1-10 nM) and re-evaluate the effect. 2. Perform voltage-clamp experiments to isolate and measure A-type potassium currents to directly assess the effect of your SNX-482 concentration on these channels. 3. Compare the effects with a specific Kv4 channel blocker.
Variability in results between different neuronal cell types. Different neurons express varying levels of Cav2.3 and Kv4.x channels. The observed effect of SNX-482 will depend on the relative expression of these channels in your specific cell type.1. Characterize the expression of Cav2.3, Kv4.2, and Kv4.3 channels in your experimental model using techniques like qPCR or immunohistochemistry. 2. Consult literature to understand the known channel expression patterns in your cell type of interest.
SNX-482 effect is not reversible upon washout. SNX-482 binding to Cav2.3 channels can be poorly reversible with simple washout.[11]1. For Cav2.3 channels, applying strong membrane depolarizations can facilitate the unbinding of the toxin.[11] 2. For experimental design, consider that washout may not be sufficient to reverse the effects and plan experiments accordingly (e.g., using separate cell populations for control and treatment).
No effect of SNX-482 is observed. The experimental system may lack SNX-482-sensitive channels, or the concentration used may be too low.1. Confirm the presence of Cav2.3 and/or Kv4.x channels in your cell type. 2. Increase the concentration of SNX-482, keeping in mind the potential for off-target effects at higher concentrations. 3. Ensure the quality and activity of your SNX-482 stock solution.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of SNX-482.

Table 1: IC50 Values for SNX-482 on Target and Off-Target Channels

Channel IC50 Reference
Cav2.3 (R-type)20-60 nM[4][5][6][7]
Kv4.3< 3 nM[4][5][6][7]
Kv4.2Higher concentrations required (less pronounced inhibition)[4][5][6][7]

Table 2: Effect of SNX-482 on Kv4.3 Channel Current

SNX-482 Concentration Reduction in Peak Current (as % of control) Reference
3 nM63%[4][5]
60 nM93%[4][5]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recordings in HEK-293 Cells Expressing Kv4.3 Channels

This protocol is adapted from studies investigating the effects of SNX-482 on potassium channels.[4][5]

  • Cell Culture: Culture HEK-293 cells stably expressing the human Kv4.3 channel subunit in appropriate media.

  • Electrophysiology Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.

  • Solutions:

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.3 with KOH).

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH adjusted to 7.4 with NaOH).

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a membrane potential of -88 mV.

    • Apply depolarizing voltage steps (e.g., to -18 mV) to elicit A-type potassium currents.

    • Record baseline currents in the external solution.

    • Perfuse the cells with the external solution containing the desired concentration of SNX-482 and record the currents again after stabilization.

  • Data Analysis: Measure the peak outward current before and after SNX-482 application to determine the percentage of inhibition.

Visualizations

SNX482_Mechanism_of_Action cluster_SNX482 SNX-482 Toxin cluster_channels Neuronal Ion Channels cluster_effects Cellular Effects SNX482 SNX-482 Cav2_3 Cav2.3 (R-type) Ca²⁺ Channel SNX482->Cav2_3 Inhibits (IC₅₀: 20-60 nM) Kv4_3 Kv4.3 K⁺ Channel SNX482->Kv4_3 Potently Inhibits (IC₅₀: <3 nM) Kv4_2 Kv4.2 K⁺ Channel SNX482->Kv4_2 Inhibits Ca_Influx Decreased Ca²⁺ Influx Cav2_3->Ca_Influx Leads to K_Efflux Decreased K⁺ Efflux Kv4_3->K_Efflux Leads to Kv4_2->K_Efflux Excitability Altered Neuronal Excitability Ca_Influx->Excitability Contributes to K_Efflux->Excitability Contributes to

Caption: Mechanism of action of SNX-482 on target and off-target ion channels.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., increased excitability) Check_Concentration Is SNX-482 concentration >10 nM? Start->Check_Concentration Hypothesis_Kv4 Hypothesis: Off-target Kv4 blockade Check_Concentration->Hypothesis_Kv4 Yes Hypothesis_Cav2_3 Hypothesis: On-target Cav2.3 effect Check_Concentration->Hypothesis_Cav2_3 No Action_Lower_Conc Action: Lower SNX-482 concentration Hypothesis_Kv4->Action_Lower_Conc Action_Kv4_Blocker Action: Use a specific Kv4 blocker Hypothesis_Kv4->Action_Kv4_Blocker End Re-evaluate Results Action_Lower_Conc->End Action_Kv4_Blocker->End Action_Cav2_3_KO Action: Use Cav2.3 KO model Hypothesis_Cav2_3->Action_Cav2_3_KO Action_Cav2_3_KO->End

Caption: Troubleshooting workflow for unexpected results with SNX-482.

References

Washout procedures for Snx 482 in electrophysiology rigs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using SNX-482 in electrophysiology experiments.

Troubleshooting Guides

Issue: Incomplete or No Blockade of Target Current

  • Possible Cause 1: Incorrect Concentration of SNX-482. The effective concentration of SNX-482 can vary between cell types and expression systems.

    • Solution: Verify the concentration of your SNX-482 stock solution. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions.

  • Possible Cause 2: Off-Target Effects. SNX-482 is a known potent blocker of Kv4.2 and Kv4.3 potassium channels, which may mask the effect on Cav2.3 channels.[1][2][3]

    • Solution: If you are studying Cav2.3 currents, be aware of the potential confounding effects on A-type potassium currents.[1][2][3] Consider using specific potassium channel blockers to isolate the Cav2.3 current. In experiments on dopamine neurons, for instance, SNX-482 was found to completely eliminate the A-type potassium current.[1][2]

  • Possible Cause 3: Toxin Adsorption to Tubing. Peptide toxins like SNX-482 can adsorb to the surface of perfusion system tubing, reducing the effective concentration reaching the cells.

    • Solution: Pre-incubate the perfusion tubing with a solution containing SNX-482 at the target concentration to saturate non-specific binding sites. Consider using low-adsorption tubing materials.

Issue: Irreversible or Slowly Reversible Blockade

  • Possible Cause 1: Strong Toxin Binding. SNX-482 can exhibit slow washout kinetics, and in some preparations, the block may be poorly reversible.[4][5]

    • Solution 1: Prolonged Washout. Extend the washout period with control solution. Monitor the current recovery over an extended period.

    • Solution 2: Voltage-Dependent Unbinding. It has been reported that strong membrane depolarizations can facilitate the recovery from SNX-482 inhibition.[4][5] Applying a series of strong depolarizing pulses may help to promote the unbinding of the toxin.

  • Possible Cause 2: Membrane Partitioning. SNX-482 may partition into the cell membrane, leading to a local reservoir of the toxin that is slow to wash out.[6]

    • Solution: In addition to prolonged perfusion with control solution, consider using a solution containing a carrier protein like bovine serum albumin (BSA) to help sequester the toxin from the membrane.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of SNX-482?

SNX-482 is widely used as a selective blocker of the R-type voltage-gated calcium channel Cav2.3.[7][8]

Q2: Does SNX-482 have any known off-target effects?

Yes, SNX-482 is also a potent inhibitor of the A-type potassium channels Kv4.2 and Kv4.3.[1][2][3] In fact, its potency for Kv4.3 channels (IC50 < 3 nM) is higher than for Cav2.3 channels (IC50 ~30 nM).[1][3]

Q3: How can I be sure that the effect I am seeing is due to the blockade of Cav2.3 and not Kv4 channels?

To confirm the specificity of the SNX-482 effect on Cav2.3 channels, you can perform control experiments in cells or tissues known to lack Kv4.2/4.3 channels. Alternatively, you can use genetic knockout models. For example, studies in mice lacking the gene for the Cav2.3 channel (Alpha-1E) showed no effect of SNX-482 on synaptic potentials and calcium influx, confirming the toxin's action on this channel.[9][10]

Q4: What is the mechanism of action of SNX-482?

SNX-482 is a gating modifier. It binds to the voltage-sensing domains of the channel, causing a depolarizing shift in the voltage-dependence of activation.[4][7] This means that a stronger depolarization is required to open the channel in the presence of the toxin.

Q5: Is the effect of SNX-482 reversible?

The reversibility of SNX-482's effects can be poor and slow.[4][5] Complete washout may require prolonged perfusion with a control solution and may be aided by applying strong depolarizing pulses to the cell membrane.[4][5]

Quantitative Data Summary

Channel TargetReported IC50Cell Type/Expression SystemReference
Cav2.3 (R-type) ~30 nMNot specified[8]
20-60 nMNot specified[3]
119 nMNT2-N cells[11]
Kv4.3 (A-type) < 3 nMHEK-293 cells[1][3]
Kv4.2 (A-type) Higher concentrations than for Kv4.3HEK-293 cells[1][3]

Experimental Protocols

Protocol 1: General Application and Washout of SNX-482

  • Preparation of SNX-482 Stock Solution:

    • Reconstitute lyophilized SNX-482 in high-purity water or a suitable buffer to a stock concentration of 10-100 µM.

    • Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Application:

    • Dilute the stock solution to the desired final concentration in the extracellular recording solution immediately before use.

    • Perfuse the recording chamber with the SNX-482-containing solution for a sufficient duration to achieve a stable block. The time to stable block will vary depending on the perfusion system and the cell type.

  • Washout Procedure:

    • Switch the perfusion to the control extracellular solution.

    • Maintain a continuous and rapid flow rate to facilitate the removal of the toxin from the recording chamber.

    • Monitor the recovery of the current for an extended period (e.g., 20-30 minutes or longer).

    • If recovery is slow or incomplete, apply a series of strong depolarizing voltage steps (e.g., to +80 mV or higher) to potentially aid in the unbinding of the toxin.

Visualizations

SNX_482_Signaling_Pathway cluster_membrane Cell Membrane Cav2_3 Cav2.3 Channel Ca_influx Ca²⁺ Influx Cav2_3->Ca_influx Mediates Kv4 Kv4.2/4.3 Channel K_efflux K⁺ Efflux (A-type current) Kv4->K_efflux Mediates SNX482 SNX-482 SNX482->Cav2_3 Inhibits SNX482->Kv4 Inhibits (High Potency) Downstream Downstream Cellular Effects Ca_influx->Downstream K_efflux->Downstream

Caption: Signaling pathways affected by SNX-482.

Washout_Workflow Start Start Washout Perfusion Perfuse with Control Solution Start->Perfusion Monitor Monitor Current Recovery Perfusion->Monitor Decision Recovery Complete? Monitor->Decision End End Experiment Decision->End Yes Depolarize Apply Strong Depolarizing Pulses Decision->Depolarize No Depolarize->Monitor Prolonged_Wash Continue Prolonged Washout Depolarize->Prolonged_Wash Prolonged_Wash->Monitor

References

Validation & Comparative

A Comparative Guide to SNX-482 and Other Cav2.3 Channel Blockers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of SNX-482 with other known blockers of the Cav2.3 (R-type) voltage-gated calcium channel. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decisions in experimental design and drug discovery.

Introduction to Cav2.3 Channels and the Significance of Selective Blockers

Voltage-gated calcium channels (VGCCs) are crucial for a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. The Cav2.3 subtype, also known as the R-type calcium channel, is widely expressed in the central nervous system and has been implicated in various neurological and psychiatric disorders such as epilepsy and chronic pain. The development of potent and selective Cav2.3 blockers is therefore of significant interest for both basic research and therapeutic applications.

SNX-482, a peptide toxin isolated from the venom of the African tarantula Hysterocrates gigas, is one of the most potent and widely used selective blockers of Cav2.3 channels.[1] This guide will compare the performance of SNX-482 with other pharmacological tools used to modulate Cav2.3 channel activity, highlighting their respective potencies, selectivities, and mechanisms of action.

Quantitative Comparison of Cav2.3 Channel Blockers

The following tables summarize the inhibitory potencies (IC50 values) and selectivity profiles of SNX-482 and a range of other compounds that have been reported to block Cav2.3 channels.

Table 1: Potency of Various Blockers on Cav2.3 Channels

BlockerTypeIC50 for Cav2.3Source Organism/Class
SNX-482 Peptide Toxin15-30 nMHysterocrates gigas (Tarantula)
PnTx3-6 (Phα1β) Peptide Toxin136 nMPhoneutria nigriventer (Spider)
c-Vc1.1 Conotoxin (indirect via GABABR)~300 pMConus victoriae (Cone Snail)
Topiramate Anticonvulsant Drug50.9 µMSmall Molecule
Nickel (Ni2+) Divalent Cation~27 µMInorganic Ion
Zinc (Zn2+) Divalent Cation1.3 ± 0.2 µM (activation) / 8.1 ± 1.4 µM (conductance)Inorganic Ion
Copper (Cu2+) Divalent Cation18.2 ± 3.7 nM (activation) / 269 ± 101 nM (conductance)Inorganic Ion
ω-Phonetoxin IIA Peptide ToxinPartial, reversible inhibition (no IC50)Phoneutria nigriventer (Spider)
Baclofen GABABR AgonistIndirect, strong inhibition (no direct IC50)Small Molecule

Table 2: Selectivity Profile of SNX-482 and PnTx3-6 Against Other Ion Channels

BlockerOff-Target ChannelIC50Notes
SNX-482 Kv4.3 (A-type K+ channel)< 3 nMHigher potency for Kv4.3 than Cav2.3.
Kv4.2 (A-type K+ channel)Inhibition reportedCaution advised when interpreting results in cells expressing these channels.
Cav1.2 (L-type Ca2+ channel)~25% inhibition at 200 nMIncomplete inhibition at higher concentrations.[1]
Cav2.2 (N-type Ca2+ channel)Inhibition at > 500 nMSignificantly less potent than on Cav2.3.[1]
PnTx3-6 (Phα1β) Cav2.2 (N-type Ca2+ channel)122 nMMost potent against N-type channels.[2][3]
Cav2.1 (P/Q-type Ca2+ channel)263 nM
Cav1.2 (L-type Ca2+ channel)607 nM
Cav3.1 (T-type Ca2+ channel)No effect at 1 µMSelective for high-voltage activated channels.[3]

Mechanism of Action and Signaling Pathways

The mechanism by which a compound inhibits Cav2.3 can be direct, by physically occluding the pore or modifying the channel's gating properties, or indirect, through modulation of cellular signaling pathways that in turn affect channel activity.

Direct Blockade: SNX-482 and other peptide toxins are thought to bind to the voltage-sensing domains of the Cav2.3 channel, thereby inhibiting its activation.[4] Divalent cations like Ni2+, Zn2+, and Cu2+ can directly block the channel pore.

Indirect Modulation: Baclofen and the conotoxin c-Vc1.1 inhibit Cav2.3 channels indirectly by activating G-protein coupled GABAB receptors.[5][6][7] This initiates a downstream signaling cascade that leads to channel inhibition.

Below is a diagram illustrating the G-protein mediated inhibitory pathway.

G_Protein_Inhibition_Pathway cluster_membrane Plasma Membrane GABABR GABAB Receptor G_protein G-protein (Gi/o) GABABR->G_protein activates Cav2_3 Cav2.3 Channel Inhibition Inhibition of Ca2+ Influx Cav2_3->Inhibition G_protein->Cav2_3 inhibits Ligand Baclofen or c-Vc1.1 Ligand->GABABR activates Experimental_Workflow cluster_electrophysiology Whole-Cell Patch-Clamp cluster_imaging Calcium Imaging Ephys_Cells Plate Cells Ephys_Record Establish Whole-Cell Recording Ephys_Cells->Ephys_Record Ephys_Baseline Record Baseline Currents Ephys_Record->Ephys_Baseline Ephys_Compound Apply Compound Ephys_Baseline->Ephys_Compound Ephys_Analyze Analyze Current Inhibition Ephys_Compound->Ephys_Analyze Img_Cells Plate Cells in Microplate Img_Dye Load with Fluorescent Dye Img_Cells->Img_Dye Img_Compound Incubate with Compound Img_Dye->Img_Compound Img_Stimulate Stimulate with High K+ Img_Compound->Img_Stimulate Img_Analyze Analyze Fluorescence Change Img_Stimulate->Img_Analyze

References

Unmasking the True Selectivity of Snx 482: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise targeting of ion channels is paramount. Snx 482, a peptide toxin from the tarantula Hysterocrates gigas, has been widely utilized as a selective blocker of R-type (CaV2.3) voltage-gated calcium channels. However, emerging evidence necessitates a more nuanced understanding of its selectivity profile. This guide provides a comprehensive comparison of this compound's activity on its intended target versus other ion channels, supported by experimental data and detailed methodologies, to enable more informed experimental design and interpretation.

Quantitative Analysis of this compound's Selectivity

The inhibitory potency of this compound is most accurately represented by its half-maximal inhibitory concentration (IC50), the concentration of the toxin required to block 50% of the channel's current. While this compound is a potent blocker of R-type calcium channels, its selectivity is not absolute. The following table summarizes the IC50 values of this compound for various voltage-gated ion channels, highlighting its activity on both target and off-target channels.

Ion Channel SubtypeCommon NameIC50 (nM)Reference
CaV2.3 R-type Calcium Channel 30
CaV2.1P/Q-type Calcium Channel30.2 (high-affinity)[1]
CaV1.2L-type Calcium ChannelIncomplete inhibition[2]
Kv4.3A-type Potassium Channel< 3[3]
Kv4.2A-type Potassium ChannelInhibition at higher concentrations[3]
Voltage-gated Sodium (NaV) Channels-Delays inactivation at ≥ 0.3 µM[1]

This data reveals that while this compound potently blocks R-type calcium channels, it also exhibits high affinity for a subpopulation of P/Q-type calcium channels and, most notably, is a more potent inhibitor of Kv4.3 potassium channels.[3] This off-target activity is a critical consideration for any experiment utilizing this compound to selectively block R-type channels.

Experimental Protocols: Determining Ion Channel Selectivity

The gold-standard method for characterizing the pharmacological properties of ion channel blockers like this compound is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of the ionic current flowing through the channels in the membrane of a single cell.

Detailed Methodology: Whole-Cell Patch-Clamp Recording
  • Cell Preparation:

    • HEK293 cells stably expressing the specific ion channel subtype of interest (e.g., human CaV2.3, CaV2.1, Kv4.3) are cultured on glass coverslips.

    • For neuronal recordings, primary neurons can be isolated from specific brain regions (e.g., hippocampal CA1 pyramidal neurons).[4]

  • Solutions:

    • External Solution (in mM): Typically contains a charge carrier (e.g., 10 BaCl2 or CaCl2), a buffer (e.g., 10 HEPES), and salts to maintain osmolarity and block other channels (e.g., 140 Choline-Cl, 1 MgCl2, 10 Glucose). The pH is adjusted to 7.3 with CsOH.

    • Internal (Pipette) Solution (in mM): Contains a primary cation (e.g., 120 CsCl), a buffer (e.g., 10 HEPES), a calcium chelator (e.g., 10 EGTA), and ATP/GTP to support cellular function (e.g., 4 Mg-ATP, 0.3 Na2-GTP). The pH is adjusted to 7.3 with CsOH.

  • Recording Procedure:

    • A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and mounted on a micromanipulator.

    • The pipette is pressed against the surface of a single cell, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

    • A brief pulse of stronger suction is then applied to rupture the membrane patch, establishing the "whole-cell" configuration, where the pipette interior is continuous with the cell cytoplasm.

    • The cell's membrane potential is "clamped" at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.

    • Voltage steps are applied to depolarize the membrane (e.g., to +10 mV) and elicit ionic currents through the channels of interest.

  • Drug Application and Data Analysis:

    • A stable baseline current is recorded.

    • Increasing concentrations of this compound are applied to the cell via a perfusion system.

    • The peak current amplitude at each concentration is measured and normalized to the baseline current.

    • The resulting concentration-response data is fitted with a Hill equation to determine the IC50 value.

Visualizing the Experimental and Biological Context

To better understand the experimental workflow and the broader context of calcium channel subtypes, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_patch Patch-Clamp Recording cluster_data Data Acquisition & Analysis cell_culture Cell Culture (e.g., HEK293 expressing CaV2.3) plating Plating on Coverslips cell_culture->plating pipette Pipette Positioning & Giga-seal Formation plating->pipette whole_cell Establish Whole-Cell Configuration pipette->whole_cell voltage_clamp Voltage Clamp & Current Recording whole_cell->voltage_clamp baseline Record Baseline Current voltage_clamp->baseline drug_app Apply this compound (Increasing Concentrations) baseline->drug_app record_inhibition Record Inhibited Current drug_app->record_inhibition analysis Concentration-Response Analysis (IC50) record_inhibition->analysis

Experimental workflow for determining this compound IC50 using whole-cell patch-clamp.

G cluster_vgcc Voltage-Gated Calcium Channels (VGCCs) CaV1 CaV1 Family (L-type) CaV1_subtypes CaV1.1, CaV1.2, CaV1.3, CaV1.4 CaV1->CaV1_subtypes CaV2 CaV2 Family CaV2_subtypes CaV2.1 (P/Q-type) CaV2.2 (N-type) CaV2.3 (R-type) CaV2->CaV2_subtypes CaV3 CaV3 Family (T-type) CaV3_subtypes CaV3.1, CaV3.2, CaV3.3 CaV3->CaV3_subtypes

Classification of voltage-gated calcium channel subtypes.

R-type Calcium Channel Signaling Pathway

R-type calcium channels play a crucial role in various neuronal functions, including neurotransmitter release and synaptic plasticity.[5][6] A key aspect of their function is the generation of localized calcium microdomains near the channel pore upon opening.[5] These microdomains can selectively activate downstream signaling molecules.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol AP Action Potential R_type R-type (CaV2.3) Channel AP->R_type Depolarization Ca_influx Ca²⁺ Influx R_type->Ca_influx Opening Microdomain Calcium Microdomain Ca_influx->Microdomain AC Adenylyl Cyclase Microdomain->AC Activation cAMP cAMP AC->cAMP Production Downstream Downstream Effectors (e.g., PKA, Gene Expression) cAMP->Downstream

Signaling pathway initiated by R-type calcium channel activation.

References

A Comparative Guide to R-type Calcium Channel Antagonists: SNX-482 vs. Nickel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent antagonists of R-type (CaV2.3) calcium channels: the peptide toxin SNX-482 and the divalent cation nickel (Ni²⁺). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: Key Differences

FeatureSNX-482Nickel (Ni²⁺)
Type Peptide ToxinDivalent Cation
Potency (IC₅₀ for CaV2.3) High (4.1 - 30 nM)Low (27 - 50 µM)
Selectivity Relatively selective for CaV2.3 at low nanomolar concentrations, but has off-target effects at higher concentrations.Non-selective, blocks various calcium channel subtypes.
Mechanism of Action Alters voltage-dependent activationPore block and modulation of gating
Reversibility Poorly reversibleReversible

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of SNX-482 and nickel on R-type (CaV2.3) and other select voltage-gated ion channels. This data highlights the significant difference in potency and selectivity between the two antagonists.

AntagonistTarget ChannelIC₅₀Reference
SNX-482 R-type (CaV2.3) 15-30 nM
Native R-type (neurohypophysial terminals)4.1 nM[1]
A-type K⁺ (Kv4.3)~3 nM
Nickel (Ni²⁺) R-type (CaV2.3) 27-50 µM [2]
T-type (CaV3.2)5-10 µM[2]

Delving into the Details: A Head-to-Head Comparison

SNX-482: A Potent but Imperfect Tool

SNX-482, a 41-amino acid peptide derived from the venom of the African tarantula Hysterocrates gigas, is a highly potent blocker of R-type calcium channels[3]. Its high affinity for CaV2.3, with an IC₅₀ in the low nanomolar range, has made it a valuable tool for identifying the physiological roles of these channels.

However, the selectivity of SNX-482 is not absolute. At concentrations above its IC₅₀ for R-type channels, it can also inhibit other voltage-gated calcium channels, including N-type and L-type channels. More significantly, SNX-482 has been shown to be a potent inhibitor of A-type potassium channels (Kv4.3), with an IC₅₀ even lower than that for CaV2.3 in some studies. This off-target activity necessitates careful experimental design and data interpretation.

The mechanism of SNX-482 action on R-type channels involves a significant depolarizing shift in the voltage-dependence of channel activation, effectively making it more difficult for the channel to open[4]. This gating modification is a key feature of its inhibitory action.

Nickel: A Broad-Spectrum Blocker

Nickel is a widely used, albeit non-selective, blocker of various calcium channels. It inhibits R-type channels with an IC₅₀ in the micromolar range, making it significantly less potent than SNX-482[2]. Its utility in specifically studying R-type channels is limited by its effects on other calcium channel subtypes. Notably, nickel is a more potent blocker of certain T-type calcium channels (CaV3.2) than it is of R-type channels[2].

The blocking action of nickel is complex, involving direct pore block and modulation of channel gating. Its effects can be influenced by the concentration of permeating ions and the specific subunit composition of the channel.

Experimental Protocols: Isolating R-type Calcium Currents

To accurately study R-type calcium channels, it is crucial to pharmacologically isolate their currents from other conductances. The following outlines a general experimental approach using whole-cell patch-clamp electrophysiology.

Pharmacological Isolation of R-type Currents

A common strategy is to first block other high-voltage activated calcium channels using a cocktail of selective antagonists. The remaining current, often referred to as the "resistant" or R-type current, can then be characterized.

Total_Current Total Ca²⁺ Current Cocktail Blocker Cocktail (e.g., ω-conotoxin GVIA, ω-agatoxin IVA, nifedipine) Total_Current->Cocktail R_type_Current Resistant (R-type) Current Cocktail->R_type_Current cluster_0 Voltage Protocol start -80 mV (Holding Potential) step +10 mV (Depolarizing Step) start->step Elicit Current end -80 mV (Return to Holding) step->end Repolarization cluster_R_type R-type Calcium Channel (CaV2.3) CaV2_3 CaV2.3 α1 subunit SNX482 SNX-482 SNX482->CaV2_3 High Potency (nM) K_Channels A-type K⁺ Channels (Kv4.3) SNX482->K_Channels Off-target effect Nickel Nickel (Ni²⁺) Nickel->CaV2_3 Low Potency (µM) Other_Ca_Channels Other Ca²⁺ Channels (N-type, P/Q-type, L-type, T-type) Nickel->Other_Ca_Channels Broad Spectrum

References

Unmasking the True Targets of Snx-482: A Comparative Guide Supported by Genetic Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a critical comparison of the peptide toxin Snx-482's activity, supported by genetic knockout studies, to clarify its true molecular targets. We delve into the experimental data that both validates its intended target and uncovers significant off-target effects, offering a comprehensive perspective for accurate experimental design and interpretation.

Snx-482, a peptide toxin isolated from the venom of the African tarantula Hysterocrates gigas, has been widely adopted as a selective blocker of R-type (Cav2.3) voltage-gated calcium channels. However, emerging evidence, including crucial data from genetic knockout models, necessitates a more nuanced understanding of its pharmacological profile. This guide synthesizes key findings to provide a clear comparison of Snx-482's effects on its primary target and notable off-target channels.

On-Target Efficacy: The Case for Cav2.3 Inhibition

Electrophysiological studies have consistently demonstrated that Snx-482 potently inhibits Cav2.3 channels with an IC50 in the nanomolar range. The most definitive evidence for Cav2.3 as a primary target of Snx-482 comes from studies utilizing genetic knockout mice. In a key study, the effects of Snx-482 were completely abolished in dopaminergic neurons from Cav2.3 knockout mice, providing unequivocal evidence that this channel is a principal target of the toxin in these cells.

Off-Target Activities: A Critical Consideration

Despite its utility as a Cav2.3 blocker, Snx-482 is not entirely selective. A growing body of research has identified significant off-target effects, most prominently on the voltage-gated potassium channels Kv4.3 and, to a lesser degree, Kv4.2. Strikingly, the potency of Snx-482 for Kv4.3 has been shown to be even higher than for its intended target, Cav2.3. This off-target activity is a critical consideration for any study employing Snx-482 to probe the function of R-type calcium channels. At higher concentrations, Snx-482 has also been reported to affect other calcium channels, including L-type and P/Q-type, as well as sodium channels.

Quantitative Comparison of Snx-482 Targets

The following table summarizes the inhibitory concentrations (IC50) of Snx-482 on its primary and key off-target ion channels, highlighting its varied potency.

Target Ion ChannelReported IC50Key Findings
Cav2.3 (R-type) ~30 nMPrimary, intended target. Effects are absent in Cav2.3 knockout models.
Kv4.3 <10 nMPotent off-target inhibition, often more potent than for Cav2.3.
Kv4.2 Higher concentrations than Kv4.3Less potent off-target inhibition compared to Kv4.3.
Other Ca2+ Channels Micromolar rangeEffects on L-type and P/Q-type channels observed at higher concentrations.
Na+ Channels Micromolar rangeInhibition reported at higher concentrations.

Signaling Pathways of Key Snx-482 Targets

To fully appreciate the functional consequences of Snx-482 application, it is essential to understand the signaling pathways in which its primary and major off-target channels participate.

Cav2_3_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cav2_3 Ca_{v}2.3 Channel CaM Calmodulin (CaM) Cav2_3->CaM Ca²⁺ influx activates GPCR G-Protein Coupled Receptor (GPCR) AC Adenylyl Cyclase (AC) GPCR->AC inhibits/activates G_alpha Gα_{q/11} GPCR->G_alpha activates G_beta_gamma Gβγ GPCR->G_beta_gamma releases PLC Phospholipase C (PLC) IP3 IP_{3} PLC->IP3 produces DAG Diacylglycerol (DAG) PLC->DAG produces cAMP cAMP AC->cAMP G_alpha->PLC activates G_beta_gamma->Cav2_3 inhibits PKC Protein Kinase C (PKC) DAG->PKC activates PKC->Cav2_3 modulates CaMKII CaMKII CaM->CaMKII activates PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Figure 1: Simplified signaling pathway of the Cav2.3 channel.

Kv4_3_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Kv4_3 K_{v}4.3 Channel Membrane_Excitability Membrane Repolarization & Neuronal Excitability Kv4_3->Membrane_Excitability regulates KChIPs KChIPs KChIPs->Kv4_3 modulates trafficking & gating DPPs DPPs DPPs->Kv4_3 modulates gating c_Src c-Src Kinase c_Src->Kv4_3 phosphorylates PKA Protein Kinase A (PKA) PKA->Kv4_3 phosphorylates PKC Protein Kinase C (PKC) PKC->Kv4_3 phosphorylates CaMKII CaMKII CaMKII->Kv4_3 phosphorylates

Figure 2: Key protein interactions and signaling of the Kv4.3 channel.

Experimental Protocols

Genetic Knockout Studies Workflow

The definitive validation of Snx-482's targets relies on a comparative approach using wild-type and genetically modified animals.

Knockout_Workflow start Start: Hypothesis Snx-482 targets Channel X gen_models Generate/Obtain Wild-Type (WT) and Channel X Knockout (KO) mice start->gen_models electrophysiology Perform Whole-Cell Patch-Clamp Electrophysiology on neurons from both genotypes gen_models->electrophysiology baseline Record baseline ion channel currents electrophysiology->baseline apply_snx Bath apply Snx-482 baseline->apply_snx record_effect Record currents in the presence of Snx-482 apply_snx->record_effect analysis Analyze and Compare the inhibitory effect of Snx-482 between WT and KO neurons record_effect->analysis conclusion Conclusion: Target Validated if effect is absent or significantly reduced in KO analysis->conclusion

Figure 3: Workflow for genetic knockout validation of Snx-482 targets.

Whole-Cell Patch-Clamp Electrophysiology Protocol

1. Preparation of Brain Slices:

  • Anesthetize wild-type and knockout mice according to approved institutional protocols.

  • Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose.

  • Rapidly dissect the brain and prepare 250-300 µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated aCSF.

  • Allow slices to recover in oxygenated aCSF at 34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

  • Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature.

  • Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • The intracellular solution for voltage-clamp recordings of calcium currents typically contains (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, and 5 QX-314, with pH adjusted to 7.3 with CsOH. For potassium currents, a K-gluconate based solution is used.

  • Establish a gigaohm seal (>1 GΩ) between the patch pipette and the neuron membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV.

3. Application of Snx-482:

  • Record baseline currents in response to voltage steps.

  • Prepare a stock solution of Snx-482 in a suitable solvent (e.g., water or aCSF) and dilute to the final desired concentration in aCSF immediately before use.

  • Bath-apply the Snx-482-containing aCSF to the slice.

  • Allow sufficient time for the toxin to equilibrate and exert its effect, monitoring the current amplitude.

  • Record currents in the presence of Snx-482 using the same voltage protocols as for baseline recordings.

4. Data Analysis:

  • Measure the peak amplitude of the currents before and after Snx-482 application.

  • Calculate the percentage of inhibition for both wild-type and knockout neurons.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference in inhibition between genotypes.

Alternatives to Snx-482

Given the off-target effects of Snx-482, researchers should consider alternative approaches to study Cav2.3 and Kv4.3 channels.

AlternativeAdvantagesDisadvantages
Genetic Knockout/Knockdown High specificity for the target gene.Potential for developmental compensation; labor-intensive and costly.
Other Pharmacological Blockers Can provide temporal control of channel activity.Often lack specificity and may have their own off-target effects.
(e.g., for R-type channels)
- Ni2+ Blocks R-type currents.Not specific, also blocks T-type and other calcium channels.
- Mibefradil Blocks T-type and some R-type currents.Not specific for R-type channels.

Conclusion

Genetic knockout studies have been instrumental in confirming Cav2.3 as a primary target of Snx-482. However, these and other pharmacological studies have also revealed potent off-target effects, particularly on Kv4.3 channels. For researchers using Snx-482, it is imperative to be aware of these off-target activities and to design experiments with appropriate controls, such as using the lowest effective concentration of the toxin and, where possible, validating findings with orthogonal approaches like genetic manipulation. This comparative guide underscores the importance of a thorough understanding of a pharmacological tool's full spectrum of activity for the generation of robust and reliable scientific data.

Unveiling the Target Profile of Snx 482: A Comparative Guide to its Ion Channel Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise target engagement of a pharmacological tool is paramount. Snx 482, a peptide toxin isolated from the venom of the tarantula Hysterocrates gigas, is widely utilized as a potent and selective blocker of R-type (CaV2.3) calcium channels. However, emerging evidence reveals a broader spectrum of activity, with significant cross-reactivity with other ion channels. This guide provides a comprehensive comparison of this compound's effects on its intended target and various off-target channels, supported by quantitative data and detailed experimental protocols to aid in the rigorous interpretation of experimental results and to inform future drug development endeavors.

Quantitative Comparison of this compound Potency at Various Ion Channels

The inhibitory potency of this compound varies significantly across different ion channel subtypes. While it exhibits nanomolar affinity for its primary target, the CaV2.3 channel, it also potently modulates certain potassium and other calcium channels. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for several key ion channels, providing a clear overview of its selectivity profile.

Ion ChannelSubtypeIC50 (nM)Cell TypeReference
Primary Target
Calcium ChannelCaV2.3 (R-type)15-60Recombinantly expressed in HEK-293 cells[1]
Off-Targets
Potassium ChannelKv4.3< 3Recombinantly expressed in HEK-293 cells[1]
Potassium ChannelKv4.2Less potent than Kv4.3 (higher concentrations required)Recombinantly expressed in HEK-293 cells[1]
Calcium ChannelP/Q-type30.2 (high-affinity component)Bovine adrenal chromaffin cells
Calcium ChannelP/Q-type758.6 (low-affinity component)Bovine adrenal chromaffin cells[2]
Sodium Channel-Partial block at 300 nM; delays inactivationBovine adrenal chromaffin cells[2]
Calcium ChannelN-typeWeakly blocked (30-50% at 300-500 nM)-
Potassium ChannelKv1.1, Kv1.4No significant effect-
Calcium ChannelL-type, T-typeNo effect-

Experimental Protocols

The data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel currents in response to controlled changes in membrane voltage.

General Whole-Cell Patch-Clamp Protocol

Cell Preparation: Human Embryonic Kidney (HEK-293) cells stably or transiently expressing the ion channel of interest are cultured under standard conditions. For recordings, cells are plated onto glass coverslips. Acutely dissociated neurons, such as bovine adrenal chromaffin cells, are prepared by enzymatic digestion and mechanical dissociation.

Recording Solutions:

  • External Solution (for Calcium Channels): Composed of (in mM): Tetraethylammonium chloride (TEA-Cl) to block potassium channels, 4-aminopyridine (4-AP), and a charge carrier such as Barium (BaCl2) to enhance current amplitude and reduce calcium-dependent inactivation. The pH is adjusted to 7.4 with TEA-OH and osmolarity adjusted with sucrose.

  • Internal Solution (for Calcium Channels): Typically contains (in mM): Cesium chloride (CsCl) or Cesium methanesulfonate to block potassium currents, EGTA to chelate intracellular calcium, Mg-ATP to support channel function, and HEPES to buffer the pH to 7.2.

  • External Solution (for Potassium Channels): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, and HEPES, with the pH adjusted to 7.4. Tetrodotoxin (TTX) is often included to block voltage-gated sodium channels.

  • Internal Solution (for Potassium Channels): Typically contains (in mM): KF or KCl, EGTA, and HEPES, with the pH adjusted to 7.2.

Electrophysiological Recording: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution. After establishing a high-resistance (>1 GΩ) seal with the cell membrane, the membrane is ruptured to achieve the whole-cell configuration. Cells are voltage-clamped at a holding potential of approximately -80 mV.

Voltage Protocols:

  • For CaV2.3 and other Calcium Channels: Currents are typically elicited by depolarizing voltage steps to various potentials (e.g., from -80 mV to +60 mV) from a holding potential of -80 mV.

  • For Kv4.3 and other Potassium Channels: A-type potassium currents are elicited by depolarizing pulses (e.g., to +40 mV) following a hyperpolarizing prepulse (e.g., to -110 mV) to remove steady-state inactivation.

  • For Sodium Channels: Currents are elicited by brief depolarizing pulses (e.g., to 0 mV) from a holding potential of -80 mV.

Data Analysis: Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the resulting inhibition of the peak current amplitude. The IC50 values are then determined by fitting the data to a Hill equation.

Signaling Pathways and Mechanisms of Action

The interaction of this compound with its primary and off-target channels can have significant downstream consequences on cellular signaling and function.

Primary Target: CaV2.3 (R-type) Calcium Channels

CaV2.3 channels are involved in a variety of neuronal processes, including neurotransmitter release and synaptic plasticity. Blockade of these channels by this compound can therefore disrupt these fundamental functions.

CaV23_Signaling Snx482 This compound CaV23 CaV2.3 (R-type) Calcium Channel Snx482->CaV23 blocks Ca_Influx Ca²⁺ Influx CaV23->Ca_Influx mediates Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity

Mechanism of this compound action on CaV2.3 channels.
Off-Target: Kv4.3 and Kv4.2 (A-type) Potassium Channels

Kv4 channels are critical for regulating neuronal excitability and the backpropagation of action potentials. Inhibition of these channels by this compound can lead to increased neuronal firing and altered synaptic integration.

Kv4_Signaling Snx482 This compound Kv4 Kv4.3 / Kv4.2 Potassium Channels Snx482->Kv4 inhibits K_Efflux K⁺ Efflux (Repolarization) Kv4->K_Efflux mediates Neuronal_Excitability Neuronal Excitability K_Efflux->Neuronal_Excitability decreases AP_Backpropagation Action Potential Backpropagation K_Efflux->AP_Backpropagation regulates

Effect of this compound on Kv4 channel function.
Experimental Workflow for Assessing Cross-reactivity

A systematic approach is essential for characterizing the selectivity of a compound like this compound. The following workflow outlines the key steps in an electrophysiological screening cascade.

Experimental_Workflow Start Start: Compound of Interest (this compound) Primary_Screen Primary Screen: Target Channel (CaV2.3) Start->Primary_Screen Secondary_Screen Secondary Screen: Panel of Off-Target Ion Channels (e.g., other CaV, NaV, Kv) Primary_Screen->Secondary_Screen Dose_Response Dose-Response Analysis: Determine IC50 values Secondary_Screen->Dose_Response Mechanism_Study Mechanism of Action Studies: Voltage-dependence, kinetics Dose_Response->Mechanism_Study End End: Selectivity Profile Mechanism_Study->End

Workflow for ion channel cross-reactivity screening.

Conclusions and Recommendations

The data clearly indicate that while this compound is a potent blocker of CaV2.3 channels, its utility as a highly selective pharmacological tool is compromised by its significant off-target effects, most notably on Kv4.3 potassium channels where it exhibits even greater potency. Researchers using this compound to investigate the role of R-type calcium channels must exercise caution and perform appropriate control experiments to account for these off-target activities. For instance, when studying neuronal excitability, the potent block of Kv4 channels could lead to misinterpretation of results if not properly controlled.

For drug development professionals, the cross-reactivity profile of this compound highlights the importance of comprehensive off-target screening early in the discovery process. While the peptide itself may not be a suitable therapeutic candidate due to its lack of selectivity, its structure could serve as a scaffold for the design of more specific modulators of CaV2.3 or even Kv4.3 channels.

Future studies should aim to further delineate the selectivity of this compound by screening it against a broader panel of ion channels, including different subtypes of sodium and potassium channels, as well as ligand-gated and TRP channels. A deeper understanding of the molecular determinants of this compound binding to its various targets will be crucial for the development of next-generation ion channel modulators with improved selectivity and therapeutic potential.

References

Comparative Analysis of SNX-482 Effects Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the peptide toxin SNX-482's effects in different species. SNX-482, originally isolated from the venom of the African tarantula Hysterocrates gigas, is widely recognized as a potent blocker of R-type (Cav2.3) voltage-gated calcium channels. However, emerging research has revealed its significant and even more potent inhibitory action on A-type (Kv4) potassium channels, necessitating a careful consideration of its target profile in experimental design.

This guide summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows to facilitate a deeper understanding of SNX-482's pharmacological actions.

Quantitative Analysis of SNX-482 Potency

The inhibitory potency of SNX-482, typically measured as the half-maximal inhibitory concentration (IC50), varies depending on the ion channel subtype and the species or cell type under investigation. The following table summarizes the reported IC50 values for SNX-482 against its primary and secondary targets.

Target Ion ChannelSpecies/Cell LineIC50 Value (nM)Reference
Cav2.3 (R-type) Ca2+ Channel Human (expressed in HEK-293 cells)~30[1]
Human (expressed in a mammalian cell line)15-30[2][3]
Rat (neurohypophyseal nerve terminals)Effective at 40 nM[2]
Rat (cerebellar granule cells)6 and 81 (two components)
Bovine (adrenal chromaffin cells)30.2 (high-affinity) and 758.6 (low-affinity)[4]
Kv4.3 (A-type) K+ Channel Human (cloned, expressed in HEK-293 cells)< 3[1][5]
Mouse (dopaminergic neurons)Potent inhibition, IC50 < 3 nM in cloned channels[1][5]
Kv4.2 (A-type) K+ Channel ClonedLess potent than on Kv4.3, requires higher concentrations[1][5]

It is noteworthy that SNX-482 exhibits a significantly higher potency for Kv4.3 channels compared to its originally identified target, the Cav2.3 channel. This off-target effect is crucial for the interpretation of experimental results using SNX-482.

Experimental Protocols

The following methodologies are commonly employed in the study of SNX-482's effects on ion channels.

Cell Culture and Transfection
  • Cell Lines: Human Embryonic Kidney (HEK-293) cells are frequently used for the heterologous expression of specific ion channel subunits.

  • Culture Conditions: Cells are maintained in standard culture media such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Transfection: Transient or stable transfection methods are used to introduce the cDNA encoding the ion channel of interest (e.g., human Cav2.3, Kv4.3) into the HEK-293 cells.

Electrophysiology
  • Technique: Whole-cell patch-clamp recording is the primary technique used to measure the ionic currents flowing through the channels in response to voltage changes.

  • Solutions:

    • External Solution (Tyrode's solution): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, glucose, and a buffer like HEPES, adjusted to a physiological pH. To isolate specific currents, other ions might be substituted or blockers for other channels added (e.g., tetrodotoxin to block sodium channels).

    • Internal Solution (Pipette solution): Contains a primary salt (e.g., KCl or K-gluconate), a calcium chelator (e.g., EGTA), Mg-ATP, and a buffer (e.g., HEPES), adjusted to a physiological pH.

  • Voltage Protocols: Specific voltage protocols are applied to elicit channel activation and inactivation. For example, to measure A-type potassium currents, a holding potential is applied from which the cell is depolarized to various test potentials.

  • Data Acquisition and Analysis: Currents are recorded and analyzed using specialized software to determine parameters like current amplitude, activation and inactivation kinetics, and the effect of SNX-482 at various concentrations to calculate the IC50 value.

Acutely Dissociated Neurons
  • Preparation: Brain tissue from animal models (e.g., mouse substantia nigra for dopaminergic neurons) is enzymatically and mechanically dissociated to obtain individual neurons for electrophysiological recordings.

  • Recording: The whole-cell patch-clamp technique is applied to these neurons to study the effects of SNX-482 on native ion channels.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Mechanism of Action of SNX-482

SNX-482 acts as a gating modifier of voltage-gated ion channels. It binds to the voltage-sensing domain (VSD) of the channel, altering the conformational changes required for channel opening. This results in a shift in the voltage-dependence of activation to more depolarized potentials.

SNX482_Mechanism cluster_membrane Cell Membrane Ion_Channel Voltage-Gated Ion Channel (Cav2.3 or Kv4.3) VSD Voltage-Sensing Domain (VSD) Activation_Gate_Closed Activation Gate (Closed) VSD->Activation_Gate_Closed opens VSD->Activation_Gate_Closed requires stronger depolarization SNX482 SNX-482 Toxin SNX482->VSD binds to & modifies Depolarization Membrane Depolarization Depolarization->VSD activates Activation_Gate_Open Activation Gate (Open) Ion_Influx Ion Influx/ Efflux Activation_Gate_Open->Ion_Influx

Caption: Mechanism of SNX-482 as a gating modifier of voltage-gated ion channels.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 of SNX-482 on a specific ion channel expressed in a cell line.

IC50_Workflow Start Start Cell_Culture Culture HEK-293 cells Start->Cell_Culture Transfection Transfect with ion channel cDNA Cell_Culture->Transfection Patch_Clamp Perform whole-cell patch-clamp recording Transfection->Patch_Clamp Control_Recording Record baseline current Patch_Clamp->Control_Recording SNX482_Application Apply increasing concentrations of SNX-482 Control_Recording->SNX482_Application Data_Analysis Measure current inhibition at each concentration SNX482_Application->Data_Analysis IC50_Calculation Fit data to a dose-response curve and calculate IC50 Data_Analysis->IC50_Calculation End End IC50_Calculation->End

Caption: A typical experimental workflow for determining the IC50 of SNX-482.

References

Validating the Inhibitory Effect of Snx-482 on Synaptic Plasticity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Snx-482, a selective blocker of R-type (CaV2.3) calcium channels, with other calcium channel antagonists used in synaptic plasticity research. We present supporting experimental data, detailed protocols, and visualizations of the underlying signaling pathways to facilitate informed decisions in experimental design and drug development.

Introduction to Snx-482

Snx-482 is a peptide toxin isolated from the venom of the African tarantula, Hysterocrates gigas. It is a potent and selective antagonist of the α1E subunit of voltage-gated calcium channels, which corresponds to the R-type (CaV2.3) calcium channel.[1][2][3] These channels are implicated in various neuronal processes, including neurotransmitter release and the regulation of synaptic plasticity.[3][4] While initially considered highly selective for R-type channels, recent evidence suggests that Snx-482 can also inhibit A-type potassium channels (specifically Kv4.2 and Kv4.3) with even greater potency, a critical consideration for interpreting experimental results.[5]

Comparative Analysis of Calcium Channel Blockers

The study of synaptic plasticity often requires the pharmacological dissection of different calcium channel subtypes. The following table summarizes the key characteristics of Snx-482 and other commonly used voltage-gated calcium channel (VGCC) blockers.

Antagonist Target Channel(s) Potency (IC50) Key Applications in Synaptic Plasticity Research Known Off-Target Effects
Snx-482 Primary: R-type (CaV2.3) ~30 nM for CaV2.3[6]Investigating the role of R-type channels in long-term potentiation (LTP) and long-term depression (LTD); modulating presynaptic calcium influx.[4]Potent inhibitor of A-type potassium channels (Kv4.2 and Kv4.3) with IC50 < 3 nM. [5]
ω-Agatoxin IVA P/Q-type (CaV2.1)1-3 nMBlocking the major component of presynaptic calcium influx at many central synapses.
ω-Conotoxin GVIA N-type (CaV2.2)0.5-1 nMIsolating the contribution of N-type channels to neurotransmitter release and synaptic plasticity.
Nimodipine L-type (CaV1.2, CaV1.3)~140 nMStudying the role of L-type channels in plasticity, particularly in relation to gene expression and late-phase LTP.
Mibefradil T-type (CaV3.x)Low micromolar rangeInvestigating the involvement of low-voltage-activated calcium channels in neuronal firing patterns and synaptic integration.Also blocks L-type channels at higher concentrations.

Quantitative Data on the Effects of Snx-482

The following table presents a summary of quantitative data from studies investigating the effects of Snx-482 on synaptic transmission and plasticity.

Parameter Preparation Snx-482 Concentration Observed Effect Reference
Excitatory Postsynaptic Potential (EPSP) AmplitudeRat Hippocampal CA1 Neurons100 nMIncreased amplitude of uncaging-evoked EPSPs.[4]
Spine Ca2+ TransientsRat Hippocampal CA1 Neurons100 nMIncreased amplitude of uncaging-evoked spine Ca2+ transients.[4]
R-type Ca2+ Current InhibitionExpressed α1E channels in tsa-201 cells200 nMRapid and complete inhibition.[7]
A-type K+ Current InhibitionMouse Substantia Nigra Dopamine Neurons500 nMAlmost complete inhibition of transient outward current.[5]
Nociceptive Neuronal ResponsesRat Dorsal Horn Neurons (in vivo)0.5-4 µg (spinal application)Dose-dependent inhibition of noxious C- and Aδ-fiber-mediated responses in a neuropathic pain model.[8]

Experimental Protocols

Below are detailed methodologies for key experiments used to validate the inhibitory effect of Snx-482 on synaptic plasticity.

1. Electrophysiological Recording of Synaptic Plasticity in Hippocampal Slices

  • Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode. Synaptic responses are evoked by stimulating Schaffer collaterals with a bipolar electrode.

  • Pharmacology: A stable baseline of fEPSPs is recorded for at least 20 minutes. Snx-482 (typically 100-500 nM) is then bath-applied to the slice.

  • Plasticity Induction: Long-term potentiation (LTP) is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Data Analysis: The slope of the fEPSP is measured and plotted over time. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope 50-60 minutes after HFS, compared to the pre-HFS baseline. The effect of Snx-482 is determined by comparing the magnitude of LTP in its presence to control conditions.

2. Two-Photon Glutamate Uncaging and Calcium Imaging

  • Cell Loading: CA1 pyramidal neurons in hippocampal slices are loaded with a calcium indicator (e.g., Fluo-4) and a morphological tracer (e.g., Alexa Fluor 594) via a whole-cell patch pipette.

  • Glutamate Uncaging: A two-photon laser is used to uncage MNI-caged glutamate at the tip of a dendritic spine, evoking a unitary EPSP (uEPSC) and a localized calcium transient.

  • Imaging: The change in fluorescence of the calcium indicator is imaged using the two-photon microscope, providing a measure of the spine calcium influx.

  • Pharmacology: Snx-482 is bath-applied, and the uEPSC and calcium transient are measured before and after drug application to determine its effect on postsynaptic calcium entry.

Signaling Pathways and Experimental Workflows

Postsynaptic Signaling Cascade Modulated by Snx-482

The following diagram illustrates the signaling pathway in a dendritic spine where R-type calcium channels (CaV2.3) are involved. In this pathway, CaV2.3 channels contribute to the calcium influx that activates small-conductance calcium-activated potassium (SK) channels. The activation of SK channels hyperpolarizes the membrane, thereby reducing the overall postsynaptic depolarization. Snx-482, by blocking CaV2.3, reduces the activation of SK channels, leading to an enhancement of the synaptic potential and spine calcium transients.[1][2]

G cluster_0 Dendritic Spine NMDA NMDA Receptor Ca Ca2+ Influx NMDA->Ca Mediates Depol Depolarization NMDA->Depol Causes CaV2_3 CaV2.3 (R-type) CaV2_3->Ca Mediates SK SK Channel Hyperpol Hyperpolarization SK->Hyperpol Causes Ca->SK Activates Depol->CaV2_3 Activates Hyperpol->Depol Reduces Snx482 Snx-482 Snx482->CaV2_3 Inhibits Glutamate Glutamate Glutamate->NMDA Binds

Caption: Postsynaptic signaling cascade involving CaV2.3 and its inhibition by Snx-482.

Experimental Workflow for Validating Snx-482 Effects

The diagram below outlines a typical experimental workflow to assess the impact of Snx-482 on synaptic plasticity.

G A Prepare Acute Brain Slices B Establish Stable Baseline Electrophysiological Recording A->B C Bath Apply Snx-482 or Vehicle (Control) B->C D Induce Synaptic Plasticity (e.g., LTP with HFS) C->D E Record Post-Induction Synaptic Responses D->E F Analyze Data: Compare LTP Magnitude between Snx-482 and Control E->F G Statistical Analysis and Conclusion F->G

Caption: Workflow for assessing the effect of Snx-482 on long-term potentiation.

Conclusion and Recommendations

Snx-482 is a valuable tool for investigating the role of R-type (CaV2.3) calcium channels in synaptic plasticity. However, researchers must be cognizant of its potent inhibitory effects on A-type potassium channels (Kv4.2 and Kv4.3), which can confound the interpretation of results.[5] When designing experiments, it is crucial to:

  • Use the lowest effective concentration of Snx-482 to minimize off-target effects.

  • Employ control experiments to rule out the involvement of potassium channel inhibition. This could involve using other, more selective potassium channel blockers or expressing Snx-482-insensitive channel mutants.

  • Consider using genetic knockout models for the α1E subunit as a complementary approach to confirm the role of CaV2.3 channels.[1][2]

By carefully considering these factors, researchers can leverage the properties of Snx-482 to gain valuable insights into the complex mechanisms underlying synaptic plasticity.

References

A Comparative Guide to Calcium Channel Blockers: Snx 482 vs. ω-agatoxin IVA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of neuronal signaling, the precise modulation of voltage-gated calcium channels (VGCCs) is of paramount importance. Among the arsenal of pharmacological tools available, peptide toxins isolated from venomous creatures have proven to be invaluable for their high potency and specificity. This guide provides a detailed comparison of two such toxins: Snx 482, derived from the tarantula Hysterocrates gigas, and ω-agatoxin IVA, from the funnel-web spider Agelenopsis aperta. We will delve into their mechanisms of action, target selectivity, and the experimental data that underpins our current understanding of these powerful research tools.

At a Glance: Key Differences

FeatureThis compoundω-agatoxin IVA
Primary Target R-type (CaV2.3) Calcium ChannelsP/Q-type (CaV2.1) Calcium Channels
Potency (IC50) ~30 nM for R-type channels[1]~2 nM for P-type, ~90 nM for Q-type channels[2]
Mechanism of Action Gating modifier; shifts the voltage-dependence of activation[3][4]Primarily a pore blocker, but also affects channel gating[5][6]
Selectivity Highly selective for R-type channels, but can affect some potassium channels at higher concentrations[7][8]Highly selective for P/Q-type channels; does not affect L- or N-type channels[2]
Reversibility Poorly reversible by washout, but can be reversed by strong membrane depolarization[3]Irreversible inhibitor of presynaptic Ca2+ currents[9]

Delving Deeper: Mechanism of Action and Target Specificity

This compound: The R-type Channel Specialist

This compound is a potent and selective antagonist of R-type (CaV2.3) voltage-gated calcium channels.[1] Its mechanism of action is not a simple pore block. Instead, it acts as a gating modifier, interacting with domains III and IV of the α1E subunit.[3] This interaction leads to a significant depolarizing shift in the voltage-dependence of channel activation, making it more difficult for the channel to open in response to changes in membrane potential.[3][4] While highly selective for R-type channels, some studies have shown that this compound can also inhibit certain types of voltage-gated potassium channels (Kv4.2 and Kv4.3) with high potency, a crucial consideration for experimental design.[7][8]

ω-agatoxin IVA: A Potent Blocker of P/Q-type Channels

In contrast, ω-agatoxin IVA is a highly potent and selective blocker of P/Q-type (CaV2.1) calcium channels.[2] These channels are critical for neurotransmitter release at many central and peripheral synapses.[9] While often described as a pore blocker, ω-agatoxin IVA also exhibits a more complex interaction with the channel, altering its voltage-dependent gating by stabilizing closed states.[5] This dual mechanism contributes to its profound inhibitory effect. Notably, ω-agatoxin IVA displays differential potency for P-type and Q-type splice variants of the CaV2.1 channel, with a higher affinity for the P-type.[2] It is highly selective, showing no effect on L-type or N-type calcium channels.[2]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and ω-agatoxin IVA on their primary target channels. It is important to note that these values can vary depending on the experimental conditions, such as the expression system and the specific splice variant of the channel being studied.

ToxinTarget ChannelIC50Reference
This compound R-type (CaV2.3)30 nM[1]
P/Q-type (High-affinity phase)30.2 nM[10]
P/Q-type (Low-affinity phase)758.6 nM[10]
Kv4.3 Potassium Channel<3 nM[7]
ω-agatoxin IVA P-type (CaV2.1)2 nM[2]
Q-type (CaV2.1)90 nM[2]
K+-stimulated Ca2+ flux17 nM[11]

Signaling Pathways and Experimental Considerations

The distinct targets of this compound and ω-agatoxin IVA mean they modulate different downstream signaling pathways. The following diagram illustrates the central role of CaV2.3 and CaV2.1 channels in neuronal signaling and how these toxins can be used to dissect their respective contributions.

cluster_0 Presynaptic Terminal cluster_1 Pharmacological Blockade AP Action Potential CaV2_3 R-type (CaV2.3) Channel AP->CaV2_3 Depolarization CaV2_1 P/Q-type (CaV2.1) Channel AP->CaV2_1 Depolarization Ca_influx_R Ca²⁺ Influx CaV2_3->Ca_influx_R Ca_influx_PQ Ca²⁺ Influx CaV2_1->Ca_influx_PQ Vesicle_fusion Synaptic Vesicle Fusion & Neurotransmitter Release Ca_influx_R->Vesicle_fusion Ca_influx_PQ->Vesicle_fusion Snx482 This compound Snx482->CaV2_3 Inhibits Agatoxin ω-agatoxin IVA Agatoxin->CaV2_1 Inhibits

Figure 1. Modulation of presynaptic calcium influx and neurotransmitter release by this compound and ω-agatoxin IVA.

When designing experiments, the choice between this compound and ω-agatoxin IVA will depend on the specific calcium channel subtype under investigation. The following workflow outlines a typical electrophysiological experiment to characterize the effect of these toxins.

cluster_0 Experimental Workflow Cell_prep Cell Preparation (e.g., HEK293 expressing target channel) Patch_clamp Whole-Cell Patch Clamp Configuration Cell_prep->Patch_clamp Baseline Record Baseline Calcium Currents Patch_clamp->Baseline Toxin_app Apply Toxin (this compound or ω-agatoxin IVA) Baseline->Toxin_app Record_effect Record Post-Toxin Calcium Currents Toxin_app->Record_effect Washout Washout and/or Depolarization Protocol Record_effect->Washout Data_analysis Data Analysis (e.g., IC50 determination) Washout->Data_analysis

Figure 2. A generalized workflow for electrophysiological characterization of calcium channel blockers.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized method for assessing the inhibitory effects of this compound and ω-agatoxin IVA on voltage-gated calcium channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transiently transfect cells with plasmids encoding the α1, β, and α2δ subunits of the desired calcium channel (e.g., CaV2.3 for this compound or CaV2.1 for ω-agatoxin IVA) using a suitable transfection reagent. A fluorescent reporter protein (e.g., GFP) can be co-transfected to identify successfully transfected cells.[12]

  • Plate cells onto glass coverslips 24 hours post-transfection for recording.

2. Solutions:

  • External Solution (in mM): 140 TEA-Cl, 2 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.[12]

  • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.[12]

3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.[12]

  • Transfer a coverslip with transfected cells to the recording chamber and perfuse with the external solution.

  • Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.[12]

  • Hold the cell at a holding potential of -80 mV. Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms) at regular intervals.[12]

  • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound or ω-agatoxin IVA.

  • Record the inhibition of the calcium current. For this compound, a strong depolarizing pulse (e.g., to +150 mV) can be applied to test for the reversal of the block.[3]

  • Perform a washout by perfusing with the control external solution.

Calcium Imaging Assay

This protocol provides a method for assessing the effect of the toxins on intracellular calcium dynamics in cultured neurons.

1. Cell Preparation:

  • Isolate and culture primary neurons (e.g., dorsal root ganglion or cerebellar granule neurons) on glass-bottom dishes.

  • Allow neurons to mature in culture for several days.

2. Dye Loading:

  • Prepare a loading solution of a calcium indicator dye (e.g., 5 µM Fura-2 AM) in a physiological saline solution (e.g., HBSS).[13][14]

  • Incubate the cultured neurons with the Fura-2 AM loading solution for 30-45 minutes at 37°C.[13]

  • Wash the cells with the saline solution to remove excess dye and allow for de-esterification of the AM ester for at least 20 minutes.[14]

3. Imaging:

  • Mount the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite Fura-2 at 340 nm and 380 nm and capture the emission at 510 nm.

  • Establish a baseline recording of the 340/380 ratio.

  • Stimulate the cells to induce calcium influx, for example, by applying a high potassium solution (e.g., 50 mM KCl).

  • After observing a stable response to the stimulus, perfuse the cells with the desired concentration of this compound or ω-agatoxin IVA for a defined period.

  • Re-apply the high potassium stimulus in the presence of the toxin and record the change in the calcium response.

  • Data is typically presented as the change in the Fura-2 ratio, which is proportional to the intracellular calcium concentration.

Conclusion

This compound and ω-agatoxin IVA are both indispensable tools for the study of voltage-gated calcium channels, but their distinct specificities dictate their applications. This compound is the go-to antagonist for selectively inhibiting R-type (CaV2.3) channels, enabling the elucidation of their roles in various physiological and pathological processes. Conversely, ω-agatoxin IVA provides a highly potent and selective means to block P/Q-type (CaV2.1) channels, which are fundamental to synaptic transmission. A thorough understanding of their respective mechanisms of action, potencies, and potential off-target effects, as detailed in this guide, is crucial for the rigorous design and interpretation of experiments in the field of neuroscience and drug discovery.

References

A Researcher's Guide to Validating Snx 482 Specificity Through Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the R-type calcium channel blocker Snx 482, ensuring its specificity is paramount for the accurate interpretation of experimental results. This guide provides a comparative analysis of control experiments and alternative compounds to validate the on-target effects of this compound on Cav2.3 channels while accounting for its significant off-target activity on Kv4.2 and Kv4.3 potassium channels.

This compound is a potent peptide toxin widely used to investigate the physiological roles of R-type (Cav2.3) voltage-gated calcium channels.[1][2][3] However, emerging evidence has revealed that this compound also potently inhibits A-type potassium channels, specifically Kv4.2 and Kv4.3, with a notably higher potency for Kv4.3 than for its intended target, Cav2.3.[4][5][6][7][8] This off-target activity necessitates rigorous control experiments to dissect the true contribution of Cav2.3 channels to the observed physiological effects.

This guide outlines key experimental strategies, presents comparative data on the potency of this compound and alternative channel blockers, and provides detailed protocols and visualizations to aid in the design of robust validation studies.

Comparative Potency of this compound and Alternative Blockers

A critical step in validating the specificity of this compound is to compare its potency on the intended target and known off-targets with that of more selective pharmacological tools. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and alternative blockers for Cav2.3, Kv4.2, and Kv4.3 channels.

CompoundPrimary Target(s)Cav2.3 IC50Kv4.2 IC50Kv4.3 IC50Reference(s)
This compound Cav2.315-60 nM>60 nM (less potent)<3 nM[4][5][8][9]
Heteropodatoxin-3 (HpTx3) Kv4 channelsNot ReportedNot Reported81 nM[10]
Amphotericin B Forms pores, not a channel blockerN/AN/AN/A[11][12][13]
Topiramate Multiple targets including VGCCs50.9 µMNot ReportedNot Reported[1]
Nifedipine L-type Ca2+ channels>200 nM (low potency)Not ReportedNot Reported[9]
ω-conotoxin GVIA N-type Ca2+ channelsNo significant blockNot ReportedNot Reported[1]
ω-agatoxin IVA P/Q-type Ca2+ channelsNo significant blockNot ReportedNot Reported[1]

Key Control Experiments to Validate this compound Specificity

To distinguish the on-target effects of this compound on Cav2.3 channels from its off-target effects on Kv4 channels, a combination of the following control experiments is recommended.

Pharmacological Controls with Selective Blockers

The most direct way to assess the contribution of off-target effects is to use more selective blockers for Kv4 channels in parallel with this compound.

  • Kv4 Channel Blockade: Employ a selective Kv4 channel blocker, such as Heteropodatoxin-3 (HpTx3), to determine if the observed effect of this compound can be mimicked. If HpTx3 produces a similar effect, it strongly suggests the involvement of Kv4 channels.

  • Pharmacological Isolation of R-type Currents: In electrophysiology experiments, a cocktail of blockers for other voltage-gated calcium channels (e.g., nifedipine for L-type, ω-conotoxin GVIA for N-type, and ω-agatoxin IVA for P/Q-type) should be used to isolate the R-type current before the application of this compound.[1][14][15]

Genetic Knockout/Knockdown Models

Utilizing animals or cell lines with genetic deletion or knockdown of the Cav2.3 channel (CACNA1E gene) is a powerful tool to confirm the on-target action of this compound.

  • Cav2.3 Knockout Mice: If this compound is applied to neurons or tissues from Cav2.3 knockout mice, any remaining effect can be attributed to off-target interactions.[9] The absence of an effect in knockout animals, which is present in wild-type controls, confirms that the primary target is indeed Cav2.3.

Electrophysiological Controls

Specific electrophysiological protocols can help differentiate between the inhibition of Cav2.3 and Kv4 channels.

  • Ion Substitution: To confirm that the observed effect is due to a direct block of a channel rather than an indirect consequence of reduced calcium influx, experiments can be performed where extracellular calcium is replaced with another divalent cation like barium, or with a non-permeant ion like cobalt.[4][5] If the effect of this compound persists in the absence of calcium influx, it points towards a direct channel block.

  • Perforated Patch-Clamp: This technique is crucial for experiments where the preservation of the intracellular signaling environment is important.[11][12][13][16][17][18] Unlike conventional whole-cell patch-clamp, the perforated patch configuration prevents the dialysis of intracellular contents, thus maintaining the integrity of signaling cascades that might be modulated by Cav2.3 channel activity.

Experimental Protocols

Perforated Patch-Clamp Recording Protocol

This protocol is adapted for recording from neurons in brain slices, a common application for studying the effects of this compound.

Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): In mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. Bubbled with 95% O2 / 5% CO2.

  • Pipette Solution (K-gluconate based): In mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.

  • Amphotericin B Stock Solution: 60 mg/mL in DMSO.

  • Final Pipette Solution with Amphotericin B: Add Amphotericin B stock to the pipette solution to a final concentration of 120-240 µg/mL. Sonicate for 1-2 minutes to aid dissolution.

Procedure:

  • Prepare brain slices and allow them to recover in aCSF for at least 1 hour.

  • Prepare the patch pipette by first front-filling the tip with a small amount of Amphotericin B-free pipette solution.

  • Back-fill the pipette with the final Amphotericin B-containing pipette solution.

  • Approach the target neuron and form a gigaohm seal.

  • Monitor the access resistance over time. Perforation typically occurs within 15-30 minutes, indicated by a gradual decrease in access resistance.

  • Once a stable, low access resistance is achieved, proceed with the electrophysiological recordings and drug application.

Protocol for Isolating R-type Calcium Currents

This protocol is designed for voltage-clamp recordings in cultured neurons or brain slices.

Solutions:

  • External Solution (with Ba2+ as charge carrier): In mM: 130 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose. pH adjusted to 7.4 with TEA-OH. Add 0.001 TTX to block sodium channels.

  • Internal Solution (Cs-based): In mM: 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH.

Procedure:

  • Establish a whole-cell or perforated patch-clamp configuration.

  • Perfuse the cell with the external solution containing a cocktail of calcium channel blockers to inhibit L-, N-, and P/Q-type channels (e.g., 10 µM nifedipine, 1 µM ω-conotoxin GVIA, 200 nM ω-agatoxin IVA).

  • Apply voltage steps to elicit the remaining calcium channel currents, which are predominantly R-type currents.

  • Apply this compound to determine its effect on the isolated R-type current.

Visualizing the Pathways and Experimental Logic

To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Snx482 This compound Cav23 Cav2.3 Channel Snx482->Cav23 Inhibits Ca_influx Ca²⁺ Influx Cav23->Ca_influx Mediates Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ca_influx->Downstream Activates Snx482_off This compound Kv4 Kv4.2 / Kv4.3 Channels Snx482_off->Kv4 Inhibits Membrane_Potential Membrane Potential Repolarization Kv4->Membrane_Potential Regulates Neuronal_Excitability Neuronal Excitability Membrane_Potential->Neuronal_Excitability Affects G Start Start: Observe physiological effect with this compound Pharmacology Pharmacological Control: Apply selective Kv4 blocker (e.g., HpTx3) Start->Pharmacology Genetic Genetic Control: Use Cav2.3 Knockout Model Start->Genetic Electrophysiology Electrophysiological Control: Ion Substitution (e.g., Co²⁺ for Ca²⁺) Start->Electrophysiology Effect_Mimicked Effect is mimicked Pharmacology->Effect_Mimicked Yes Effect_Not_Mimicked Effect is not mimicked Pharmacology->Effect_Not_Mimicked No Effect_Persists Effect persists Genetic->Effect_Persists Yes Effect_Abolished Effect is abolished Genetic->Effect_Abolished No Electrophysiology->Effect_Persists Yes Electrophysiology->Effect_Abolished No, and requires Ca²⁺ Conclusion_Off_Target Conclusion: Off-target (Kv4) effect likely Effect_Mimicked->Conclusion_Off_Target Effect_Not_Mimicked->Genetic Effect_Persists->Conclusion_Off_Target Conclusion_On_Target Conclusion: On-target (Cav2.3) effect likely Effect_Abolished->Conclusion_On_Target Effect_Abolished->Conclusion_On_Target

References

A Comparative Analysis of Synthetic vs. Native Snx 482 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating R-type calcium channels (CaV2.3), the peptide toxin Snx 482 is an indispensable tool. Originally isolated from the venom of the African tarantula, Hysterocrates gigas, this potent and selective blocker is now also widely available through synthetic production. This guide provides an objective comparison of the efficacy of synthetic versus native this compound, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate reagent for their studies.

Executive Summary

Current research indicates that there is no significant difference in the biological activity and efficacy between native and synthetically produced this compound. Studies have shown that synthetic this compound, sourced from various commercial suppliers, exhibits identical inhibitory effects on CaV2.3 channels as its native counterpart. The choice between the two forms often comes down to considerations of batch-to-batch consistency, purity, and availability, with synthetic peptides generally offering advantages in these areas.

Data Presentation: Potency and Specificity

The primary measure of this compound efficacy is its ability to block the CaV2.3 calcium channel. This is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound on its primary target, CaV2.3, as well as its off-target effects on other ion channels. It is important to note that studies have found synthetic and recombinant this compound to have similar potency to the native toxin.

Target Ion ChannelThis compound FormulationIC50 (nM)Reference
CaV2.3 (R-type)Native15-30[1]
CaV2.3 (R-type)Synthetic/Recombinant20-60[1]
KV4.3 (A-type K+)Synthetic/Recombinant< 3[1]

Note: The variability in IC50 values can be attributed to different experimental conditions and expression systems.

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect by binding to the voltage-sensing domains (VSDs) of the CaV2.3 channel. Specifically, it interacts with domains III and IV of the α1E subunit.[2] This interaction prevents the conformational changes necessary for channel activation in response to membrane depolarization, effectively locking the channel in a closed or resting state.

Snx482_Mechanism cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Snx482 This compound VSD_III_IV Voltage-Sensing Domains III & IV Snx482->VSD_III_IV binds to CaV23 CaV2.3 Channel (α1E subunit) Channel_Block Channel Blockade VSD_III_IV->Channel_Block leads to Depolarization Membrane Depolarization Channel_Activation Channel Activation Depolarization->Channel_Activation triggers Ca_Influx Ca²⁺ Influx Channel_Activation->Ca_Influx allows Channel_Block->Channel_Activation prevents

Caption: Mechanism of this compound action on the CaV2.3 channel.

Experimental Protocols

The following are representative protocols for assessing the efficacy of this compound.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol is designed to measure the effect of this compound on CaV2.3 currents in a heterologous expression system (e.g., HEK293 cells) or cultured neurons.

1. Cell Preparation:

  • Culture cells expressing the CaV2.3 channel on glass coverslips.

  • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.

2. Solutions:

  • External Solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with TEA-OH).

  • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).

3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • Elicit calcium currents by depolarizing voltage steps (e.g., to +10 mV for 200 ms).

  • Perfuse the external solution containing either native or synthetic this compound at various concentrations onto the cell.

  • Record the inhibition of the calcium current at each concentration to determine the IC50.

Patch_Clamp_Workflow Start Start: Cell Expressing CaV2.3 Establish_Patch Establish Whole-Cell Patch-Clamp Start->Establish_Patch Record_Baseline Record Baseline Ca²⁺ Currents Establish_Patch->Record_Baseline Apply_Snx482 Apply this compound (Native or Synthetic) Record_Baseline->Apply_Snx482 Record_Inhibition Record Inhibited Ca²⁺ Currents Apply_Snx482->Record_Inhibition Analyze_Data Analyze Data (Calculate IC50) Record_Inhibition->Analyze_Data End End: Determine Efficacy Analyze_Data->End

Caption: Experimental workflow for electrophysiological analysis.

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the general steps for the chemical synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

  • Start with a suitable solid support resin (e.g., Rink Amide resin).

  • Swell the resin in a suitable solvent like dimethylformamide (DMF).

2. Chain Assembly:

  • Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of piperidine in DMF.

  • Coupling: Add the first Fmoc-protected amino acid to the resin along with a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to catalyze the amide bond formation.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence.

3. Cleavage and Deprotection:

  • Once the peptide chain is fully assembled, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.

4. Purification and Folding:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Induce oxidative folding to form the three disulfide bonds characteristic of active this compound.

  • Confirm the final product's identity and purity by mass spectrometry and analytical HPLC.

Conclusion

The available evidence strongly suggests that synthetic this compound is a reliable and effective substitute for the native toxin in research applications. Its comparable potency, coupled with the advantages of high purity and batch-to-batch consistency, makes it an excellent choice for studying the physiological and pathological roles of R-type calcium channels. Researchers can confidently use synthetic this compound in their experiments, following standard electrophysiological and pharmacological protocols.

References

Safety Operating Guide

Personal protective equipment for handling Snx 482

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling SNX-482

SNX-482 is a potent peptide neurotoxin isolated from the venom of the African tarantula, Hysterocrates gigas. As a selective blocker of R-type calcium channels (CaV2.3), it is a valuable tool in neuroscience research but necessitates stringent safety measures to prevent accidental exposure.[1][2] This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling SNX-482.

Quantitative Data Summary

While specific occupational exposure limits for SNX-482 have not been established, its high potency is indicated by its low IC50 value. Researchers should handle this compound with the utmost care, commensurate with its biological activity.

ParameterValueDescription
IC50 15-30 nMThe half maximal inhibitory concentration for blocking R-type (CaV2.3) calcium channels.[1][2]
Molecular Weight ~4495 g/mol ---
Form Solid, powder
Storage Temperature -20°C

Personal Protective Equipment (PPE) Protocol

A risk assessment should always be conducted prior to handling SNX-482 to ensure that the selected PPE is appropriate for the planned procedures. The following is a general guideline for the necessary personal protective equipment.

Required PPE
  • Gloves : Two pairs of nitrile gloves are recommended. Ensure gloves are compatible with any solvents being used.[3]

  • Lab Coat : A dedicated, disposable or cloth lab coat should be worn.[3]

  • Eye Protection : Safety glasses with side shields or goggles are mandatory.[3]

  • Face Shield : A face shield should be worn in addition to safety glasses or goggles, especially when there is a risk of splashes or aerosols.

  • Respiratory Protection : For procedures that may generate aerosols or when handling the lyophilized powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is recommended.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of SNX-482, from preparation to disposal.

SNX-482 Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Lyophilized Powder in Hood prep_materials->handle_weigh handle_reconstitute Reconstitute in Appropriate Solvent handle_weigh->handle_reconstitute handle_aliquot Aliquot and Store at -20°C handle_reconstitute->handle_aliquot cleanup_decontaminate Decontaminate Work Surfaces handle_aliquot->cleanup_decontaminate cleanup_dispose Dispose of Contaminated Waste in Biohazard Bags cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE in Correct Order cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of SNX-482.

Detailed Experimental Protocols

Donning Personal Protective Equipment (PPE)
  • Hand Hygiene : Wash hands thoroughly with soap and water.

  • Gown/Lab Coat : Put on a clean lab coat, ensuring it is fully fastened.

  • Eye and Face Protection : Don safety glasses or goggles, followed by a face shield if necessary.

  • Gloves : Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. Put on the second pair of gloves over the first.

Doffing Personal Protective Equipment (PPE)
  • Outer Gloves : Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated biohazard waste container.

  • Gown/Lab Coat : Untie or unfasten the lab coat. Peel it away from your body, turning it inside out as you remove it. Dispose of it in a biohazard waste container.

  • Hand Hygiene : Wash hands thoroughly with soap and water.

  • Eye and Face Protection : Remove the face shield (if used) and then the safety glasses or goggles.

  • Inner Gloves : Remove the inner pair of gloves using the same technique as for the outer pair.

  • Final Hand Hygiene : Wash hands thoroughly with soap and water again.

Disposal Plan

All materials that come into contact with SNX-482, including pipette tips, microfuge tubes, gloves, and disposable lab coats, must be treated as hazardous waste.

  • Collection : Collect all contaminated solid waste in a designated, clearly labeled biohazard bag.

  • Liquid Waste : Inactivate liquid waste containing SNX-482 with a suitable chemical inactivating agent before disposal. Refer to your institution's guidelines for hazardous waste disposal.

  • Final Disposal : Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Decision-Making for PPE Selection

The appropriate level of PPE is dictated by the specific procedures being performed and the associated risks of exposure.

PPE Selection for SNX-482 start Start: Handling SNX-482 powder_handling Handling Lyophilized Powder? start->powder_handling aerosol_risk Risk of Aerosol Generation? splash_risk Risk of Splash? aerosol_risk->splash_risk No ppe_respirator Add Respirator (N95) aerosol_risk->ppe_respirator Yes ppe_basic Standard PPE: - Double Gloves - Lab Coat - Safety Glasses splash_risk->ppe_basic No ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes powder_handling->aerosol_risk No powder_handling->ppe_respirator Yes ppe_face_shield->ppe_basic ppe_respirator->aerosol_risk

Caption: Decision tree for selecting appropriate PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.